molecular formula C7H16NO7P B038064 Diethyl (aminomethyl)phosphonate oxalate CAS No. 117196-73-3

Diethyl (aminomethyl)phosphonate oxalate

Cat. No.: B038064
CAS No.: 117196-73-3
M. Wt: 257.18 g/mol
InChI Key: OVHZWLGNOJBTDI-UHFFFAOYSA-N
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Description

Diethyl (aminomethyl)phosphonate oxalate is a useful research compound. Its molecular formula is C7H16NO7P and its molecular weight is 257.18 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl (aminomethyl)phosphonate oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl (aminomethyl)phosphonate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (aminomethyl)phosphonate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethoxyphosphorylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZWLGNOJBTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117196-73-3
Record name Diethyl (aminomethyl)phosphonate oxalate salt
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate (CAS No. 117196-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Diethyl (aminomethyl)phosphonate oxalate. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Chemical Properties

Diethyl (aminomethyl)phosphonate oxalate is a chemical compound that exists as a white powder.[1] It is the oxalate salt of Diethyl (aminomethyl)phosphonate.

Physicochemical Data

The following table summarizes the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate.

PropertyValueSource(s)
CAS Number 117196-73-3[1][2]
Molecular Formula C₇H₁₆NO₇P[2]
Molecular Weight 257.18 g/mol [2]
Appearance White Powder[1]
Melting Point 118°C to 126°C[1]
IUPAC Name diethoxyphosphorylmethanamine;oxalic acid[2]
InChI Key OVHZWLGNOJBTDI-UHFFFAOYSA-N[2]
SMILES CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O

Synthesis and Characterization

The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves the preparation of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt.

Synthesis of Diethyl (aminomethyl)phosphonate (Free Base)

Several synthetic routes to α-aminophosphonates have been reported. A common method is the reaction of diethyl phosphite with an amine and formaldehyde (a Mannich-type reaction). An alternative route involves the use of N-(bromomethyl)phthalimide and triethylphosphite, followed by hydrazinolysis.

Experimental Protocol: Synthesis via Phthalimide Derivative

This protocol describes the synthesis of the free base, Diethyl (aminomethyl)phosphonate.

  • Step 1: Reaction of N-(bromomethyl)phthalimide and Triethylphosphite

    • A suspension of N-(bromomethyl)phthalimide (15.0 mmol) in triethylphosphite (18.0 mmol) is heated to 90°C for 3 hours.

    • Volatile ethyl bromide is removed by reduced pressure distillation.

    • The crude product is cooled to room temperature and used in the next step without further purification.

  • Step 2: Hydrazinolysis

    • To a solution of the crude product from Step 1 (15 mmol) in ethanol (20 mL), add hydrazine monohydrate (21.6 mmol).

    • Stir the resulting mixture at room temperature overnight, and then reflux for 3 hours.

    • Cool the mixture to 0°C, and remove the white precipitate by filtration, washing with ice-cold ethanol.

    • Concentrate the solution under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluent: Et₂O/MeOH gradient from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil.

Preparation of Diethyl (aminomethyl)phosphonate Oxalate

The oxalate salt is prepared by reacting the free base with oxalic acid.

Experimental Protocol: Oxalate Salt Formation

  • Dissolve Diethyl (aminomethyl)phosphonate in a suitable solvent such as ethanol.

  • Add a solution of one equivalent of oxalic acid in ethanol to the solution of the free base.

  • Stir the mixture, which may result in the precipitation of the oxalate salt.

  • The precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum should conform to the structure of the compound.[1]

  • Titration: Titration with perchloric acid (HClO₄) can be used to determine the purity, which is typically >=94%.[1]

Potential Biological Activities and Signaling Pathways

While specific biological studies on Diethyl (aminomethyl)phosphonate oxalate are limited, the broader class of aminophosphonates and their derivatives, such as aminomethylphosphonic acid (AMPA), have been investigated for various biological activities. AMPA is the hydrolysis product of the parent phosphonate and a metabolite of the herbicide glyphosate.

Potential Anticancer Activity

Studies on AMPA have shown that it can inhibit the growth of human cancer cell lines. The proposed mechanism involves the inhibition of intracellular glycine synthesis. Furthermore, AMPA has been observed to arrest cancer cells in the G1/G0 phase of the cell cycle and induce apoptosis.[3] This apoptotic effect may be mediated through the p53-p21 pathway.[3]

p53_p21_pathway AMPA AMPA p53 p53 AMPA->p53 Upregulates CyclinD3 Cyclin D3 AMPA->CyclinD3 Downregulates Procaspase9 Procaspase 9 AMPA->Procaspase9 Increases Procaspase3 Procaspase 3 AMPA->Procaspase3 Decreases p21 p21 p53->p21 Activates G1_S_transition G1/S Phase Transition p21->G1_S_transition Inhibits CyclinD3->G1_S_transition Promotes Apoptosis Apoptosis Procaspase9->Apoptosis wnt_pathway_interaction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled LRP LRP5/6 Wnt_Ligand->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (GSK3β, Axin, APC) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates AMPA AMPA AMPA->Destruction_Complex Potential Interaction TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

References

An In-depth Technical Guide to the Molecular Structure of Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of Diethyl (aminomethyl)phosphonate oxalate (CAS No: 117196-73-3). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with predicted spectroscopic data and established experimental protocols to serve as a valuable resource for researchers. The document is structured to provide an in-depth understanding of the compound, facilitating its use in research and development.

Introduction

Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate and oxalic acid. The parent phosphonate is a structural analog of the amino acid glycine, where the carboxylic acid group is replaced by a phosphonic acid diethyl ester. Such aminophosphonates are of interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, herbicides, and therapeutic agents. The oxalate salt form is often utilized to improve the handling and stability of the parent amine. This guide details the molecular structure and provides key data for its identification and characterization.

Molecular Structure and Physicochemical Properties

Diethyl (aminomethyl)phosphonate oxalate is comprised of the diethyl (aminomethyl)phosphonate cation and the oxalate anion in a 1:1 ratio. The positive charge is localized on the ammonium group of the phosphonate, which forms an ionic bond with the negatively charged oxalate.

Visualization of the Molecular Structure

Caption: Components of Diethyl (aminomethyl)phosphonate oxalate.

Physicochemical Data

The known physicochemical properties of Diethyl (aminomethyl)phosphonate oxalate are summarized in the table below.

PropertyValueReference(s)
CAS Number 117196-73-3[1][2]
Molecular Formula C7H16NO7P[1]
Molecular Weight 257.18 g/mol [1]
Appearance White powder[2]
Melting Point 118 - 126 °C[2]
IUPAC Name diethoxyphosphorylmethanamine;oxalic acid[1]
InChI Key OVHZWLGNOJBTDI-UHFFFAOYSA-N[1]
SMILES CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O[3]

Spectroscopic Data (Predicted and Representative)

Due to the absence of published experimental spectra for Diethyl (aminomethyl)phosphonate oxalate, this section provides predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and a plausible Mass Spectrometry (MS) fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted 1H and 13C NMR chemical shifts for the Diethyl (aminomethyl)phosphonate cation. These predictions are based on computational models and should be confirmed by experimental data.

Predicted 1H NMR Data (in D2O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Quintet4H-O-CH2-CH3
~3.2Doublet2HP-CH2-N
~1.3Triplet6H-O-CH2-CH3

Predicted 13C NMR Data (in D2O)

Chemical Shift (ppm)Assignment
~165C=O (oxalate)
~64-O-CH2-CH3
~38 (doublet)P-CH2-N
~16-O-CH2-CH3
Infrared (IR) Spectroscopy

The IR spectrum of Diethyl (aminomethyl)phosphonate oxalate is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm-1)Functional GroupVibration Mode
3300 - 2500 (broad)N+-H (Ammonium) and O-H (Oxalic Acid)Stretching
2980 - 2850C-H (Alkyl)Stretching
~1700C=O (Oxalate)Asymmetric Stretching
1630 - 1550N+-H (Ammonium)Bending
1470 - 1440C-H (Alkyl)Bending
~1310C=O (Oxalate)Symmetric Stretching
1250 - 1150P=O (Phosphonate)Stretching
1050 - 950P-O-C (Phosphonate)Stretching
Mass Spectrometry (MS)

The mass spectrum of Diethyl (aminomethyl)phosphonate oxalate, under positive ion mode, would primarily show the fragmentation of the Diethyl (aminomethyl)phosphonate cation.

Expected Fragmentation Pattern

m/zProposed Fragment
168.08[M+H]+ of Diethyl (aminomethyl)phosphonate
140.05Loss of C2H4 (ethylene) from an ethoxy group
122.04Loss of two C2H4 molecules
94.02[HP(O)(OH)(CH2NH2)]+

Experimental Protocols

This section provides detailed, plausible methodologies for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.

Synthesis of Diethyl (aminomethyl)phosphonate Oxalate

This two-step protocol involves the synthesis of the parent phosphonate followed by salt formation.

Synthesis_Workflow start Starting Materials (Paraformaldehyde, Diethylamine, Diethyl phosphite) step1 Step 1: Synthesis of Diethyl (aminomethyl)phosphonate (Kabachnik–Fields reaction) start->step1 step2 Purification (Distillation) step1->step2 step3 Step 2: Oxalate Salt Formation (Reaction with Oxalic Acid in Ethanol) step2->step3 step4 Isolation and Purification (Crystallization and Filtration) step3->step4 end_product Diethyl (aminomethyl)phosphonate oxalate step4->end_product

Caption: Workflow for the synthesis of the target compound.

Protocol:

  • Synthesis of Diethyl (aminomethyl)phosphonate:

    • To a stirred solution of diethylamine (1.0 eq) and paraformaldehyde (1.0 eq) in a suitable solvent (e.g., toluene) at 0 °C, add diethyl phosphite (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain Diethyl (aminomethyl)phosphonate as a colorless oil.

  • Formation of the Oxalate Salt:

    • Dissolve the purified Diethyl (aminomethyl)phosphonate (1.0 eq) in a minimal amount of ethanol.

    • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in ethanol, with gentle warming if necessary.

    • Add the oxalic acid solution dropwise to the stirred phosphonate solution at room temperature.

    • A white precipitate should form. Continue stirring for 1-2 hours to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the resulting white powder under vacuum to yield Diethyl (aminomethyl)phosphonate oxalate.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H, 13C, and 31P NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Acquire the spectrum over a range of 4000-400 cm-1.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of Diethyl (aminomethyl)phosphonate oxalate. While a comprehensive set of experimental data is not publicly available, the combination of known physicochemical properties, predicted spectroscopic data, and established experimental protocols presented herein offers a solid foundation for researchers and scientists working with this compound. It is recommended that the predicted data be experimentally verified for any critical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

Diethyl (aminomethyl)phosphonate oxalate is an organic salt formed from the reaction of Diethyl (aminomethyl)phosphonate, a key intermediate in the synthesis of α-aminophosphonic acids, and oxalic acid. α-Aminophosphonic acids are notable as structural analogs of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This substitution imparts unique biochemical properties, making them valuable building blocks in medicinal chemistry for the development of enzyme inhibitors, peptide mimics, and pharmacologically active agents. The oxalate salt form often provides a stable, crystalline solid that is easier to handle and purify compared to the free amine.

Synthesis Pathway

The synthesis of Diethyl (aminomethyl)phosphonate oxalate is a two-step process. The first step involves the synthesis of the free base, Diethyl (aminomethyl)phosphonate. The second step is the formation of the oxalate salt.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Diethyl (aminomethyl)phosphonate cluster_step2 Step 2: Formation of Oxalate Salt A Diethyl phosphite R1 Pudovik Reaction A->R1 B Paraformaldehyde B->R1 C Ammonia C->R1 D Diethyl (aminomethyl)phosphonate R2 Acid-Base Reaction D->R2 R1->D E Oxalic acid E->R2 F Diethyl (aminomethyl)phosphonate oxalate R2->F

Caption: Synthesis pathway for Diethyl (aminomethyl)phosphonate oxalate.

Experimental Protocols

Synthesis of Diethyl (aminomethyl)phosphonate

This protocol is based on the Pudovik reaction, a well-established method for the synthesis of α-aminophosphonates.

Materials:

  • Diethyl phosphite

  • Paraformaldehyde

  • Ammonia (aqueous solution, 25-28%)

  • Ethanol

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of diethyl phosphite and paraformaldehyde in ethanol is prepared.

  • Aqueous ammonia is added dropwise to the stirred mixture at room temperature. An exothermic reaction is typically observed.

  • After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in toluene and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Diethyl (aminomethyl)phosphonate as an oil.

  • The crude product can be purified by vacuum distillation.

Synthesis of Diethyl (aminomethyl)phosphonate Oxalate

Materials:

  • Diethyl (aminomethyl)phosphonate

  • Oxalic acid dihydrate

  • Ethanol

Procedure:

  • Dissolve a known amount of Diethyl (aminomethyl)phosphonate in ethanol in a flask with stirring.

  • In a separate beaker, dissolve an equimolar amount of oxalic acid dihydrate in a minimal amount of hot ethanol.

  • Slowly add the hot oxalic acid solution to the stirred solution of Diethyl (aminomethyl)phosphonate.

  • A white precipitate of Diethyl (aminomethyl)phosphonate oxalate should form upon addition or after cooling the mixture in an ice bath.

  • The mixture is stirred for an additional 30 minutes at room temperature and then cooled to 0-5 °C to ensure complete precipitation.

  • The white solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Characterization Data

The following tables summarize the key physical and spectroscopic data for Diethyl (aminomethyl)phosphonate oxalate.

Physical Properties
PropertyValue
CAS Number 117196-73-3[1]
Molecular Formula C₇H₁₆NO₇P[1]
Molecular Weight 257.18 g/mol [1]
Appearance White powder[2][3][4]
Melting Point 118-126 °C[2][3][4]
Predicted Spectroscopic Data

4.2.1. Predicted ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15m4HOCH₂ CH₃
~3.20d, J(P,H) ≈ 12 Hz2HP-CH₂ -NH₃⁺
~1.30t, J(H,H) = 7.1 Hz6HOCH₂CH₃

4.2.2. Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167C =O (oxalate)
~65OCH₂ CH₃
~38 (d, J(P,C) ≈ 135 Hz)P-CH₂ -NH₃⁺
~16OCH₂CH₃

4.2.3. Predicted ³¹P NMR Data (D₂O, 162 MHz)

Chemical Shift (δ, ppm)Assignment
~20-25P

4.2.4. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800Broad, StrongN-H and O-H stretching (amine salt, carboxylic acid)
2980-2900MediumC-H stretching (alkyl)
~1720, ~1680StrongC=O stretching (oxalate)
1240-1200StrongP=O stretching
1050-1020StrongP-O-C stretching

4.2.5. Predicted Mass Spectrometry (MS) Data

For the free base, Diethyl (aminomethyl)phosphonate:

  • ESI-MS (Positive Ion Mode): [M+H]⁺ at m/z 168.08.

For the oxalate salt, analysis would show the peak for the protonated free base.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Synthesize Diethyl (aminomethyl)phosphonate B Step 2: Form Oxalate Salt (Reaction with Oxalic Acid) A->B C Filtration and Drying B->C D Recrystallization (Optional) C->D E Physical Properties (Melting Point, Appearance) D->E F NMR Spectroscopy (¹H, ¹³C, ³¹P) D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines the synthesis and characterization of Diethyl (aminomethyl)phosphonate oxalate. While a detailed experimental protocol for the synthesis of the precursor, Diethyl (aminomethyl)phosphonate, is available, specific documented procedures and experimental characterization data for the final oxalate salt are limited in the public domain. The provided protocols are based on established chemical principles, and the spectroscopic data are predicted to guide researchers in their synthetic and analytical efforts. Further experimental verification is recommended to confirm the presented data.

References

A Comprehensive Technical Guide to the Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of diethyl (aminomethyl)phosphonate oxalate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines a comprehensive experimental protocol for solubility determination, presents a structured template for data presentation, and includes a visual workflow to guide the experimental process.

Introduction

Diethyl (aminomethyl)phosphonate and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and pharmacologically active agents. The oxalate salt form is often utilized to improve stability and handling properties. A thorough understanding of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents is critical for its application in drug development, process chemistry, and formulation science. Solubility data is essential for designing reaction conditions, purification strategies, and formulating drug delivery systems.

Phosphonate esters are generally characterized by their solubility in a range of organic solvents. However, the introduction of an oxalate salt moiety can significantly alter the solubility profile, often reducing solubility in non-polar organic solvents and potentially increasing it in more polar or protic solvents. This guide provides the necessary tools for researchers to systematically investigate and document these crucial solubility properties.

Physicochemical Properties of Diethyl (Aminomethyl)phosphonate Oxalate

A summary of the known physicochemical properties of diethyl (aminomethyl)phosphonate oxalate is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₆NO₇PPubChem
Molecular Weight 257.18 g/mol PubChem
Appearance White PowderThermo Fisher Scientific
Melting Point 118°C to 126°CThermo Fisher Scientific

Predicted Solubility Profile

Based on the general solubility trends of related compounds:

  • Phosphonate Esters: Generally exhibit good solubility in a range of organic solvents.

  • Organic Salts: Solubility is highly dependent on the nature of the cation and anion, as well as the solvent. The presence of the oxalate salt will introduce ionic character, which may decrease solubility in non-polar solvents and increase it in polar solvents.

  • Aminophosphonates: The presence of the amino group can also influence solubility through hydrogen bonding interactions.

It is anticipated that diethyl (aminomethyl)phosphonate oxalate will exhibit limited solubility in non-polar aprotic solvents and higher solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of Diethyl (Aminomethyl)phosphonate Oxalate in Various Organic Solvents

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Non-Polar Aprotic
Hexane1.8925Data to be determinedData to be determined
Toluene2.3825Data to be determinedData to be determined
Diethyl Ether4.3425Data to be determinedData to be determined
Polar Aprotic
Dichloromethane9.0825Data to be determinedData to be determined
Acetone20.725Data to be determinedData to be determined
Acetonitrile37.525Data to be determinedData to be determined
Dimethylformamide (DMF)36.725Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.725Data to be determinedData to be determined
Polar Protic
Methanol32.725Data to be determinedData to be determined
Ethanol24.525Data to be determinedData to be determined
Isopropanol19.925Data to be determinedData to be determined
Water80.125Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of diethyl (aminomethyl)phosphonate oxalate in organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment
  • Diethyl (aminomethyl)phosphonate oxalate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess diethyl (aminomethyl)phosphonate oxalate B Add a known volume of organic solvent A->B Step 1 C Equilibrate at a constant temperature with agitation D Allow solid to settle C->D Step 2 E Withdraw an aliquot of the supernatant F Filter the aliquot E->F Step 3 G Quantify the concentration of the solute F->G Step 4 H Calculate solubility (e.g., g/100 mL, mol/L) G->H Step 5

Caption: Workflow for determining the solubility of a solid in a liquid.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of diethyl (aminomethyl)phosphonate oxalate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

  • Phase Separation and Sampling:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.

    • Evaporate the solvent from the vial under reduced pressure or in a fume hood.

    • Weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, dilute the filtered supernatant to a known volume and determine the concentration of diethyl (aminomethyl)phosphonate oxalate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or a suitable titration method.

  • Data Analysis and Reporting:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

    • Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.

    • Report the average solubility and the standard deviation.

Logical Relationships in Solubility Determination

The following diagram illustrates the key relationships and considerations in a solubility study.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions cluster_output Outcome Solute Diethyl (aminomethyl)phosphonate oxalate CrystalForm Crystal Form (Polymorphism) Solute->CrystalForm Purity Purity Solute->Purity Solubility Solubility Solute->Solubility Solvent Organic Solvent Polarity Polarity Solvent->Polarity Protic Protic/Aprotic Solvent->Protic Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (usually atmospheric) Pressure->Solubility

Caption: Factors influencing the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for diethyl (aminomethyl)phosphonate oxalate in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary framework to systematically determine and report this crucial information. The detailed experimental protocol, data presentation template, and workflow diagrams are designed to facilitate high-quality, reproducible solubility studies. The generation of this data will be invaluable for the advancement of research and development involving this important chemical entity.

An In-depth Technical Guide on the Physical and Chemical Properties of Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl (aminomethyl)phosphonate oxalate. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a review of its biological activities with a focus on its mechanism of action.

Chemical and Physical Properties

Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder. It is the oxalate salt of Diethyl (aminomethyl)phosphonate, an organophosphorus compound belonging to the class of α-aminophosphonates.

PropertyValueSource
CAS Number 117196-73-3[1]
Molecular Formula C₇H₁₆NO₇P[1]
Molecular Weight 257.18 g/mol [1]
IUPAC Name diethoxyphosphorylmethanamine;oxalic acid[1]
SMILES CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O[2]
InChI Key OVHZWLGNOJBTDI-UHFFFAOYSA-N[1]
PropertyValueSource
Appearance White PowderThermo Fisher Scientific
Melting Point 118-126 °CThermo Fisher Scientific

While specific spectral data files are not publicly available, product specifications from suppliers indicate that the infrared spectrum of their Diethyl (aminomethyl)phosphonate oxalate conforms to the standard.

Experimental Protocols

The synthesis of Diethyl (aminomethyl)phosphonate oxalate involves two main steps: the synthesis of the free base, Diethyl (aminomethyl)phosphonate, followed by its conversion to the oxalate salt. A common method for the synthesis of the free base is a variation of the Kabachnik-Fields reaction.

A plausible synthetic route involves the reaction of diethyl phosphite, formaldehyde (or its polymer paraformaldehyde), and ammonia or a suitable amine. A general procedure for the synthesis of α-aminophosphonates is as follows:

Materials:

  • Diethyl phosphite

  • Paraformaldehyde

  • Ammonia (e.g., in an alcoholic solution)

  • Anhydrous solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paraformaldehyde in the chosen anhydrous alcohol.

  • To this solution, add diethyl phosphite.

  • Slowly add a solution of ammonia in the same alcohol to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated for several hours to drive it to completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure Diethyl (aminomethyl)phosphonate as an oil.

Materials:

  • Diethyl (aminomethyl)phosphonate (free base)

  • Oxalic acid

  • Anhydrous solvent (e.g., diethyl ether, ethanol)

Procedure:

  • Dissolve a known amount of Diethyl (aminomethyl)phosphonate in a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.

  • Slowly add the oxalic acid solution to the solution of the free base with stirring.

  • The oxalate salt will precipitate out of the solution as a white solid.

  • The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield pure Diethyl (aminomethyl)phosphonate oxalate.

Synthesis_Workflow cluster_synthesis Synthesis of Diethyl (aminomethyl)phosphonate cluster_salt_formation Salt Formation Diethyl_phosphite Diethyl phosphite Reaction Kabachnik-Fields Reaction Diethyl_phosphite->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Free_Base Diethyl (aminomethyl)phosphonate (Free Base) Reaction->Free_Base Salt_Reaction Salt Formation Free_Base->Salt_Reaction Oxalic_acid Oxalic Acid Oxalic_acid->Salt_Reaction Final_Product Diethyl (aminomethyl)phosphonate oxalate Salt_Reaction->Final_Product

Biological Activity and Mechanism of Action

Aminophosphonates, including the aminomethylphosphonic acid moiety, are known for their wide range of biological activities. The primary activity of interest for drug development professionals is their antibacterial action.

Phosphonopeptides containing aminomethylphosphonic acid have demonstrated in vitro and in vivo antibacterial activity.[3] The mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the bacterial cell wall.[3]

The antibacterial effect of aminomethylphosphonic acid is attributed to its role as a mimetic of both D-alanine and L-alanine.[3] This allows it to inhibit key enzymes in the peptidoglycan synthesis pathway:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. Aminomethylphosphonic acid acts as an inhibitor of this enzyme.[3]

  • D-Ala-D-Ala Synthetase (Ddl): This enzyme is responsible for the ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, another critical building block of peptidoglycan. Aminomethylphosphonic acid also inhibits this enzyme.[3]

  • UDP-N-acetylmuramyl-L-alanine Synthetase: This enzyme is also inhibited by aminomethylphosphonic acid.[3]

By inhibiting these enzymes, aminomethylphosphonic acid effectively halts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death.

Mechanism_of_Action L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine D_Ala_D_Ala_Synthetase D-Ala-D-Ala Synthetase (Ddl) D_Alanine->D_Ala_D_Ala_Synthetase Substrate D_Ala_D_Ala D-Ala-D-Ala Dipeptide Peptidoglycan Peptidoglycan (Cell Wall) D_Ala_D_Ala->Peptidoglycan Incorporation Alanine_Racemase->D_Alanine Product D_Ala_D_Ala_Synthetase->D_Ala_D_Ala Product Inhibitor Aminomethylphosphonic Acid Inhibitor->Alanine_Racemase Inhibition Inhibitor->D_Ala_D_Ala_Synthetase Inhibition

References

An In-depth Technical Guide to Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies related to diethyl (aminomethyl)phosphonate oxalate. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

Diethyl (aminomethyl)phosphonate oxalate is a white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Appearance White Powder[1][2]
Melting Point 118°C to 126°C[1][2][3]
Molecular Formula C₇H₁₆NO₇P[4]
Molecular Weight 257.18 g/mol [4]
CAS Number 117196-73-3[3][4]
IUPAC Name diethoxyphosphorylmethanamine;oxalic acid[4]

Experimental Protocols

2.1. Determination of Melting Point

The melting point of diethyl (aminomethyl)phosphonate oxalate can be determined using the capillary method with a standard melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)

  • Diethyl (aminomethyl)phosphonate oxalate sample, finely powdered and dry

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the dry, powdered diethyl (aminomethyl)phosphonate oxalate is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]

  • Initial Rapid Heating: The apparatus is heated at a rapid rate to quickly determine an approximate melting range.

  • Accurate Measurement: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Synthetic Utility and Applications

Diethyl (aminomethyl)phosphonate is a valuable building block in organic synthesis, particularly for the preparation of α-aminophosphonic acids and their derivatives, which are known for their biological activities.[6] These compounds are stable isosteres of natural amino acids and can act as enzyme inhibitors, haptens for catalytic antibody production, and antibacterial agents.[6] The oxalate salt provides a stable, crystalline form of the parent amine.

Below is a diagram illustrating the logical workflow from diethyl (aminomethyl)phosphonate to bioactive compounds.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Bioactive Derivatives A Diethyl (aminomethyl)phosphonate (from Oxalate Salt) B Alkylation / Acylation A->B C Cyclization Reactions A->C D Peptide Coupling A->D F Substituted α-Aminophosphonates B->F G Cyclic α-Aminophosphonates C->G H Phosphonopeptides D->H E Hydrolysis of Esters I α-Aminophosphonic Acids E->I F->E G->E H->E

Caption: Synthetic pathways from diethyl (aminomethyl)phosphonate.

References

An In-Depth Technical Guide to Diethyl (aminomethyl)phosphonate oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl (aminomethyl)phosphonate oxalate, a versatile building block in medicinal chemistry and drug discovery. It details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

The IUPAC name for Diethyl (aminomethyl)phosphonate oxalate is diethoxyphosphorylmethanamine;oxalic acid [1][2]. It is the oxalate salt of Diethyl (aminomethyl)phosphonate. The presence of the oxalate group aids in the purification and handling of the parent amine by forming a stable, crystalline solid.

A summary of the key quantitative data for Diethyl (aminomethyl)phosphonate oxalate is presented below for easy reference.

PropertyValueReference
IUPAC Name diethoxyphosphorylmethanamine;oxalic acid[1][2]
CAS Number 117196-73-3[1][3]
Molecular Formula C₇H₁₆NO₇P (C₅H₁₄NO₃P · C₂H₂O₄)[1][2]
Molecular Weight 257.18 g/mol [1][2]
Appearance White Powder[3]
Melting Point 118°C to 126°C[2][3]
InChI Key OVHZWLGNOJBTDI-UHFFFAOYSA-N[1][2]
SMILES CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O[2]
Purity ≥95%[3]

Synthesis and Experimental Protocols

Diethyl (aminomethyl)phosphonate is a key intermediate whose synthesis is a critical first step. One common method involves a multi-step process starting from N-(bromomethyl)phthalimide and triethylphosphite, followed by deprotection.

This protocol outlines a two-step synthesis to obtain the free amine, Diethyl (aminomethyl)phosphonate.

Step 1: Synthesis of Diethyl (phthalimidomethyl)phosphonate

  • A suspension of N-(bromomethyl)phthalimide (3.6 g, 15.0 mmol) in triethylphosphite (3.00 g, 18.0 mmol) is prepared.

  • The mixture is heated to 90°C for 3 hours.

  • A distillation apparatus is then attached, and the volatile ethyl bromide byproduct is removed by distillation under reduced pressure.

  • The crude mixture is cooled to room temperature, yielding a white solid which can be used in the next step without further purification.

Step 2: Deprotection to Yield Diethyl (aminomethyl)phosphonate

  • The solid from the previous step (4.5 g, 15 mmol) is dissolved in ethanol (20 mL).

  • Hydrazine monohydrate (1.05 mL, 21.6 mmol) is added to the solution.

  • The resulting mixture is stirred at room temperature overnight and then refluxed for 3 hours.

  • The crude mixture is cooled to 0°C, and the white precipitate (phthalhydrazide) is removed by filtration and washed with ice-cold ethanol.

  • The filtrate is concentrated under vacuum. The resulting oily residue is purified by column chromatography on silica gel (eluting with a gradient of Et₂O/MeOH from 80:20 to 70:30) to afford Diethyl (aminomethyl)phosphonate as a pale yellow oil (2.43 g, 97% yield).

To obtain the oxalate salt, the purified amine would then be treated with oxalic acid in a suitable solvent.

Caption: Workflow for the synthesis of Diethyl (aminomethyl)phosphonate.

Applications in Drug Development

Phosphonates are recognized as valuable phosphate mimics in medicinal chemistry because the P-C bond is resistant to hydrolysis, unlike the P-O bond in phosphates[4][5]. This stability makes them effective bioisosteres of amino acids, carboxylates, and phosphates[4][6]. Diethyl (aminomethyl)phosphonate serves as a crucial starting material for a variety of biologically active compounds.

  • α-Aminophosphonic Acids: It is a primary precursor for α-aminophosphonic acids, which are stable analogues of natural amino acids[6]. These analogues are used to design enzyme inhibitors.

  • Phosphonopeptides: The compound is a critical intermediate in synthesizing phosphonopeptides, where a phosphonic acid moiety replaces a carboxylic group[6]. These molecules are investigated as enzyme inhibitors and antibacterial agents because their tetrahedral structure mimics the transition state of enzyme-catalyzed reactions[4][6].

  • Cyclic α-Aminophosphonates: It is used in the synthesis of cyclic α-aminophosphonates, which present novel scaffolds for medicinal chemistry research[6].

  • Enzyme Inhibitors: Phosphonates and bisphosphonates have demonstrated pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates[4]. Nitrogen-containing bisphosphonates, for instance, are used to treat bone-resorption disorders by inhibiting farnesyl pyrophosphate synthase[4].

  • Anticancer and Antiviral Agents: The α-aminophosphonate scaffold is integral to compounds tested for anticancer activity[7]. Furthermore, phosphonates are a key feature of clinically used antiviral drugs like Cidofovir and Tenofovir[5].

The logical relationship between Diethyl (aminomethyl)phosphonate and its derivatives in drug discovery is illustrated below. The parent compound acts as a foundational scaffold that can be chemically modified to generate diverse libraries of compounds for screening and development.

G Role in Drug Discovery cluster_derivatives Key Derivatives cluster_applications Therapeutic Applications A Diethyl (aminomethyl)phosphonate (Oxalate Salt) B α-Aminophosphonic Acids A->B Precursor C Phosphonopeptides A->C Precursor D Cyclic α-Aminophosphonates A->D Precursor E Enzyme Inhibitors B->E C->E H Antibacterial Agents C->H D->E F Anticancer Agents D->F G Antiviral Agents D->G

Caption: Relationship between the core compound and its applications.

Safety and Handling

Diethyl (aminomethyl)phosphonate oxalate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage[1][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. This product is intended for research purposes only and is not for diagnostic or therapeutic use[6].

References

The Diverse Biological Activities of Aminophosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophosphonate derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention in medicinal, agricultural, and materials science. Structurally analogous to α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety, these compounds exhibit a broad spectrum of biological activities. This structural mimicry allows them to function as effective enzyme inhibitors, antagonists of natural amino acids, and modulators of key signaling pathways.[1] Their inherent stability against hydrolysis compared to phosphates makes them robust candidates for various applications, including drug development and agrochemicals. This in-depth technical guide explores the core biological activities of aminophosphonate derivatives, providing detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key molecular pathways.

Core Biological Activities and Quantitative Data

Aminophosphonate derivatives have demonstrated a wide array of biological effects, including anticancer, antiviral, antibacterial, antifungal, and herbicidal activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of aminophosphonate derivatives is one of the most extensively studied areas. These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Aminophosphonate Derivatives (IC50 values in µM)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Phosphinoylmethyl-aminophosphonate 2ePC-3 (Prostate)29.4[1]
Phosphinoylmethyl-aminophosphonate 2dMDA-MB-231 (Breast)45.8[1]
Phosphonoylmethyl-aminophosphonate 2bA431 (Skin)53.2[1]
Phosphinoylmethyl-aminophosphonate 2eMDA-MB-231 (Breast)55.1[1]
β-Carboline-α-aminophosphonate (BCP-1)MCF-7 (Breast)18.2 (48h)[2]
β-Carboline-α-aminophosphonate (BCP-1)MDA-MB-231 (Breast)16.9 (48h)[2]
Furan-derived aminophosphonatesHT29 (Colorectal)Varies[3]
Furan-derived aminophosphonatesHCT116 (Colorectal)Varies[3]
Aminophosphonate containing Chitosan 1cMCF-7 (Breast)0.01[4]
Aminophosphonate containing Chitosan 1hHepG2 (Liver)0.02[4]
Antiviral Activity

Several aminophosphonate derivatives have shown promising activity against various plant and animal viruses. Their mechanism of action often involves the inhibition of viral replication or interference with the viral life cycle. A significant amount of research has focused on their efficacy against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of Aminophosphonate Derivatives against TMV

Compound/Derivative ClassActivity TypeEC50 (µg/mL)Reference
Amide-derivative 6gInactivation54.8[5]
Amide-derivative 6lInactivation60.0[5]
Amide-derivative 6nInactivation65.2[5]
Ningnanmycin (Control)Inactivation55.6[5]
Cyanoacrylate-derivative 8dInactivation55.5[6]
Cyanoacrylate-derivative 8eInactivation55.3[6]
Ningnanmycin (Control)Inactivation50.9[6]
Chalcone-derivative B3Curative356.7[7]
Chiral Thiourea-derivative Y14Inactivation63.8[8]
Chiral Thiourea-derivative Y18Inactivation57.7[8]
Chiral Thiourea-derivative Y21Inactivation48.1[8]
Hydrazone-derivative 6kCurative65.1% inhibition[9]
Hydrazone-derivative 6kProtective74.3% inhibition[9]
Hydrazone-derivative 6kInactivation94.3% inhibition[9]
Antibacterial and Antifungal Activity

The antimicrobial properties of aminophosphonates make them potential candidates for the development of new antibiotics and fungicides. They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Table 3: Antibacterial and Antifungal Activity of Aminophosphonate Derivatives (MIC values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Coumarylthiazole α-aminophosphonatesGram-positive bacteria0.25 - 128[10]
Coumarylthiazole α-aminophosphonatesGram-negative bacteria0.25 - 128[10]
Coumarylthiazole α-aminophosphonatesFungal strains0.25 - 32[10]
Coumarin α-aminophosphonatesA. baumannii2 - 8.3 µM[11]
Coumarin α-aminophosphonatesP. aeruginosa2 - 8.3 µM[11]
Coumarin α-aminophosphonatesE. cloacae2 - 8.3 µM[11]
Aminophosphonic DerivativesLomentospora prolificans900 - >900[12]
Phosphonate DerivativesE. coli K12Varies[13]
Herbicidal Activity

Aminophosphonate derivatives have also been explored for their potential as herbicides. Their mode of action often involves the inhibition of enzymes crucial for plant growth and development.

Table 4: Herbicidal Activity of Aminophosphonate Derivatives

Compound/Derivative ClassPlant SpeciesActivityReference
Pyrido[2,3-d]pyrimidine 2oBentgrassGood activity at 1 mM[14]
Pyrido[2,3-d]pyrimidine 2oWheatInhibition comparable to flumioxazin[14]
Ureidopyrimidine 15cZinnia elegans, Abutilon theophrasti95% control at 9.375 g a.i./ha[15]

Key Mechanisms of Action

The diverse biological activities of aminophosphonate derivatives stem from their ability to interact with various biological targets. A primary mechanism is the inhibition of enzymes, where the tetrahedral phosphonate group mimics the transition state of substrate hydrolysis.[16]

Enzyme Inhibition

Aminophosphonates are potent inhibitors of several enzyme classes, including:

  • Proteases: They can act as transition-state analogue inhibitors of metalloproteases and serine proteases.

  • Enzymes of Amino Acid Metabolism: Their structural similarity to amino acids allows them to competitively inhibit enzymes involved in amino acid biosynthesis and metabolism.

Modulation of Signaling Pathways

In the context of cancer, aminophosphonate derivatives have been shown to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival and is often hyperactivated in cancer.[17][18] Some aminophosphonate derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Promotes (when inhibited) Aminophosphonates Aminophosphonate Derivatives Aminophosphonates->Akt Inhibit Aminophosphonates->mTORC1 Inhibit

PI3K/Akt/mTOR signaling pathway and points of inhibition by aminophosphonates.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including certain aminophosphonate derivatives, function by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key target.[19][20]

Intrinsic_Apoptosis_Pathway DNA_Damage DNA Damage / Cellular Stress p53 p53 DNA_Damage->p53 Activates Bax_Bak Bax / Bak p53->Bax_Bak Activates Bcl2 Bcl-2 / Bcl-xL p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes release of Cytochrome c Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3->Caspase3 Cleaves to activate Apoptosis Apoptosis Caspase3->Apoptosis Aminophosphonates Aminophosphonate Derivatives Aminophosphonates->p53 Activate Aminophosphonates->Bax_Bak Activate

Intrinsic apoptosis pathway showing potential activation points by aminophosphonates.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of aminophosphonate derivatives.

Synthesis of α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a widely used one-pot, three-component synthesis method.

Kabachnik_Fields_Workflow Start Start Reactants Combine Aldehyde/Ketone, Amine, and Dialkyl Phosphite in a reaction vessel. Start->Reactants Catalyst Add Catalyst (e.g., Lewis acid) (Optional) Reactants->Catalyst Reaction Stir at appropriate temperature or use microwave irradiation. Catalyst->Reaction Monitor Monitor reaction progress by TLC. Reaction->Monitor Workup Reaction Work-up: - Dilute with solvent - Wash with NaHCO3 and brine - Dry organic layer Monitor->Workup Upon completion Purify Purify by column chromatography. Workup->Purify Characterize Characterize product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

General workflow for the Kabachnik-Fields reaction.

Protocol: General Procedure for Catalyzed Synthesis of α-Aminophosphonates [21]

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0-1.2 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., dichloromethane, acetonitrile, or perform neat) and the catalyst (e.g., Mg(ClO₄)₂, InCl₃, or ZnCl₂).

  • Reaction: Stir the mixture at room temperature or an elevated temperature as required. The reaction can also be carried out under microwave irradiation for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic mixture sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-aminophosphonate derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][13]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophosphonate derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]

Protocol: Agar Well Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the aminophosphonate derivative solution (at a known concentration) into each well. Also, include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

In Vitro Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[22]

Protocol: Broth Microdilution Antifungal Susceptibility Test

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension in sterile saline or water.

  • Compound Dilution: Perform serial two-fold dilutions of the aminophosphonate derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

In Vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

The half-leaf method is a common technique to evaluate the in vivo antiviral activity of compounds against TMV.

Protocol: Half-Leaf Method for TMV Activity

  • Virus Inoculation: Cultivate host plants (e.g., Nicotiana glutinosa) to the 4-6 leaf stage. Mechanically inoculate the leaves with a 58.8 µg/mL solution of TMV.

  • Compound Application:

    • Curative Activity: After 2-4 hours of virus inoculation, smear a solution of the aminophosphonate derivative (at a specific concentration, e.g., 500 µg/mL) on the left side of each leaf, and the solvent control on the right side.

    • Protective Activity: Smear the compound solution on the left side of the leaves and the solvent control on the right side. After 24 hours, inoculate the entire leaf with the TMV solution.

    • Inactivation Activity: Mix the TMV solution with the compound solution for 30 minutes. Then, inoculate the left side of the leaves with this mixture and the right side with a mixture of TMV and the solvent control.

  • Incubation and Observation: Keep the plants in a greenhouse and count the number of local lesions on each half of the leaves 3-4 days after inoculation.

  • Data Analysis: Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Herbicidal Activity: Pre- and Post-Emergence Assays

These assays evaluate the herbicidal effect of a compound when applied to the soil before weed emergence or directly to the foliage after emergence.[23]

Protocol: Herbicidal Activity Assay

  • Plant Cultivation: Grow target weed species in pots containing soil in a greenhouse.

  • Compound Preparation: Dissolve the aminophosphonate derivative in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Application:

    • Pre-emergence: Apply the compound solution uniformly to the soil surface one day after seeding the weeds.

    • Post-emergence: Apply the compound solution as a spray to the foliage of the weeds at the 3-5 leaf stage.

  • Evaluation: Keep the treated plants in the greenhouse under controlled conditions. Assess the phytotoxic activity visually at specified time points (e.g., 7 and 21 days after treatment) by rating the percentage of plant injury or growth inhibition compared to untreated control plants.

Conclusion

Aminophosphonate derivatives continue to be a promising class of compounds with a remarkable diversity of biological activities. Their structural analogy to amino acids provides a powerful platform for the design of potent enzyme inhibitors and modulators of cellular processes. The comprehensive data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and biomedical research, facilitating further exploration and optimization of these versatile molecules. The ongoing investigation into their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel therapeutic agents and agricultural products with improved efficacy and selectivity.

References

The Enduring Analogs: A Technical Guide to Phosphonates as Phosphate Mimics in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the critical role of phosphonates as stable analogs of phosphates. By replacing a labile P-O-C bond with a robust P-C bond, phosphonates offer unparalleled stability, making them invaluable tools in elucidating biochemical pathways and developing novel therapeutics.

This document provides a comprehensive overview of the core principles governing the use of phosphonates, including their comparative physicochemical properties, synthesis, and applications as enzyme inhibitors. Detailed experimental protocols for their synthesis and kinetic analysis are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their biochemical significance.

The Foundation of Stability: Phosphates vs. Phosphonates

The fundamental difference between a phosphate and a phosphonate lies in the substitution of an oxygen atom with a carbon atom, forming a direct phosphorus-carbon (P-C) bond. This seemingly subtle change has profound implications for the molecule's stability and its utility in biochemistry.[1][2] The P-C bond is significantly more resistant to chemical and enzymatic hydrolysis compared to the phosphate's P-O-C ester linkage.[3] This inherent stability makes phosphonates non-hydrolyzable mimics of their phosphate counterparts, allowing them to act as potent and specific inhibitors of enzymes that recognize and process phosphate-containing substrates.[4]

Comparative Physicochemical Properties

The substitution of oxygen with carbon also influences several key physicochemical parameters, as summarized in the table below. These differences can affect how the analog interacts with its biological target.

PropertyPhosphate EsterPhosphonateKey Differences & Implications
Bond Type P-O-CP-CThe P-C bond is hydrolytically and enzymatically more stable.[3]
pKa1 ~1-2~1.1-2.3Similar first acidity.[5][6]
pKa2 ~6.5-7.2~5.3-7.2Second pKa values are also in a similar range, allowing them to mimic the charge state of phosphates at physiological pH.[5][6][7]
P-X Bond Length ~1.63 Å (P-O)~1.83 Å (P-C)The P-C bond is longer than the P-O bond.
P-X-C Bond Angle ~118.7° (P-O-C)~112.1° (P-C-C)The bond angle is smaller in phosphonates.
Solubility Generally high in waterHigh in waterBoth are highly water-soluble.[8]

Applications in Biochemical Research and Drug Development

The stability of phosphonates has made them indispensable in medicinal chemistry and biochemical research. They are widely used as:

  • Enzyme Inhibitors: By mimicking the transition state or the natural substrate of an enzyme, phosphonates can act as potent competitive inhibitors. This is particularly valuable for studying enzymes involved in phosphate metabolism, such as kinases, phosphatases, and polymerases.[9]

  • Therapeutic Agents: Several phosphonate-based drugs have been successfully developed. Bisphosphonates (e.g., alendronate) are used to treat bone disorders by inhibiting farnesyl pyrophosphate synthase. Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are cornerstone antiviral drugs for the treatment of HIV and Hepatitis B, respectively.[10][11][12][13][14][15] Their mechanism of action involves the inhibition of viral reverse transcriptase.[11][12]

  • Biochemical Probes: Labeled phosphonates can be used to trace metabolic pathways and study enzyme mechanisms without the complication of rapid hydrolysis.

Quantitative Comparison of Inhibitory Activity

The following table provides examples of the inhibitory potency (IC50 and Ki values) of phosphonate analogs compared to their phosphate counterparts.

EnzymePhosphate Substrate/AnalogPhosphonate InhibitorIC50 / Ki (Phosphonate)Reference
HBV DNA PolymeraseDeoxyadenosine triphosphateAdefovir DiphosphateKi = 0.1 µM[15]
Human AcetylcholinesteraseAcetylcholineBicyclic enol phosphonateIC50 = 3 µM[16]
Bordetella pertussis Adenylate Cyclase Toxin (ACT)ATP4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphateIC50 = 9 nM[4]
Bacillus anthracis Edema Factor (EF)ATP4-(4-(benzylcarbamoyl)phenyl-5-PME-2-aminothiazole diphosphateIC50 = 11.6 nM[4]

Key Signaling Pathways Targeted by Phosphonate Analogs

Phosphonates are particularly effective in modulating signaling pathways that are heavily reliant on protein phosphorylation and dephosphorylation events.

Protein Kinase Signaling Pathways

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[17] Phosphonate analogs can be designed to inhibit kinases by competing with ATP or the protein substrate.

Protein_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Ras Ras-GDP RTK_active->Ras Activates Ligand Growth Factor Ligand->RTK_inactive Binding Ras_GTP Ras-GTP Ras->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf Recruits & Activates Raf_P Raf-P Raf->Raf_P Phosphorylation MEK MEK Raf_P->MEK Phosphorylates MEK_P MEK-P MEK->MEK_P Phosphorylation ERK ERK MEK_P->ERK Phosphorylates ERK_P ERK-P ERK->ERK_P Phosphorylation Transcription_Factor Transcription Factor ERK_P->Transcription_Factor Translocates & Phosphorylates Phosphonate_Inhibitor Phosphonate Kinase Inhibitor Phosphonate_Inhibitor->Raf Inhibits Phosphonate_Inhibitor->MEK Inhibits Transcription_Factor_P Transcription Factor-P Transcription_Factor->Transcription_Factor_P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_P->Gene_Expression Regulates

A representative protein kinase signaling cascade (MAPK pathway).
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

The PI3K pathway is crucial for cell growth, proliferation, and survival. It is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K.[18][19][20][21][22] Phosphonate analogs of phosphoinositides can be used to study and inhibit PI3K and other enzymes in this pathway.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Phosphonate_Analog Phosphonate Analog of PIP2 Phosphonate_Analog->PI3K Inhibits PDK1->Akt Phosphorylates Akt_P Akt-P Akt->Akt_P mTORC1 mTORC1 Akt_P->mTORC1 Activates Cell_Survival Cell Survival & Growth mTORC1->Cell_Survival Promotes

The PI3K/Akt signaling pathway.
Mechanism of Action of Acyclic Nucleoside Phosphonates

The antiviral drugs Tenofovir and Adefovir are prodrugs that are metabolized intracellularly to their active diphosphate forms. These phosphonate analogs then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, their incorporation leads to chain termination and halts viral replication.[10][11][12][13][23][24]

ANP_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) RT Viral Reverse Transcriptase TFV_DP->RT Competes with dATP for dATP dATP (Natural Substrate) dATP->RT Growing_DNA Growing Viral DNA RT->Growing_DNA Synthesizes Terminated_DNA Terminated Viral DNA RT->Terminated_DNA Incorporation of TFV-DP causes chain termination Viral_RNA Viral RNA Template Viral_RNA->RT Template for

Intracellular activation and mechanism of action of Tenofovir.

Experimental Protocols

Synthesis of Phosphonates

A common and versatile method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Protocol: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Benzylphosphonate

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, can be run neat)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add benzyl bromide (1.0 eq).

  • Phosphite Addition: Add an excess of triethyl phosphite (1.5-2.0 eq). The reaction can be performed neat or in a high-boiling solvent like toluene.

  • Reaction: Heat the mixture to reflux (typically 120-160°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction typically takes several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove excess triethyl phosphite and solvent (if used) under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Michaelis_Arbuzov_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_reagents Add benzyl bromide and excess triethyl phosphite setup->add_reagents reflux Heat to reflux (120-160°C) with stirring add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool to room temperature and remove volatiles monitor->workup Complete purify Purify by vacuum distillation or column chromatography workup->purify end End purify->end

Experimental workflow for the Michaelis-Arbuzov reaction.
Enzyme Inhibition Assays

To determine the potency of a phosphonate inhibitor, its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are typically measured.

Protocol: Determination of IC50 for a Competitive Inhibitor using a Continuous Spectrophotometric Assay

Materials:

  • Purified enzyme

  • Substrate

  • Phosphonate inhibitor

  • Assay buffer

  • Spectrophotometer capable of kinetic measurements

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor. A common approach is a 2-fold or half-log serial dilution.

  • Assay Setup: In a microplate or cuvettes, add the assay buffer, a fixed concentration of the substrate (typically at or near its Km value), and the various concentrations of the inhibitor. Also include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate/cuvettes at the desired assay temperature for a few minutes.

  • Initiate Reaction: Start the reaction by adding a fixed amount of the enzyme to each well/cuvette.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

IC50_Workflow start Start prep_reagents Prepare stock solutions of enzyme, substrate, and inhibitor start->prep_reagents serial_dilution Perform serial dilution of the inhibitor prep_reagents->serial_dilution setup_assay Set up assay with buffer, substrate, and inhibitor dilutions serial_dilution->setup_assay pre_incubate Pre-incubate at assay temperature setup_assay->pre_incubate initiate_reaction Initiate reaction by adding enzyme pre_incubate->initiate_reaction measure_kinetics Monitor absorbance change over time initiate_reaction->measure_kinetics analyze_data Calculate initial velocities and % inhibition measure_kinetics->analyze_data plot_curve Plot % inhibition vs. log[Inhibitor] and fit to a sigmoidal curve analyze_data->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Experimental workflow for IC50 determination.

Conclusion

Phosphonates represent a powerful class of molecules that have significantly advanced our understanding of biochemical processes and have led to the development of life-saving drugs. Their inherent stability as phosphate analogs allows for the specific and potent modulation of enzyme activity and signaling pathways. As synthetic methodologies continue to evolve and our understanding of their biological interactions deepens, the role of phosphonates in biochemistry and drug discovery is set to expand even further, offering new opportunities for therapeutic intervention and scientific exploration.

References

Methodological & Application

Application Notes and Protocols for Phosphonopeptide Synthesis using Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a more stable phosphonamidate or phosphonate linkage. This substitution makes them effective transition-state analogue inhibitors for various enzymes, particularly proteases, rendering them valuable tools in drug discovery and development.[1][2] Diethyl (aminomethyl)phosphonate is a key building block for introducing the aminomethylphosphonate moiety into a peptide sequence.[2] This document provides detailed application notes and protocols for the use of Diethyl (aminomethyl)phosphonate oxalate in the synthesis of phosphonopeptides.

Overview of Synthetic Strategy

The synthesis of phosphonopeptides using Diethyl (aminomethyl)phosphonate typically involves a multi-step process. Since the commercially available form is often an oxalate salt, the first step is the neutralization of the amine. The free amine is then protected with a suitable protecting group, such as Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc). The resulting N-protected diethyl aminomethylphosphonate is then converted into a more reactive phosphonochloridate. This activated species is subsequently coupled with an amino acid or peptide ester to form the desired phosphonopeptide.[1][3]

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of phosphonopeptides using aminomethylphosphonate derivatives, as extracted from relevant literature.

StepReactantsProductYield (%)Reference
N-Protection (Cbz)Diethyl (aminomethyl)phosphonate, Benzyl chloroformateN-Cbz-diethyl (aminomethyl)phosphonateGood[1]
Conversion to PhosphonochloridateN-Cbz-diethyl (aminomethyl)phosphonate, Phosphorus pentachloride (PCl5) or Phosphorus oxychloride (POCl3)N-Cbz-ethyl (aminomethyl)phosphonochloridateGood[1][3]
CouplingN-Cbz-ethyl (aminomethyl)phosphonochloridate, Diethyl glutamateγ-phosphonodipeptide64[3]
Deprotection (Hydrogenolysis)γ-phosphonodipeptideN-terminal free γ-phosphonopeptide87[3]

Experimental Protocols

Protocol 1: Neutralization and N-Protection of Diethyl (aminomethyl)phosphonate Oxalate

This protocol describes the initial steps of neutralizing the oxalate salt and protecting the free amine with a Cbz group.

Materials:

  • Diethyl (aminomethyl)phosphonate oxalate

  • Sodium carbonate (Na2CO3)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Diethyl (aminomethyl)phosphonate oxalate in an aqueous solution of sodium carbonate to neutralize the oxalic acid and free the amine.

  • Extract the aqueous layer with dichloromethane to isolate the free Diethyl (aminomethyl)phosphonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the resulting oil in dichloromethane and cool the solution in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of benzyl chloroformate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Cbz-diethyl (aminomethyl)phosphonate.

Protocol 2: Synthesis of a Phosphonodipeptide

This protocol outlines the conversion of the N-protected phosphonate to a phosphonochloridate and its subsequent coupling with an amino acid ester.

Materials:

  • N-Cbz-diethyl (aminomethyl)phosphonate

  • Phosphorus pentachloride (PCl5) or Oxalyl chloride

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Formation of the Phosphonochloridate:

    • Dissolve N-Cbz-diethyl (aminomethyl)phosphonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Carefully add phosphorus pentachloride portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or NMR).

    • Remove the solvent and volatile byproducts under reduced pressure to obtain the crude N-Cbz-ethyl (aminomethyl)phosphonochloridate.

  • Coupling Reaction:

    • Dissolve the amino acid ester hydrochloride and triethylamine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add a solution of the crude phosphonochloridate in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting phosphonodipeptide by column chromatography.

Visualizations

phosphonopeptide_synthesis_workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_product Final Product start Diethyl (aminomethyl)phosphonate Oxalate neutralize Neutralization start->neutralize Base n_protect N-Protection (e.g., Cbz, Fmoc) neutralize->n_protect Protecting Agent activate Activation to Phosphonochloridate n_protect->activate Chlorinating Agent (e.g., PCl5) couple Coupling with Amino Acid/Peptide Ester activate->couple deprotect Final Deprotection couple->deprotect e.g., Hydrogenolysis end Phosphonopeptide deprotect->end

Caption: Workflow for Phosphonopeptide Synthesis.

logical_relationship cluster_core Core Building Block cluster_derivatives Key Intermediates cluster_application Application core_reagent Diethyl (aminomethyl)phosphonate n_protected N-Protected Aminophosphonate core_reagent->n_protected Protection phosphonochloridate Phosphonochloridate n_protected->phosphonochloridate Activation phosphonopeptide Phosphonopeptide Synthesis phosphonochloridate->phosphonopeptide Coupling

Caption: Role as a Core Building Block.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of Diethyl (aminomethyl)phosphonate oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[1][2] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward aqueous workup to remove the phosphate byproduct.[1][3] Diethyl (aminomethyl)phosphonate and its derivatives are valuable building blocks in medicinal chemistry, serving as precursors to a variety of biologically active compounds. The application of Diethyl (aminomethyl)phosphonate oxalate in the HWE reaction allows for the synthesis of vinyl aminophosphonates, which are key intermediates in the development of novel therapeutics.

These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the use of Diethyl (aminomethyl)phosphonate oxalate in the Horner-Wadsworth-Emmons reaction.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from the phosphonate to generate a stabilized phosphonate carbanion.[4]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[4]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble phosphate byproduct.[1][5] The reaction typically favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key intermediates.[2]

When using Diethyl (aminomethyl)phosphonate oxalate, it is important to note that the base will first neutralize the oxalic acid and the ammonium salt before deprotonating the α-carbon. Therefore, more than two equivalents of the base are required.

Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion R-CH(-)-P(O)(OEt)2 Phosphonate->Carbanion + Base Base Base Intermediate1 [Intermediate] Carbanion->Intermediate1 + R'-CHO Aldehyde R'-CHO Oxaphosphetane [Oxaphosphetane] Intermediate1->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Byproduct (EtO)2P(O)O- Oxaphosphetane->Byproduct HWE_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Phosphonate and LiCl B Add Anhydrous THF A->B C Add DBU B->C D Add Aldehyde C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC E->F G Quench with aq. NH4Cl F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

References

Application Notes and Protocols: Diethyl (aminomethyl)phosphonate Oxalate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (aminomethyl)phosphonate is a pivotal building block in medicinal chemistry, primarily serving as a synthetic precursor to α-aminophosphonates. These compounds are structural analogs of α-amino acids, where a tetrahedral phosphonate moiety replaces the planar carboxylic acid group. This bioisosteric substitution offers several advantages in drug design, including enhanced metabolic stability and the ability to mimic the transition state of peptide bond hydrolysis, making α-aminophosphonate derivatives potent enzyme inhibitors.[1] Diethyl (aminomethyl)phosphonate oxalate is a stable, crystalline salt, facilitating ease of handling and storage while providing a convenient entry point for the synthesis of diverse compound libraries.

The primary applications of this building block lie in the synthesis of phosphonopeptides, which have shown promise as inhibitors of various enzymes, including proteases and metalloenzymes.[2] The tetrahedral structure of the phosphonate group can chelate the metal ions often found in the active sites of these enzymes, leading to potent inhibition.

Core Applications and Methodologies

The utility of diethyl (aminomethyl)phosphonate oxalate as a building block is predominantly realized through two key synthetic strategies: the Kabachnik-Fields reaction for the synthesis of α-substituted α-aminophosphonates and peptide coupling reactions to form phosphonopeptides. A crucial first step in utilizing the oxalate salt is the in situ neutralization to liberate the free amine for subsequent reactions.

In Situ Neutralization of Diethyl (aminomethyl)phosphonate Oxalate

The oxalate salt is an acid-base salt and requires neutralization to unmask the nucleophilic primary amine of diethyl (aminomethyl)phosphonate. This is typically achieved by the addition of a suitable base.

Experimental Workflow: In Situ Neutralization

G start Start: Diethyl (aminomethyl)phosphonate oxalate base Addition of Base (e.g., Triethylamine, DIPEA) start->base neutralization In situ Neutralization base->neutralization free_amine Generation of Free Diethyl (aminomethyl)phosphonate neutralization->free_amine downstream Proceed to Downstream Reaction (e.g., Kabachnik-Fields, Peptide Coupling) free_amine->downstream

Caption: Workflow for the in situ generation of free diethyl (aminomethyl)phosphonate.

Application 1: Synthesis of α-Substituted α-Aminophosphonates via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. In this application, the liberated diethyl (aminomethyl)phosphonate can be further functionalized by reacting with an aldehyde or ketone and a dialkyl phosphite to generate more complex α-aminophosphonates.

Proposed Signaling Pathway Involvement

Derivatives of α-aminophosphonates have been investigated as inhibitors of various enzymes, including those involved in cancer cell proliferation. For instance, they can be designed to target key kinases in signaling pathways that are often dysregulated in cancer.

Signaling Pathway: Kinase Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor α-Aminophosphonate Derivative Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase cascade by an α-aminophosphonate derivative.

Experimental Protocol: Kabachnik-Fields Reaction

Objective: To synthesize a novel α-substituted aminophosphonate using diethyl (aminomethyl)phosphonate oxalate, an aldehyde, and diethyl phosphite.

Materials:

  • Diethyl (aminomethyl)phosphonate oxalate

  • Aldehyde (e.g., Benzaldehyde)

  • Diethyl phosphite

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a stirred solution of diethyl (aminomethyl)phosphonate oxalate (1.0 eq) in the chosen anhydrous solvent, add TEA or DIPEA (2.2 eq) at room temperature. Stir for 30 minutes to ensure complete neutralization.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir for an additional 15 minutes.

  • Add diethyl phosphite (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Illustrative Data:

EntryAldehydeSolventReaction Time (h)Yield (%)
1BenzaldehydeToluene1285
24-ChlorobenzaldehydeDichloromethane1682
3CyclohexanecarboxaldehydeToluene1875

Note: The above data is illustrative and actual results may vary.

Application 2: Synthesis of Phosphonopeptides

Phosphonopeptides, where an amide bond is replaced by a phosphonamidate or where an α-aminophosphonate replaces a proteinogenic amino acid, are of significant interest as enzyme inhibitors. Diethyl (aminomethyl)phosphonate, generated in situ from its oxalate salt, can be coupled with N-protected amino acids using standard peptide coupling reagents.

Experimental Workflow: Phosphonopeptide Synthesis

G start Start: Diethyl (aminomethyl)phosphonate oxalate neutralization In situ Neutralization with Base start->neutralization free_amine Free Diethyl (aminomethyl)phosphonate neutralization->free_amine reaction Peptide Coupling Reaction free_amine->reaction amino_acid N-Protected Amino Acid coupling Peptide Coupling Reagent (e.g., HBTU, HATU) amino_acid->coupling coupling->reaction phosphonopeptide Protected Phosphonopeptide reaction->phosphonopeptide deprotection Deprotection phosphonopeptide->deprotection final_product Final Phosphonopeptide deprotection->final_product

Caption: Workflow for the synthesis of a phosphonopeptide.

Experimental Protocol: Phosphonopeptide Synthesis

Objective: To synthesize a dipeptide analog containing a C-terminal aminomethylphosphonate.

Materials:

  • Diethyl (aminomethyl)phosphonate oxalate

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Peptide coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or Dichloromethane)

  • Reagents for deprotection (e.g., TFA in Dichloromethane for Boc group)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the peptide coupling reagent (1.1 eq) in the chosen anhydrous solvent.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate flask, suspend diethyl (aminomethyl)phosphonate oxalate (1.2 eq) in the same anhydrous solvent and add DIPEA (2.5 eq). Stir for 30 minutes to generate the free amine.

  • Add the solution of the free amine to the activated amino acid solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude protected phosphonopeptide by silica gel column chromatography.

  • Deprotect the N-terminal protecting group using standard procedures (e.g., for a Boc group, treat with a solution of TFA in Dichloromethane).

  • Purify the final phosphonopeptide by an appropriate method (e.g., recrystallization or chromatography).

Illustrative Data:

EntryN-Protected Amino AcidCoupling ReagentYield of Protected Peptide (%)
1Boc-Phe-OHHBTU90
2Cbz-Gly-OHHATU92
3Fmoc-Ala-OHHBTU88

Note: The above data is illustrative and actual results may vary.

Conclusion

Diethyl (aminomethyl)phosphonate oxalate is a valuable and versatile building block for the synthesis of α-aminophosphonates and phosphonopeptides. Its stability as a salt, combined with the straightforward in situ generation of the free amine, makes it an attractive starting material for the construction of compound libraries for drug discovery. The resulting phosphonate-containing molecules have significant potential as enzyme inhibitors and therapeutic agents. The provided protocols and workflows serve as a guide for researchers to explore the rich chemistry of this important synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of Cyclic α-Aminophosphonates using Diethyl (aminomethyl)phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic α-aminophosphonates are a class of compounds of significant interest in medicinal chemistry and drug discovery. They are recognized as conformationally restricted analogs of α-amino acids, where the carboxylic acid moiety is replaced by a phosphonic acid group. This structural modification imparts unique biochemical properties, including resistance to enzymatic degradation and the ability to mimic the transition state of peptide bond hydrolysis. Consequently, cyclic α-aminophosphonates are valuable scaffolds for developing enzyme inhibitors, haptens for catalytic antibody induction, and novel therapeutic agents.

This document provides detailed protocols for the synthesis of various cyclic α-aminophosphonates, specifically azetidin-2-yl, pyrrolidin-2-yl, piperidin-2-yl, and hexahydroazepin-2-yl phosphonates. The synthetic strategy employs a Schiff base of diethyl (aminomethyl)phosphonate, namely diethyl N-(diphenylmethylene)aminomethylphosphonate, as a key starting material. The methodology is based on a phase-transfer catalyzed alkylation followed by an acid-catalyzed hydrolysis and cyclization sequence.

Overview of the Synthetic Strategy

The synthesis of cyclic α-aminophosphonates is achieved through a robust two-step process. The initial step involves the alkylation of diethyl N-(diphenylmethylene)aminomethylphosphonate with a suitable α,ω-dihaloalkane under phase-transfer catalysis (PTC) conditions. The diphenylmethylene group serves as a protecting group for the primary amine and activates the α-carbon for deprotonation and subsequent alkylation.

The second step involves the deprotection of the imine and concomitant intramolecular cyclization to furnish the desired cyclic α-aminophosphonate. This is typically achieved by acidic hydrolysis. The overall workflow is depicted below.

Figure 1: General workflow for the synthesis of cyclic α-aminophosphonates.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various cyclic α-aminophosphonates using the described methodology.

Cyclic ProductDihaloalkanenReaction Time (Alkylation)Overall Yield (%)
Diethyl azetidin-2-ylphosphonate1-bromo-2-chloroethane24 h65
Diethyl pyrrolidin-2-ylphosphonate1,3-dibromopropane33 h78
Diethyl piperidin-2-ylphosphonate1,4-dibromobutane43 h82
Diethyl hexahydroazepin-2-ylphosphonate1,5-dibromopentane55 h75

Table 1: Summary of reaction conditions and yields for the synthesis of cyclic α-aminophosphonates.

Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Toluene should be dried over sodium/benzophenone ketyl and distilled prior to use.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography should be performed using silica gel (60-120 mesh).

  • NMR spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in ppm relative to an internal standard.

Protocol 1: Synthesis of Diethyl N-(diphenylmethylene)aminomethylphosphonate (Starting Material)

This protocol describes the synthesis of the key starting material, the Schiff base of diethyl (aminomethyl)phosphonate.

G Reactant1 Diethyl (aminomethyl)phosphonate Reaction Azeotropic reflux (Dean-Stark trap) Reactant1->Reaction Reactant2 Benzophenone Reactant2->Reaction Solvent Toluene Solvent->Reaction Product Diethyl N-(diphenylmethylene)- aminomethylphosphonate Reaction->Product G cluster_0 Alkylation under Phase-Transfer Catalysis cluster_1 Hydrolysis and Cyclization A 1. Deprotonation of Schiff base by NaOH B 2. Formation of carbanion A->B C 3. Alkylation with dihaloalkane B->C D 4. Acidic hydrolysis of the imine to a primary amine E 5. Intramolecular nucleophilic attack of the amine on the terminal halide D->E F 6. Formation of the cyclic α-aminophosphonate E->F

Application Notes and Protocols for the Kabachnik-Fields Reaction with Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Kabachnik-Fields reaction using diethyl phosphite for the synthesis of α-aminophosphonates. This three-component reaction is a cornerstone in synthetic and medicinal chemistry for creating analogues of α-amino acids, which are pivotal in drug discovery and development.[1][2][3][4][5][6]

The protocols detailed below cover both conventional and microwave-assisted solvent-free methods, offering flexibility for various laboratory settings.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction using diethyl phosphite under different catalytic and solvent conditions.

Aldehyde/KetoneAmineCatalystSolventTimeYield (%)Reference
BenzaldehydeAnilineNoneNone (Neat)20 min (MW)92[7]
4-ChlorobenzaldehydeAnilineNoneNone (Neat)25 min (MW)95[7]
4-MethoxybenzaldehydeAnilineNoneNone (Neat)20 min (MW)94[7]
BenzaldehydeCyclohexylamineNoneNone (Neat)30 min (MW)90[7]
BenzaldehydeBenzylamineMg(ClO₄)₂None (Neat)4h (RT)96[1]
4-NitrobenzaldehydeAnilineInCl₃THF1.5h (Reflux)92[1]
BenzaldehydeAnilineOrange Peel PowderEthanol2.5h (Reflux)92[8]
AcetophenoneAnilineNoneNone (Neat)45 min (MW)88[7]

Experimental Protocols

Two primary methodologies for the Kabachnik-Fields reaction with diethyl phosphite are detailed below. The first is a general procedure adaptable for various catalysts and solvents, while the second outlines a rapid, solvent-free microwave-assisted approach.

Protocol 1: General Procedure for the Kabachnik-Fields Reaction

This protocol can be adapted for a variety of aldehydes, amines, and catalysts.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (primary or secondary) (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Catalyst (e.g., Mg(ClO₄)₂, InCl₃, as required, typically 10 mol%)[1]

  • Solvent (e.g., THF, Ethanol, or solvent-free)

  • Round-bottom flask

  • Stirrer

  • Heating mantle or oil bath (if required)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), diethyl phosphite (1.0 mmol), and the chosen catalyst (if any).

  • If a solvent is used, add it to the flask. Otherwise, the reaction can proceed neat.

  • Stir the mixture at room temperature or heat to reflux as required.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if the reaction was performed neat, dilute the mixture with ethyl acetate. If a solvent was used, proceed to the next step.

  • Wash the organic mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure α-aminophosphonate.[6]

Protocol 2: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction

This method offers a more environmentally friendly and often faster alternative to the conventional protocol.[4][7]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (primary or secondary) (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20-30 minutes).[5][7]

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.[5]

Visualizations

Reaction Mechanism

The Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway". The imine pathway is generally considered the more common route.[3][6]

Kabachnik_Fields_Mechanism cluster_imine cluster_hydroxy Amine Amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Imine + Aminophosphonate1 α-Aminophosphonate Imine->Aminophosphonate1 DiethylPhosphite1 Diethyl Phosphite DiethylPhosphite1->Aminophosphonate1 + Carbonyl2 Carbonyl (Aldehyde/Ketone) Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl2->Hydroxyphosphonate + DiethylPhosphite2 Diethyl Phosphite DiethylPhosphite2->Hydroxyphosphonate + Aminophosphonate2 α-Aminophosphonate Hydroxyphosphonate->Aminophosphonate2 Amine2 Amine Amine2->Aminophosphonate2 +

Caption: Reaction pathways of the Kabachnik-Fields reaction.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of α-aminophosphonates via the Kabachnik-Fields reaction.

Kabachnik_Fields_Workflow Start 1. Combine Reactants (Aldehyde, Amine, Diethyl Phosphite) & Catalyst (optional) Reaction 2. Reaction (Stirring at RT/Heat or Microwave Irradiation) Start->Reaction Workup 3. Work-up (Dilution, Washing with NaHCO₃ & Brine) Reaction->Workup Drying 4. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification 5. Purification (Column Chromatography or Recrystallization) Drying->Purification Product Pure α-Aminophosphonate Purification->Product

References

Application Notes and Protocols for Antimicrobial and Antibacterial Applications of Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminophosphonates are organophosphorus compounds that serve as structural analogues of α-amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[1][2][3] This structural mimicry allows them to act as antagonists to their corresponding amino acids, enabling them to inhibit essential enzymes involved in cellular and metabolic processes in bacteria.[2][4][5] Their inherent stability against hydrolysis compared to phosphates makes them robust candidates for the development of novel antimicrobial and antibacterial agents.[3] This document provides an overview of their mechanism of action, quantitative efficacy data, and detailed protocols for evaluating their antimicrobial properties.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A primary antibacterial mechanism of aminophosphonates involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] Acting as mimics of D- and L-alanine, they competitively inhibit key enzymes required for the formation of the D-alanine-D-alanine dipeptide, an essential precursor for the peptidoglycan building blocks.[6]

The key enzymes targeted include:

  • Alanine Racemase (EC 5.1.1.1): This enzyme catalyzes the conversion of L-alanine to D-alanine. Inhibition of this step depletes the pool of D-alanine necessary for cell wall construction.[6]

  • D-Ala-D-Ala Synthetase (EC 6.3.2.4): This ligase is responsible for joining two D-alanine molecules. Aminophosphonate inhibitors block this process, preventing the formation of the D-Ala-D-Ala terminus of the peptidoglycan precursor.[6]

  • UDP-N-acetylmuramyl-L-alanine Synthetase (EC 6.3.2.8): Aminophosphonates can also inhibit the addition of L-alanine to the UDP-N-acetylmuramic acid, another crucial step in the synthesis pathway.[6]

By blocking these enzymatic steps, aminophosphonates effectively halt the synthesis of the bacterial cell wall, leading to cell lysis and death.[6]

Aminophosphonate_Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibitor Inhibition L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Synthetase Peptidoglycan Peptidoglycan Synthesis D_Ala_D_Ala->Peptidoglycan UDP_MurNAc UDP-MurNAc UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala Synthetase UDP_MurNAc_L_Ala->Peptidoglycan Aminophosphonate Aminophosphonate (Alanine Analogue) Aminophosphonate->L_Ala Aminophosphonate->D_Ala Inhibits D-Ala-D-Ala Synthetase Aminophosphonate->UDP_MurNAc Inhibits UDP-MurNAc-L-Ala Synthetase

Mechanism of aminophosphonate inhibition of cell wall synthesis.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the quantitative antimicrobial and antibacterial activity of various aminophosphonate derivatives against a range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Aminophosphonates

Compound/AnalogueTarget MicroorganismGram StainMIC ValueReference
Compounds 9e, 9g, 9h, 9iGram-positive bacteriaPositive0.25 - 128 µg/mL[7]
Compounds 9f, 9g, 9h, 10k, 10lGram-negative bacteriaNegative0.25 - 128 µg/mL[7]
Compounds 9b, 9c, 9f, 9g, 9h, 10k, 10lFungal StrainsN/A0.25 - 32 µg/mL[7]
Analogue [B]Bacillus subtilisPositive6.25 µg/mL[8]
Analogue [B]Escherichia coliNegative3.13 µg/mL[8]
Analogue [B]Pseudomonas aeruginosaNegative3.13 µg/mL[8]
PeptidomimeticsE. coli, A. baumannii, P. aeruginosa, E. cloacae, S. aureusMixed0.25 - 4.0 µM[9]

Table 2: Inhibition Zone Diameters from Diffusion Assays

Compound/AnalogueTarget MicroorganismGram StainInhibition Zone (mm)Reference
Synthesized ProductsBacillus subtilis, S. aureusPositive> 8 mm[10]
Synthesized ProductsEscherichia coli, P. aeruginosaNegative> 8 mm[10]
Compound AM2Pseudomonas aeruginosa, E. coliNegativeSignificant Activity
Compound AM1Staphylococcus aureusPositiveSubstantial Activity
Compound 6Various microorganismsMixedSignificant Activity[11]
Compound 8Staphylococcus aureus, E. coliMixedSignificant Activity[11]

Experimental Protocols

This section details the standard methodologies for assessing the in vitro antimicrobial and antibacterial activity of aminophosphonate compounds.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Materials:

  • 96-well microtiter plates

  • Test aminophosphonate compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline solution (0.9% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the aminophosphonate compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each spot.[4]

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Aminophosphonate in 96-Well Plate prep_dilutions->inoculate incubate_mic Incubate Plate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc incubate_mbc Incubate Agar Plates (37°C, 24h) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC Determination.

This assay quantifies the ability of a compound to inhibit biofilm formation or disrupt established biofilms. Bacterial biofilms exhibit increased resistance to antimicrobial agents.[4]

Materials:

  • 96-well flat-bottom microtiter plate

  • Tryptic Soy Broth (TSB) or other suitable medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow the test bacteria in a suitable broth overnight.

    • Dilute the overnight culture and add it to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow biofilm to form.[4]

  • Treatment with Aminophosphonates:

    • Gently remove the planktonic (non-adherent) cells by washing the wells with sterile PBS.

    • Add fresh broth containing various concentrations of the aminophosphonate compound to the wells.

    • Incubate for another 24 hours.[4]

  • Quantification of Biofilm:

    • Discard the medium and wash the wells again with PBS to remove non-adherent cells.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the adherent biofilm with 0.1% crystal violet solution for 15-20 minutes.

    • Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.[4]

  • Measurement:

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.[4]

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm.

Anti_Biofilm_Workflow start Start culture Culture Bacteria in 96-Well Plate (24-48h) start->culture form_biofilm Biofilm Forms culture->form_biofilm wash1 Wash with PBS to Remove Planktonic Cells form_biofilm->wash1 treat Add Aminophosphonate Solutions & Incubate (24h) wash1->treat wash2 Wash with PBS to Remove Non-adherent Cells treat->wash2 stain Stain with 0.1% Crystal Violet wash2->stain wash3 Wash to Remove Excess Stain stain->wash3 solubilize Solubilize Bound Stain (e.g., Acetic Acid) wash3->solubilize measure Measure Absorbance (~570 nm) solubilize->measure end End measure->end

Workflow for Anti-Biofilm Activity Assay.

Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a widely used and efficient one-pot method for synthesizing α-aminophosphonates.[2][7] This three-component condensation reaction involves an amine, an aldehyde (or ketone), and a dialkyl phosphite.[9]

Kabachnik_Fields_Reaction cluster_reactants Reactants Amine Amine (R¹-NH₂) Reaction One-Pot Condensation Amine->Reaction Aldehyde Aldehyde (R²-CHO) Aldehyde->Reaction Phosphite Dialkyl Phosphite ((R³O)₂P(O)H) Phosphite->Reaction Product α-Aminophosphonate Reaction->Product Kabachnik-Fields Reaction

Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction.

References

Application Notes and Protocols for the Phospha-Michael Addition Reaction Using Diethyl Phosphite for the Synthesis of β-Ketophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phospha-Michael addition, a nucleophilic 1,4-conjugate addition of a phosphorus-centered nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for the formation of carbon-phosphorus (C-P) bonds. This reaction is of significant interest in medicinal chemistry and drug development as the resulting β-ketophosphonates are versatile intermediates. Their structural similarity to phosphates and carboxylates allows them to act as enzyme inhibitors and they are key precursors for the synthesis of various biologically active molecules, including antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of β-ketophosphonates via the Phospha-Michael addition of diethyl phosphite to α,β-unsaturated ketones (enones).

Reaction Principle

The Phospha-Michael addition involves the reaction of diethyl phosphite with an α,β-unsaturated ketone in the presence of a catalyst. The reaction proceeds through the nucleophilic attack of the phosphite on the β-carbon of the enone, followed by protonation to yield the β-ketophosphonate product. A variety of catalysts can be employed to facilitate this transformation, including base catalysts, Lewis acids, and organocatalysts. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and in some cases, the stereoselectivity of the addition.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product diethyl_phosphite Diethyl Phosphite enolate Enolate Intermediate diethyl_phosphite->enolate Nucleophilic Attack on β-carbon enone α,β-Unsaturated Ketone enone->enolate catalyst Base or Lewis Acid catalyst->diethyl_phosphite Activates beta_ketophosphonate β-Ketophosphonate enolate->beta_ketophosphonate Protonation

Caption: General mechanism of the Phospha-Michael addition.

Data Presentation

The following tables summarize the results from various catalytic systems for the Phospha-Michael addition of diethyl phosphite to different α,β-unsaturated ketones.

Table 1: Magnesium Perchlorate Catalyzed Phospha-Michael Addition of Diethyl Phosphite to Chalcones[1]

This method utilizes anhydrous magnesium perchlorate as an efficient and eco-friendly catalyst under solvent-free conditions. The reactions are typically carried out at room temperature, affording high yields of the desired β-ketophosphonates.[1]

Entryα,β-Unsaturated Ketone (Chalcone)ProductYield (%)
1ChalconeDiethyl (3-oxo-1,3-diphenylpropyl)phosphonate85
24-MethylchalconeDiethyl (3-oxo-3-(p-tolyl)-1-phenylpropyl)phosphonate82
34-MethoxychalconeDiethyl (3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)phosphonate88
44-ChlorochalconeDiethyl (3-(4-chlorophenyl)-3-oxo-1-phenylpropyl)phosphonate80
54-NitrochalconeDiethyl (3-(4-nitrophenyl)-3-oxo-1-phenylpropyl)phosphonate75
Table 2: Lanthanide-Catalyzed Phospha-Michael Addition of Diethyl Phosphite to Chalcones

Lanthanide complexes have been shown to be effective catalysts for this transformation. The choice of lanthanide can influence the product selectivity and yield.

EntryCatalystα,β-Unsaturated KetoneProductYield (%)Reference
1Yb(OAr)₃(THF)₂ChalconeDiethyl (3-oxo-1,3-diphenylpropyl)phosphonateHigh[2]
2[(Me₃Si)₂N]₃La(μ‐Cl)Li(THF)₃Chalcone1,2-oxaphospholane-5-phosphonateModerate to Good[2]
Table 3: Organocatalyzed Asymmetric Phospha-Michael Addition

Chiral organocatalysts can be employed to achieve enantioselective synthesis of β-ketophosphonates, which is crucial for the development of chiral drugs.

Entryα,β-Unsaturated KetoneCatalystProductYield (%)ee (%)Reference
1ChalconeDinuclear Zn catalystChiral γ-oxo phosphonateup to 9993-99[3]
2Various EnonesMultifunctional organocatalystsOptically active productsHighup to 98[4]

Experimental Protocols

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Mix α,β-unsaturated ketone, diethyl phosphite, and catalyst. solvent 2. Add solvent (if applicable) or proceed solvent-free. reagents->solvent stirring 3. Stir the mixture at the specified temperature. solvent->stirring monitoring 4. Monitor reaction progress by TLC. stirring->monitoring quench 5. Quench the reaction. monitoring->quench extraction 6. Perform aqueous work-up and extraction. quench->extraction purification 7. Purify the crude product by column chromatography or recrystallization. extraction->purification characterization 8. Characterize the purified β-ketophosphonate (NMR, IR, MS). purification->characterization

Caption: General experimental workflow for the synthesis of β-ketophosphonates.

Protocol 1: General Procedure for Magnesium Perchlorate Catalyzed Solvent-Free Phospha-Michael Addition[1]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Diethyl phosphite (1.2 mmol)

  • Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) (10 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the α,β-unsaturated ketone (1.0 mmol), diethyl phosphite (1.2 mmol), and anhydrous magnesium perchlorate (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure β-ketophosphonate.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy.

Protocol 2: General Procedure for Base-Catalyzed Phospha-Michael Addition

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Diethyl phosphite (1.1 mmol)

  • Base catalyst (e.g., triethylamine, DBU, or solid-supported base) (10-20 mol%)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or acetonitrile) (5 mL)

  • Round-bottom flask (25 mL) with a magnetic stirrer and a nitrogen inlet

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous solvent (5 mL).

  • Add diethyl phosphite (1.1 mmol) to the solution.

  • Add the base catalyst (10-20 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux, depending on the substrate and catalyst).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure β-ketophosphonate.

  • Characterize the product by appropriate spectroscopic techniques.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diethyl phosphite is corrosive and can cause burns. Handle with care.

  • Magnesium perchlorate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Phospha-Michael addition of diethyl phosphite to α,β-unsaturated ketones is a highly efficient and versatile method for the synthesis of β-ketophosphonates. The reaction can be performed under various conditions, including solvent-free and catalytic asymmetric variants, making it an attractive strategy for academic research and industrial applications in drug discovery and development. The protocols provided herein offer a starting point for the synthesis of a wide range of β-ketophosphonate derivatives.

References

Application Notes and Protocols for Oxalate Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a divalent organic anion, is a terminal metabolic byproduct in mammals, including humans.[1][2][3] While it plays a role in certain physiological processes, its accumulation can lead to pathological conditions, most notably the formation of calcium oxalate kidney stones.[1][2][3][4] Consequently, accurate and reliable quantification of oxalate in biological samples such as urine and plasma is crucial for diagnosing and monitoring disorders related to oxalate metabolism, including primary hyperoxaluria, enteric hyperoxaluria, and ethylene glycol toxicity.[5][6] Furthermore, in the context of drug development, assessing the impact of new chemical entities on oxalate homeostasis is an important aspect of safety pharmacology.

These application notes provide an overview of the principal analytical methods for oxalate quantification, complete with detailed experimental protocols and performance data. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and Ion Chromatography (IC), offering a range of options to suit different laboratory capabilities and research needs.

Metabolic Pathway of Oxalate

Endogenous oxalate is primarily synthesized in the liver as an end-product of metabolism.[7] The main precursors are glyoxylate and ascorbic acid, with glyoxylate being the immediate precursor.[7][8] Several enzymatic pathways converge on glyoxylate, which can then be converted to oxalate by lactate dehydrogenase.[7][8] Understanding these pathways is critical for identifying potential therapeutic targets for diseases involving oxalate overproduction.

Oxalate_Metabolic_Pathway Simplified Oxalate Metabolic Pathway. AGAT: Alanine-Glyoxylate Aminotransferase, GRHPR: Glyoxylate Reductase/Hydroxypyruvate Reductase, HAO-1: Hydroxyacid Oxidase 1, HOGA1: 4-hydroxy-2-oxoglutarate aldolase, LDH: Lactate Dehydrogenase. cluster_cytoplasm Cytoplasm Glycolate Glycolate Glyoxylate_p Glyoxylate Glycolate->Glyoxylate_p HAO-1 Glycine_p Glycine Glyoxylate_p->Glycine_p AGAT Glyoxylate_c Glyoxylate Glyoxylate_p->Glyoxylate_c Oxalate Oxalate Glyoxylate_c->Oxalate LDH Glycolate_c Glycolate Glyoxylate_c->Glycolate_c GRHPR Hydroxyproline Hydroxyproline HOG 4-hydroxy-2-oxoglutarate (HOG) Hydroxyproline->HOG Glyoxylate_m Glyoxylate HOG->Glyoxylate_m HOGA1 Glyoxylate_m->Glyoxylate_c AscorbicAcid Ascorbic Acid AscorbicAcid->Oxalate ~30% Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Collection Sample Collection (Urine or Plasma) Preparation Sample Preparation Collection->Preparation Acidification/Dilution/ Extraction/Deproteinization LCMS LC-MS/MS Analysis Preparation->LCMS Injection Enzymatic Enzymatic Assay Preparation->Enzymatic Reaction Incubation IC Ion Chromatography Preparation->IC Injection DataProcessing Data Processing (Quantification) LCMS->DataProcessing Enzymatic->DataProcessing IC->DataProcessing Reporting Result Reporting DataProcessing->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl (aminomethyl)phosphonate Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diethyl (aminomethyl)phosphonate oxalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Diethyl (aminomethyl)phosphonate?

The most common and direct method for synthesizing α-aminophosphonates, such as Diethyl (aminomethyl)phosphonate, is the Kabachnik-Fields reaction.[1][2][3][4] This one-pot, three-component condensation reaction involves an amine, an aldehyde (or ketone), and a dialkyl phosphite. For Diethyl (aminomethyl)phosphonate, this typically involves the reaction of ammonia (or a protected amine), formaldehyde, and diethyl phosphite.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Kabachnik-Fields reaction can stem from several factors. A common issue is the reversible formation of the imine intermediate from the amine and aldehyde, which also produces water.[5] The presence of this water can hinder the reaction.

Troubleshooting steps to improve yield include:

  • Use of a Catalyst: Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or lanthanide triflates (e.g., Yb(OTf)₃) can effectively catalyze the reaction.[6] Organocatalysts like diphenylphosphinic acid have also been shown to be efficient.[7]

  • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves (4Å), can help to remove the water formed during imine formation and drive the reaction forward.[5]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.[6]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of α-aminophosphonates.[4][6][8]

  • Reagent Purity: Ensure that all reagents, especially the aldehyde and phosphite, are pure and free from moisture. Freshly distilled aldehydes are recommended.[5]

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side products can include the self-condensation of the aldehyde, oxidation of the phosphite, and the formation of bis(phosphonomethyl)amine derivatives.

To minimize side product formation:

  • Control Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to start the reaction at a lower temperature and gradually increase it.

  • Order of Reagent Addition: The order of adding reagents can be critical. Pre-forming the imine before the addition of the phosphite can sometimes minimize side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can lead to the formation of specific side products.

Q4: The purification of Diethyl (aminomethyl)phosphonate oxalate is challenging. What is the recommended procedure?

The crude product is often an oil that can be difficult to purify. The formation of the oxalate salt facilitates purification by inducing crystallization.

A general purification strategy involves:

  • Workup: After the reaction is complete, the reaction mixture is typically concentrated under reduced pressure to remove volatile components.

  • Extraction: The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or brine to remove water-soluble impurities.

  • Formation of the Oxalate Salt: The organic layer containing the free amine is treated with a solution of oxalic acid in a suitable solvent (e.g., ethanol or diethyl ether). The Diethyl (aminomethyl)phosphonate oxalate salt will precipitate out of the solution.

  • Isolation and Washing: The precipitated salt is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and then dried under vacuum.

Q5: How can I confirm the successful synthesis of Diethyl (aminomethyl)phosphonate oxalate?

The structure and purity of the final product can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are invaluable for confirming the structure of the phosphonate and the presence of the oxalate counter-ion.

  • Mass Spectrometry (MS): To confirm the molecular weight of the Diethyl (aminomethyl)phosphonate cation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: The purified oxalate salt should have a sharp melting point.[7]

Data Presentation

Table 1: Effect of Catalyst on the Yield of α-Aminophosphonates (General Kabachnik-Fields Reaction)

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanol5024No Reaction
Diphenylphosphinic acid (10 mol%)Ethanol400.590
Mg(ClO₄)₂Acetonitrile80-High
Iodine2-MethyltetrahydrofuranRoom Temp-Variable
TaCl₅-SiO₂DichloromethaneRoom Temp-Good
Yb(OTf)₃Ionic Liquid--Excellent

Note: Yields are for representative α-aminophosphonate syntheses and may vary for Diethyl (aminomethyl)phosphonate.

Experimental Protocols

Protocol 1: Catalyst-Free, Microwave-Assisted Synthesis of Diethyl (aminomethyl)phosphonate

This protocol describes a green chemistry approach that avoids the use of solvents and catalysts.[5]

  • Reagent Preparation: In a sealed microwave reactor tube, combine equimolar amounts of an ammonia source (e.g., ammonium acetate, 1.0 eq.), formaldehyde (1.0 eq.), and diethyl phosphite (1.0 eq.).

  • Microwave Irradiation: Place the sealed tube in a microwave reactor and irradiate at 100-110°C for 40-90 minutes. Monitor the pressure inside the reactor.

  • Workup: After the reaction is complete and the mixture has cooled, remove any volatile components under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl (aminomethyl)phosphonate

This protocol utilizes a Lewis acid catalyst to promote the reaction.

  • Reaction Setup: To a solution of formaldehyde (1.0 eq.) and an ammonia source (1.1 eq.) in a suitable solvent such as dichloromethane, add the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%).

  • Reagent Addition: Add diethyl phosphite (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction and proceed with an aqueous workup. The organic layer is dried and concentrated. The crude product is then purified as described in the general purification procedure.

Protocol 3: Formation of Diethyl (aminomethyl)phosphonate Oxalate Salt
  • Dissolution: Dissolve the crude Diethyl (aminomethyl)phosphonate oil in a minimal amount of a suitable solvent like ethanol or diethyl ether.

  • Precipitation: Slowly add a saturated solution of oxalic acid in the same solvent to the stirred solution of the phosphonate.

  • Crystallization: The oxalate salt should precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to obtain the pure Diethyl (aminomethyl)phosphonate oxalate salt.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Reagent Mixing (Ammonia source, Formaldehyde, Diethyl Phosphite) B Reaction (e.g., Microwave Irradiation or Catalysis) A->B C Solvent Removal B->C Reaction Completion D Aqueous Extraction C->D E Drying of Organic Layer D->E F Oxalate Salt Formation E->F G Filtration & Washing F->G H Drying of Final Product G->H Troubleshooting_Yield Start Low Reaction Yield Q1 Is a catalyst being used? Start->Q1 A1_no Introduce a Lewis acid (e.g., ZnCl₂, Yb(OTf)₃) or organocatalyst. Q1->A1_no No Q2 Is water being removed? Q1->Q2 Yes A1_yes Consider a different catalyst (e.g., organocatalyst) or increase catalyst loading. End Improved Yield A1_yes->End A1_no->Q2 A2_no Add a dehydrating agent (e.g., 4Å molecular sieves). Q2->A2_no No Q3 Have alternative reaction conditions been explored? Q2->Q3 Yes A2_yes Check for moisture in reagents. Use freshly distilled aldehyde. A2_no->Q3 Q3->A1_yes Yes A3_no Try solvent-free conditions or microwave irradiation. Q3->A3_no No A3_no->End

References

Technical Support Center: Purification of Diethyl (aminomethyl)phosphonate Oxalate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of diethyl (aminomethyl)phosphonate oxalate by recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Product Information at a Glance

For quick reference, the key physical and chemical properties of diethyl (aminomethyl)phosphonate oxalate are summarized below.

PropertyValue
Molecular Formula C₅H₁₄NO₃P · C₂H₂O₄
Molecular Weight 257.18 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point 118-126 °C

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting diethyl (aminomethyl)phosphonate to its oxalate salt for purification?

A1: Diethyl (aminomethyl)phosphonate is often a liquid or a low-melting solid at room temperature, which can make it difficult to purify by conventional crystallization. Converting it to the oxalate salt typically yields a stable, crystalline solid with a well-defined melting point, facilitating its purification by recrystallization to remove unreacted starting materials and by-products from the synthesis.

Q2: What are the most common impurities found in crude diethyl (aminomethyl)phosphonate oxalate?

A2: Common impurities may include unreacted starting materials from the synthesis of the parent phosphonate, such as diethyl phosphite and N-(hydroxymethyl)acetamide, residual solvents, and by-products formed during the reaction. Oxalic acid may also be present in excess if not carefully controlled during salt formation.

Q3: Which solvents are recommended for the recrystallization of diethyl (aminomethyl)phosphonate oxalate?

A3: While a specific solvent system is highly dependent on the impurity profile, ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethanol/diethyl ether are commonly employed for the recrystallization of similar aminophosphonate salts. The ideal solvent should dissolve the compound at elevated temperatures but have low solubility at cooler temperatures.

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals. Additionally, cooling the filtrate in an ice bath after the first crop of crystals has been collected may yield a second crop. However, be aware that the purity of the second crop may be lower.

Q5: My recrystallized product has a low melting point and a wide melting range. What could be the issue?

A5: A low and broad melting point range is indicative of impurities. This could be due to incomplete removal of synthesis by-products or residual solvent. A second recrystallization step may be necessary to improve purity. It is also important to ensure the product is thoroughly dried under vacuum to remove any trapped solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of diethyl (aminomethyl)phosphonate oxalate.

Observed Issue Potential Cause Recommended Solution
The compound "oils out" and does not crystallize upon cooling. The solvent may be too nonpolar, or the solution may be supersaturated with impurities.Try adding a small amount of a more polar co-solvent (e.g., water to an ethanol solution) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystals form, even after extended cooling. Too much solvent was used, or the solution is not sufficiently saturated.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site for crystal growth.
The crystals are very fine or appear as a powder. The solution cooled too rapidly.Ensure the solution cools slowly to room temperature before transferring it to an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.
The recrystallized product is discolored (e.g., yellow or brown). The presence of colored impurities from the synthesis.Consider treating the hot, dissolved solution with a small amount of activated carbon to adsorb colored impurities before hot filtration and cooling.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution. The filtrate can be cooled further to try and obtain a second crop of crystals.

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oils_out Product Oils Out observe->oils_out Problem low_yield Low Yield observe->low_yield Problem impure Impure Product (Low MP, Discolored) observe->impure Problem end Collect & Dry Crystals crystals->end solve_no_crystals Too much solvent? Boil off some solvent. Not saturated? Scratch flask, seed. no_crystals->solve_no_crystals solve_oils_out Solvent too nonpolar? Add polar co-solvent. Impure? Use seed crystal. oils_out->solve_oils_out solve_low_yield Too much solvent? Use less solvent. Product soluble when cold? Cool filtrate for 2nd crop. low_yield->solve_low_yield solve_impure Re-recrystallize. Colored? Use activated carbon. impure->solve_impure solve_no_crystals->cool solve_oils_out->cool solve_low_yield->dissolve solve_impure->dissolve

Caption: A flowchart to troubleshoot common issues during recrystallization.

Experimental Protocol: Recrystallization of Diethyl (aminomethyl)phosphonate Oxalate

This protocol provides a general procedure for the purification of diethyl (aminomethyl)phosphonate oxalate by recrystallization. The choice of solvent and specific volumes should be optimized based on the scale of the reaction and the purity of the crude material.

Materials:

  • Crude diethyl (aminomethyl)phosphonate oxalate

  • Recrystallization solvent (e.g., ethanol, 95% ethanol, or isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude diethyl (aminomethyl)phosphonate oxalate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring. If the solid has not fully dissolved, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point of the dried crystals and, if desired, further assess the purity by spectroscopic methods (e.g., NMR).

Factors Affecting Recrystallization Purity

G Factors Influencing Recrystallization Purity purity Final Product Purity solvent Solvent Choice purity->solvent cooling Cooling Rate purity->cooling impurities Initial Impurity Level purity->impurities washing Washing of Crystals purity->washing drying Drying of Crystals purity->drying solvent_details High solubility when hot Low solubility when cold solvent->solvent_details cooling_details Slow cooling promotes larger, purer crystals cooling->cooling_details impurities_details High levels may require multiple recrystallizations impurities->impurities_details washing_details Removes mother liquor Use cold solvent washing->washing_details drying_details Removes residual solvent drying->drying_details

Caption: A diagram showing key factors that affect the final purity.

Troubleshooting low yields in Claisen condensation with diethyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Claisen Condensation with Diethyl Oxalate

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Claisen condensation reactions involving diethyl oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a Claisen condensation with diethyl oxalate?

Low yields in Claisen condensations using diethyl oxalate can stem from several critical factors:

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the ester, and its alkoxide should match the alcohol of the ester to prevent transesterification. For instance, sodium ethoxide is ideal for reactions with ethyl esters like diethyl oxalate.[1][2][3] A full stoichiometric equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][4][5]

  • Presence of Moisture: Diethyl oxalate is sensitive to moisture and can hydrolyze, particularly under basic conditions.[1] Water in the reagents or solvent will quench the base and lead to the formation of oxalic acid and ethanol, reducing the availability of diethyl oxalate for the condensation reaction.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly affect the yield. While higher temperatures can accelerate the reaction, they may also encourage side reactions or product decomposition.[1] Conversely, a temperature that is too low can lead to an incomplete reaction.[1]

  • Self-Condensation of the Enolizable Ester: The ester intended to act as the nucleophile can react with itself, leading to undesired byproducts.[1][2]

  • Improper Work-up Procedure: The final product, a β-keto ester, can be sensitive to the work-up conditions. Neutralization and extraction steps must be performed carefully to avoid product degradation.[1]

Q2: How does the choice of base impact the reaction?

The choice of base is crucial. An alkoxide base corresponding to the alcohol portion of the ester is recommended to prevent transesterification.[1][2][3] For example, when using diethyl oxalate and another ethyl ester, sodium ethoxide is the preferred base. Using a different alkoxide, like sodium methoxide, could lead to a mixture of products.[3] Using hydroxide bases like NaOH or KOH is generally not recommended as they can cause saponification (hydrolysis) of the ester starting materials or the β-keto ester product.[2] For reactions involving ketones, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate quantitatively, which can help minimize self-condensation.[2]

Q3: Can I use a ketone instead of an ester as the nucleophile with diethyl oxalate?

Yes, ketones can be used as the nucleophilic partner in a mixed Claisen-type condensation with diethyl oxalate to synthesize β-diketones.[6] Since the alpha-hydrogens of a ketone are generally more acidic than those of an ester, they are more readily deprotonated to form the enolate.[6]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides systematic solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Base: The alkoxide base may have degraded due to exposure to air and moisture.Use freshly prepared or properly stored base. For solid bases like sodium hydroxide (if used in specific contexts), ensure pellets are not coated with carbonate.[7]
Presence of Water: Moisture in reagents or solvent.Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.[1][2]
Low Reaction Temperature: The reaction may be too slow to proceed to completion.Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). Some reactions may require reflux.[1]
Formation of Significant Byproducts Self-Condensation: The enolizable ester is reacting with itself.Slowly add the enolizable ester to a mixture of the base and diethyl oxalate.[2] Using an excess of diethyl oxalate can also favor the desired reaction.[2][6]
Saponification: Hydrolysis of the ester due to an inappropriate base (e.g., NaOH) or water.Use an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl esters) and ensure anhydrous conditions.[2]
Transesterification: Mismatch between the alkoxide base and the ester's alcohol component.Ensure the alkoxide base corresponds to the alcohol of the ester.[2][3]
Product Decomposition High Reaction Temperature: The β-keto ester product may be unstable at elevated temperatures.Optimize the reaction temperature; a lower temperature might be necessary to prevent decomposition.[1]
Harsh Work-up Conditions: The product may be degrading during neutralization or purification.During work-up, neutralize the reaction mixture carefully with a cold, dilute acid like 33% acetic acid.[1] Avoid excessive heat during solvent removal.

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation of Diethyl Oxalate with an Enolizable Ester

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of Sodium Ethoxide:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add freshly cut sodium metal.

  • Slowly add absolute ethanol dropwise to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After all the sodium has reacted, a clear solution of sodium ethoxide in ethanol should be obtained.

2. Reaction:

  • Cool the sodium ethoxide solution in an ice-water bath.

  • Slowly add a mixture of the enolizable ethyl ester and diethyl oxalate (in a 1:1.5 molar ratio) through the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.

3. Work-up:

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the reaction by slowly adding cold 33% acetic acid until the solution is acidic.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer sequentially with water and then with a 10% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

4. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction Mechanism and Potential Side Reactions

Claisen_Condensation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Enolizable Ester + Base B Enolate Formation A->B Deprotonation D Nucleophilic Attack B->D S1 Enolizable Ester + Enolate B->S1 C Diethyl Oxalate C->D E Tetrahedral Intermediate D->E F Elimination of Ethoxide E->F G β-Keto Ester Product F->G H Deprotonation by Base G->H I Stabilized Enolate H->I Drives Reaction J Acidic Work-up I->J K Final Product J->K S2 Self-Condensation Product S1->S2 S3 Ester + Water/Hydroxide S4 Saponification (Carboxylate) S3->S4 S5 Ester + Incorrect Alkoxide S6 Transesterification S5->S6

Caption: Mechanism of Claisen condensation and common side reactions.

Troubleshooting Workflow for Low Yields

Caption: Troubleshooting flowchart for low yields in Claisen condensation.

References

Stability of Diethyl (aminomethyl)phosphonate oxalate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving Diethyl (aminomethyl)phosphonate oxalate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Diethyl (aminomethyl)phosphonate oxalate and how should it be stored?

A1: Diethyl (aminomethyl)phosphonate oxalate is a white crystalline solid.[1][2] While specific stability data for the oxalate salt is not extensively published, general knowledge of aminophosphonates and oxalate salts suggests that it should be stored in a cool, dry place, protected from moisture and light. For the parent compound, Diethyl (aminomethyl)phosphonate, storage at 4°C and protection from light is recommended. The presence of the oxalate salt may improve the handling of the otherwise potentially liquid parent amine.

Key storage recommendations are:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage.

  • Moisture: Keep in a tightly sealed container with a desiccant, as phosphonate esters can be susceptible to hydrolysis.[3] The oxalate moiety can also be hygroscopic.[4]

  • Light: Store in an amber vial or in a dark place to prevent potential photodegradation, a known degradation pathway for some organophosphorus compounds.[5]

Q2: What are the likely degradation pathways for Diethyl (aminomethyl)phosphonate oxalate?

A2: The primary degradation pathway for Diethyl (aminomethyl)phosphonate oxalate is likely hydrolysis of the diethyl ester groups. This can be catalyzed by acidic or basic conditions.[6] While some sources suggest high stability of similar phosphonate esters to acid and base, others indicate susceptibility to hydrolysis, so it is best to avoid extreme pH conditions during storage and handling.[3][6] The degradation would likely proceed in a stepwise manner to first form the monoester and then the fully hydrolyzed aminomethylphosphonic acid. The oxalate salt itself may decompose at elevated temperatures.[7]

Q3: Is Diethyl (aminomethyl)phosphonate oxalate sensitive to light?

Q4: What are common impurities that might be present in Diethyl (aminomethyl)phosphonate oxalate?

A4: Potential impurities could arise from the synthesis process, which often involves the reaction of a primary or secondary amine, a carbonyl compound, and a dialkyl phosphite (Kabachnik-Fields reaction).[8][9] Common impurities could include:

  • Unreacted starting materials.

  • The free base, Diethyl (aminomethyl)phosphonate.

  • Hydrolysis products such as monoethyl (aminomethyl)phosphonate or aminomethylphosphonic acid.

  • Byproducts from side reactions, such as aminal formation.[10]

Troubleshooting Guides

Issue 1: Low or no yield in a reaction using Diethyl (aminomethyl)phosphonate oxalate.

  • Possible Cause 1: Reagent Degradation. The reagent may have degraded due to improper storage (exposure to moisture or heat).

    • Troubleshooting Step: Check the appearance of the solid. If it is discolored, clumpy, or has an unusual odor, it may have degraded. Confirm the purity using an appropriate analytical method like NMR or HPLC. It is advisable to use a fresh batch of the reagent.

  • Possible Cause 2: Presence of Water. Trace amounts of water can hydrolyze the phosphonate ester, especially under acidic or basic conditions.[3]

    • Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Incompatibility with Reaction Conditions. The reaction conditions (e.g., strong acid or base, high temperature) may be causing the degradation of the phosphonate.

    • Troubleshooting Step: If possible, modify the reaction conditions to be milder (e.g., lower temperature, near-neutral pH). Monitor the reaction progress by TLC or NMR to check for the disappearance of the starting material and the formation of the desired product.

Issue 2: Inconsistent reaction results.

  • Possible Cause: Variable Reagent Quality. The purity of Diethyl (aminomethyl)phosphonate oxalate may vary between batches.

    • Troubleshooting Step: Characterize each new batch of the reagent by measuring its melting point and acquiring an NMR spectrum to ensure consistency. Develop a standardized analytical method (e.g., HPLC) to quantify the purity.

  • Possible Cause: Incomplete Dissolution. The oxalate salt may have limited solubility in some organic solvents.

    • Troubleshooting Step: Screen different solvents or solvent mixtures to ensure complete dissolution of the reagent before proceeding with the reaction. Gentle heating or sonication may aid dissolution, but monitor for potential degradation.

Issue 3: Difficulty in product purification.

  • Possible Cause: Presence of Polar Impurities. Hydrolyzed byproducts (phosphonic acids) are highly polar and can complicate purification.

    • Troubleshooting Step: If the desired product is organic-soluble, an aqueous wash might remove some polar impurities. However, be mindful of the potential for product hydrolysis during aqueous workup. Purification by column chromatography on silica gel is a common method, though the acidic nature of silica may affect sensitive compounds.[3] Using a different stationary phase (e.g., alumina) or treating the silica gel with a base like triethylamine might be necessary.

Stability Data

Disclaimer: The following table presents hypothetical data for illustrative purposes only. Specific, quantitative stability studies for Diethyl (aminomethyl)phosphonate oxalate are not available in the published literature. Researchers should perform their own stability studies for their specific experimental conditions.

ConditionParameterValueNotes
Thermal Stability Decomposition Onset> 150°CDetermined by Thermogravimetric Analysis (TGA). Actual value needs experimental verification.
Melting Point118-126°CLiterature value.[11]
pH Stability Optimal pH range6.0 - 7.5Estimated based on general stability of phosphonate esters. Avoid strongly acidic or basic conditions.
Half-life at pH 4 (25°C)Not DeterminedExpected to be stable for short durations, but long-term storage in acidic solutions is not recommended.
Half-life at pH 9 (25°C)Not DeterminedHydrolysis rate may increase in basic conditions.
Photostability Light SensitivityPotentially SensitiveStore protected from light. No quantitative data available.
Solvent Stability Common SolventsNot DeterminedStability in protic solvents like methanol or ethanol may be lower than in aprotic solvents like THF or DCM. Long-term storage in solution is not recommended without stability data.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of Diethyl (aminomethyl)phosphonate oxalate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Diethyl (aminomethyl)phosphonate oxalate sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) may not be suitable due to the salt nature of the compound.

    • Ensure the sample is completely dissolved. Gentle vortexing may be applied.

    • Add a small amount of an internal standard with a known chemical shift (e.g., TMS or a suitable standard for aqueous solutions) if quantitative analysis is required.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a 300 MHz or higher NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of the diethyl (aminomethyl)phosphonate and the oxalate counter-ion (if visible and not exchanged).

    • Compare the integrations to the expected ratios to assess purity. Look for signals corresponding to potential impurities like free ethanol or monoethyl ester.

Protocol 2: Analysis of Degradation by HPLC

This protocol outlines a general approach for monitoring the degradation of Diethyl (aminomethyl)phosphonate oxalate by High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[12]

  • Sample Preparation and Derivatization (Example with FMOC-Cl):

    • Prepare a stock solution of Diethyl (aminomethyl)phosphonate oxalate in a suitable solvent (e.g., water or a buffer).

    • To an aliquot of the sample solution, add a borate buffer to adjust the pH to alkaline conditions.

    • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature for a specified time.

    • Quench the reaction if necessary and filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatizing agent (e.g., ~265 nm for FMOC).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the derivatized parent compound and the appearance of new peaks corresponding to degradation products over time.

Visualizations

cluster_synthesis Purity Assessment Workflow Sample Diethyl (aminomethyl)phosphonate oxalate Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Analyze Analyze Spectrum for Impurities NMR->Analyze Purity Purity Confirmed Analyze->Purity No significant impurities Further_Purification Further Purification Needed Analyze->Further_Purification Impurities detected

Caption: General experimental workflow for purity assessment.

cluster_degradation Potential Hydrolytic Degradation Pathway Parent Diethyl (aminomethyl)phosphonate (as oxalate salt) Monoester Monoethyl (aminomethyl)phosphonate Parent->Monoester + H₂O - Ethanol Acid Aminomethylphosphonic Acid Monoester->Acid + H₂O - Ethanol

Caption: Potential hydrolytic degradation pathway.

References

Common side reactions in the synthesis of aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophosphonates. The content is designed to directly address specific issues that may be encountered during experimentation, with a focus on common side reactions in the Kabachnik-Fields and Pudovik reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α-aminophosphonates?

A1: The most prevalent and versatile methods for the synthesis of α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.[1][2] The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[3][4] The Pudovik reaction involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][2]

Q2: What is the primary mechanistic difference between the Kabachnik-Fields and Pudovik reactions?

A2: The key difference lies in the formation of the imine intermediate. In the Kabachnik-Fields reaction, the imine is typically formed in situ from the reaction of the carbonyl compound and the amine.[1][4] This reaction can, however, proceed through an alternative pathway involving an α-hydroxyphosphonate intermediate.[5][6] In contrast, the Pudovik reaction utilizes a pre-formed imine, which then reacts with the hydrophosphoryl compound.[1][2]

Q3: What are the most common side reactions observed in aminophosphonate synthesis?

A3: The most frequently encountered side reactions include:

  • α-Hydroxyphosphonate-Phosphate Rearrangement: This is a significant side reaction when the reaction proceeds via an α-hydroxyphosphonate intermediate.[6]

  • Aminal Formation: The reaction of an imine with a second molecule of the amine can lead to the formation of an aminal, which may be less reactive.

  • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials (like dialkyl phosphites) or the final product.

  • Dimerization of Activated Alkenes: In Pudovik-type reactions involving electron-deficient alkenes, dimerization of the alkene can be a competitive side reaction.[7]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Aminophosphonate

Q: My Kabachnik-Fields reaction is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Kabachnik-Fields reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes.

    • Dialkyl Phosphites: These can hydrolyze over time. Ensure you are using an anhydrous, high-purity reagent.

    • Solvents: Use anhydrous solvents, as water can inhibit the reaction and lead to hydrolysis side products.

  • Optimize Reaction Conditions:

    • Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. While some reactions proceed without a catalyst, particularly with microwave irradiation, many benefit from the use of a Lewis or Brønsted acid.[5][8] Common catalysts include Mg(ClO₄)₂, InCl₃, and various metal triflates.[3][9]

    • Temperature: Increasing the reaction temperature can improve the rate of reaction, especially for less reactive substrates. However, be aware that higher temperatures can also promote side reactions.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.

  • Consider the Reaction Pathway:

    • The Kabachnik-Fields reaction can proceed via an imine or an α-hydroxyphosphonate intermediate.[1][4] The formation of the α-hydroxyphosphonate can lead to the undesired phosphate rearrangement.[6] To favor the imine pathway, consider the following:

      • Dehydrating Agents: The formation of the imine from the aldehyde and amine produces water. Adding a dehydrating agent, such as 4Å molecular sieves, can drive the equilibrium towards the imine, thereby favoring the desired reaction pathway.

      • Pre-formation of the Imine: If feasible, pre-forming the imine and then performing a Pudovik-type reaction can circumvent issues related to the α-hydroxyphosphonate pathway.

Issue 2: Presence of a Significant Amount of Phosphate Byproduct

Q: I am observing a significant peak in my NMR that corresponds to a phosphate byproduct. What is causing this and how can I prevent it?

A: The formation of a phosphate byproduct is most likely due to the rearrangement of an α-hydroxyphosphonate intermediate. This rearrangement is a known "dead-end" route in the Kabachnik-Fields reaction.[6]

Mechanism of Phosphate Formation:

The α-hydroxyphosphonate, formed from the reaction of the carbonyl compound and the dialkyl phosphite, can undergo a base-catalyzed rearrangement to a more thermodynamically stable phosphate ester.

Strategies to Minimize Phosphate Formation:

  • Favor the Imine Pathway: As detailed in the previous section, using dehydrating agents or pre-forming the imine will minimize the concentration of the α-hydroxyphosphonate intermediate.

  • Choice of Reactants: The nature of the reactants can influence the dominant reaction pathway. Less basic amines, such as anilines, tend to favor the formation of the imine intermediate.[3]

  • Control of Basicity: If a basic catalyst is used, its strength and concentration should be carefully controlled, as strong bases can promote the rearrangement.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the rearrangement reaction.

Issue 3: Formation of Dimerization Products in Pudovik Reactions

Q: I am performing a Pudovik reaction with an activated alkene (e.g., an α,β-unsaturated ester) and observing significant dimerization of the alkene. How can I suppress this side reaction?

A: The dimerization of activated alkenes is a known competitive side reaction in phosphine-catalyzed Pudovik reactions.[7]

Mitigation Strategies:

  • Catalyst Choice: The choice of catalyst is critical. While tertiary phosphines can catalyze the desired Pudovik reaction, they can also promote the dimerization of electron-deficient alkenes. The use of alternative catalysts that do not promote dimerization should be explored.

  • Reaction Conditions: Optimization of reaction conditions, such as temperature and solvent, can help to favor the desired hydrophosphonylation over dimerization. Under optimized conditions, it has been shown that the dimerization can be completely suppressed.[7]

Quantitative Data on Product and Byproduct Distribution

While comprehensive tables directly comparing product and byproduct yields under a wide range of conditions are scarce in the literature, the following tables provide representative data illustrating the impact of reaction conditions on product yield. The yield of the phosphate byproduct is often not explicitly reported when conditions are optimized to minimize its formation.

Table 1: Effect of Catalyst on the Kabachnik-Fields Reaction Yield

EntryAldehydeAminePhosphiteCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeAnilineDiethyl phosphiteNoneNeat (MW)0.594[10]
2BenzaldehydeAnilineDiethyl phosphiteMg(ClO₄)₂ (10)Neat0.0894[3]
34-Cl-BenzaldehydeAnilineDiethyl phosphiteInCl₃ (5)Neat192[3]
4BenzaldehydeBenzylamineDiphenylphosphine oxideNoneAcetonitrile (MW)0.3385[10]

Table 2: Influence of Reaction Conditions on Pudovik-type Reactions

EntrySubstratePhosphiteCatalystSolventTemp (°C)TimeProduct Yield (%)Byproduct InfoReference
1Benzaldehyde + Aniline (imine)Diethyl phosphiteNoneEthanolreflux12-2430-64Not specified[11]
2AcrylonitrileDiethyl phosphitePBu₃NeatRT0.5>95Dimerization suppressed[7]

Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Kabachnik-Fields Reaction

This protocol provides a general guideline for a Lewis acid-catalyzed Kabachnik-Fields reaction.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Catalyst (e.g., Mg(ClO₄)₂, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane, if not solvent-free)

  • 4Å Molecular sieves (optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), amine (1.0 mmol), and catalyst (0.1 mmol). If using, add activated 4Å molecular sieves.

  • If a solvent is used, add the anhydrous solvent (e.g., 5 mL).

  • Add the dialkyl phosphite (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.

  • Upon completion, if the reaction was performed neat, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted, Solvent-Free Kabachnik-Fields Reaction

This protocol offers a more environmentally friendly approach that often leads to shorter reaction times and high yields.[10]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 20-30 minutes). Monitor the pressure in the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can often be isolated by direct purification of the crude mixture by column chromatography.

Visualizations

Kabachnik_Fields_Pathways cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway cluster_products Products carbonyl Carbonyl (Aldehyde/Ketone) imine Imine Intermediate carbonyl->imine + Amine - H₂O hydroxyphosphonate α-Hydroxyphosphonate Intermediate carbonyl->hydroxyphosphonate + Dialkyl Phosphite amine Amine amine->imine aminophosphonate α-Aminophosphonate (Desired Product) amine->aminophosphonate phosphite Dialkyl Phosphite phosphite->hydroxyphosphonate phosphite->aminophosphonate imine->aminophosphonate + Dialkyl Phosphite hydroxyphosphonate->aminophosphonate + Amine - H₂O phosphate Phosphate (Side Product) hydroxyphosphonate->phosphate Rearrangement (Base-catalyzed)

Caption: Competing pathways in the Kabachnik-Fields reaction.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No check_pathway Identify Major Side Product reagents_ok->check_pathway Yes purify_reagents->start side_product Side Product? check_pathway->side_product phosphate_byproduct Phosphate Byproduct side_product->phosphate_byproduct Yes other_byproduct Other Byproducts (Aminal, Hydrolysis) side_product->other_byproduct Other optimize_conditions Optimize Reaction Conditions (Catalyst, Temp, Time) side_product->optimize_conditions No favor_imine Favor Imine Pathway phosphate_byproduct->favor_imine other_byproduct->optimize_conditions add_dehydrating Add Dehydrating Agent (e.g., 4Å MS) favor_imine->add_dehydrating preform_imine Pre-form Imine (Pudovik Reaction) favor_imine->preform_imine add_dehydrating->optimize_conditions preform_imine->optimize_conditions end Improved Yield of Aminophosphonate optimize_conditions->end

Caption: Troubleshooting workflow for aminophosphonate synthesis.

References

Improving the chemoselectivity of diethyl phosphonate activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome challenges related to the chemoselective activation of diethyl phosphonate and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for activating diethyl phosphonate for C-P bond formation?

A1: The most common methods involve the deprotonation of diethyl phosphite to form a nucleophilic phosphite species. Key reactions include:

  • Pudovik Reaction: The addition of diethyl phosphite to aldehydes and ketones to form α-hydroxyphosphonates. This reaction is often base-catalyzed.[1]

  • Kabachnik-Fields Reaction: A one-pot synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and diethyl phosphite.[1]

  • Phospha-Michael Addition: The conjugate addition of diethyl phosphite to α,β-unsaturated compounds.[1]

  • Michaelis-Arbuzov Reaction: The reaction of a trialkyl phosphite with an alkyl halide. While not a direct activation of diethyl phosphonate's P-H bond, it's a fundamental method for forming phosphonates.[2][3]

Q2: I am observing low yields in my phosphonylation reaction. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete deprotonation of the diethyl phosphite, suboptimal reaction temperature, impure reagents, or side reactions. For instance, in the Michaelis-Arbuzov reaction, insufficient heat can lead to incomplete conversion.[4][5] In base-catalyzed reactions, the choice and stoichiometry of the base are critical.[6]

Q3: How can I improve the chemoselectivity when working with multifunctional substrates?

A3: Improving chemoselectivity often involves careful selection of catalysts and reaction conditions. For instance, in the synthesis of mixed phosphonates, activation with triflic anhydride in the presence of 2-iodopyridine allows for the sequential and selective substitution of the ethoxy groups with a variety of nucleophiles under mild conditions.[2][7] Protecting group strategies for other reactive functional groups on your substrate may also be necessary.[8][9][10]

Q4: What is the role of triflic anhydride in diethyl phosphonate activation?

A4: Triflic anhydride acts as a powerful electrophilic activator. It reacts with the phosphonate to form a highly reactive phosphonium intermediate, which can then be readily displaced by a wide range of nucleophiles (O, S, N, and C), allowing for the modular synthesis of diverse phosphonylated compounds.[2][7]

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reactions

Question: My HWE reaction using a diethyl phosphonate is producing a mixture of (E) and (Z) isomers with poor selectivity. How can I favor the formation of one isomer?

Answer: Poor stereoselectivity in HWE reactions is a common issue that can be addressed by modifying the reaction conditions.

  • To favor the (E)-alkene (thermodynamically more stable):

    • Base Selection: Use sodium or lithium bases like sodium hydride (NaH) or n-butyllithium (n-BuLi).[6]

    • Temperature: Higher reaction temperatures can promote equilibration towards the more stable (E)-isomer.[6]

    • Additives: The addition of lithium salts, such as LiBr, can enhance (E)-selectivity.[6]

  • To favor the (Z)-alkene:

    • This is more challenging with standard diethyl phosphonates. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific conditions like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 at low temperatures, is typically required for high (Z)-selectivity.[6]

Issue 2: Incomplete Conversion in the Pudovik Reaction

Question: I am seeing a significant amount of unreacted aldehyde/ketone and diethyl phosphite in my Pudovik reaction. What can I do to drive the reaction to completion?

Answer: Incomplete conversion in the Pudovik reaction can often be resolved by optimizing the catalytic conditions and reaction parameters.

  • Catalyst: While the reaction can proceed without a catalyst, it is often slow. Base catalysts like triethylamine or potassium carbonate are commonly used to accelerate the reaction.[1] Weak acid catalysts have also been shown to be effective.[11]

  • Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate and drive it to completion.[1][12]

  • Solvent: The reaction is often run neat or with a minimal amount of a polar aprotic solvent like acetone.[1][12]

  • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion before workup.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Mixed Phosphonate Synthesis via Triflic Anhydride Activation [2]

EntryBaseChloride SourceConversion (%)
12-IodopyridineTEAC>95
2PyridineTEAC<5
32-IodopyridineTEAC>95
42-IodopyridineTfCl0
52-IodopyridineTEAC>95

TEAC = Tetraethylammonium chloride; TfCl = Trifluoromethanesulfonyl chloride. Yields were determined by ³¹P NMR analysis of the crude residue.

Experimental Protocols

Protocol 1: Base-Catalyzed Pudovik Reaction for α-Hydroxyphosphonate Synthesis[1][12]

This protocol describes the synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate from benzaldehyde and diethyl phosphite.

Materials:

  • Benzaldehyde

  • Diethyl phosphite

  • Triethylamine

  • Acetone

  • n-Pentane

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and a minimal amount of acetone (~0.5 mL).

  • Add triethylamine (10 mol%) to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

  • Collect the precipitated solid product by filtration.

  • Wash the crystals with cold n-pentane and dry under vacuum.

Protocol 2: Modular Synthesis of Mixed Phosphonates via Triflic Anhydride Activation[2]

This protocol outlines a general procedure for the synthesis of mixed phosphonates using various nucleophiles.

Materials:

  • Starting diethyl phosphonate

  • Triflic anhydride (Tf₂O)

  • 2-Iodopyridine

  • Tetraethylammonium chloride (TEAC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Nucleophile (e.g., alcohol, amine, thiol)

  • Base for deprotonating the nucleophile (if necessary, e.g., NaH)

Procedure:

  • Dissolve the starting diethyl phosphonate (0.2 mmol) in anhydrous CH₂Cl₂ (4 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 2-iodopyridine (1.5 equiv) followed by the dropwise addition of triflic anhydride (2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add TEAC (2.5 equiv) and stir for another 15 minutes at 0 °C.

  • In a separate flask, prepare a solution of the deprotonated nucleophile (4 equiv) in THF (2 mL). For example, deprotonate an alcohol with NaH.

  • Add the solution of the deprotonated nucleophile to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

troubleshooting_workflow start Low Chemoselectivity in Diethyl Phosphonate Activation check_reaction Identify Reaction Type (e.g., Pudovik, HWE, Mixed Synthesis) start->check_reaction pudovik Pudovik Reaction: Side reactions observed check_reaction->pudovik Pudovik hwe HWE Reaction: Poor E/Z selectivity check_reaction->hwe HWE mixed Mixed Phosphonate Synthesis: Non-selective substitution check_reaction->mixed Mixed Synth. pudovik_sol Optimize Catalyst (Base/Acid) Adjust Temperature Use Minimal Solvent pudovik->pudovik_sol hwe_sol For E-selectivity: Use NaH or n-BuLi Increase Temperature For Z-selectivity: Use Still-Gennari Conditions hwe->hwe_sol mixed_sol Use Triflic Anhydride Activation Employ 2-Iodopyridine Control Nucleophile Addition mixed->mixed_sol

Caption: Troubleshooting workflow for improving chemoselectivity.

mixed_phosphonate_synthesis start_phosphonate Diethyl Phosphonate activated_intermediate Reactive Phosphonium Intermediate start_phosphonate->activated_intermediate + Tf2O, 2-Iodopyridine product Mixed Phosphonate Product activated_intermediate->product + Nucleophile, TEAC nucleophile Nucleophile (O, S, N, C) nucleophile->product

Caption: Modular synthesis of mixed phosphonates.

References

Challenges in the work-up and purification of phosphonate compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and purification of phosphonate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with phosphonates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, work-up, and purification of phosphonate compounds.

Problem 1: Low or No Product Formation in Phosphonate Synthesis (e.g., Pudovik Reaction)

Potential Cause Troubleshooting Strategy References
Inactive or insufficient catalyst/base.Use a fresh, anhydrous catalyst or base. Consider a modest increase in catalyst loading.[1]
Sterically hindered substrates.Increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically hindered phosphite reagent.[1]
Inappropriate solvent.Polar aprotic solvents are generally effective. Experiment with different solvents to optimize the reaction for your specific substrate.[1]

Problem 2: Significant Phosphate Byproduct Formation (Phospha-Brook Rearrangement)

Potential Cause Troubleshooting Strategy References
Use of a strong base.Employ a milder base such as triethylamine or piperazine. The amount of base is also critical; catalytic amounts of a strong base or stoichiometric amounts of a weaker base can be effective.[1]
High reaction temperature.Perform the reaction at a lower temperature to minimize the rearrangement.[1]
Prolonged reaction time.Monitor the reaction progress using techniques like TLC or NMR and quench the reaction as soon as the starting material is consumed.[1]
Work-up procedure.An acidic work-up can help neutralize the basic catalyst and prevent further rearrangement during product isolation.[1]

Problem 3: Difficulty in Purifying Phosphonic Acids by Column Chromatography

Potential Cause Troubleshooting Strategy References
High polarity of the phosphonic acid function.Use highly polar eluents for silica gel chromatography (e.g., CHCl3/MeOH/H2O 5:4:1, v/v/v). Consider purification of the phosphonate ester precursor, which is less polar, before hydrolysis.[2]
Non-specific binding to the column material.Pre-treat the column by flushing with a buffer containing a blocking agent. Adjust the pH of the mobile phase to minimize ionic interactions.[3]
For highly polar phosphonates.Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification.[4][5]

Problem 4: Product is a Sticky, Non-Crystallizable Oil or Hygroscopic Solid

Potential Cause Troubleshooting Strategy References
Inherent properties of the phosphonic acid.Attempt to form a salt to facilitate crystallization. Common counterions include dicyclohexylamine or sodium.[6][7]
Residual solvent.Lyophilization from t-butanol (tBuOH) can sometimes yield a more manageable fluffy foam instead of a sticky solid from water.[6]
Fatty organic chain.For phosphonic acids with long alkyl chains, crystallization from acetone:water or acetonitrile:water systems can be effective. Dissolve the compound in acetone or acetonitrile and slowly add water until precipitation occurs.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the work-up and purification of phosphonate compounds?

The main challenges stem from the properties of the phosphonic acid group. Phosphonic acids are highly polar, making them difficult to purify by conventional silica gel chromatography, which often requires very polar and complex solvent systems. They are also frequently sticky, hygroscopic solids or oils that are difficult to crystallize.[2][6] Furthermore, the synthesis of phosphonic acids often involves the hydrolysis of phosphonate esters under harsh acidic conditions, which can lead to the degradation of other sensitive functional groups in the molecule.[3]

Q2: Is it better to purify the phosphonate ester or the final phosphonic acid?

In many cases, it is advantageous to purify the phosphonate ester precursor before hydrolysis to the final phosphonic acid.[2][7] Dialkyl phosphonates are generally less polar and can be more easily purified by standard silica gel chromatography.[2] The subsequent hydrolysis can then be performed on the purified ester, simplifying the final purification step, which may only require removal of volatile reagents and solvents.[2]

Q3: What are some effective methods for the hydrolysis of phosphonate esters to phosphonic acids?

Several methods can be employed for phosphonate ester hydrolysis:

  • Acid Hydrolysis: Refluxing with concentrated hydrochloric acid (e.g., 12 M HCl) is a common method.[2][3]

  • McKenna's Method: Using bromotrimethylsilane (TMSBr) followed by methanolysis is an efficient way to dealkylate phosphonate esters.[2][6]

  • Catalytic Hydrogenolysis: For dibenzyl phosphonates, the benzyl groups can be removed by hydrogenolysis using a catalyst like palladium on charcoal (Pd/C).[2]

Q4: My phosphonic acid is difficult to crystallize. What can I do?

If your phosphonic acid is proving difficult to crystallize, consider the following:

  • Salt Formation: Convert the phosphonic acid to a salt. Dicyclohexylamine is a classic counterion used for the crystallization of phosphonic acids.[6] Sodium salts can also be prepared and may crystallize more readily.[6]

  • Solvent Systems: For compounds with long alkyl chains, try crystallization from a mixture of acetone and water or acetonitrile and water.[6]

  • Lyophilization: Freeze-drying from t-butanol can sometimes produce a more manageable solid than from water.[6]

Q5: How can I assess the purity of my phosphonate compound?

Due to their polarity and often weak UV absorption, phosphonates can be challenging to analyze.[4] High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment.[4][5] Specialized HPLC techniques include:

  • Ion-Pair Reversed-Phase HPLC (IP-RPLC): An ion-pairing reagent is added to the mobile phase to form a neutral complex with the phosphonate, enhancing retention on a non-polar column (e.g., C18).[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar and hydrophilic phosphonates and uses a polar stationary phase.[4][5]

  • HPLC with Pre-column Derivatization: If the phosphonate lacks a chromophore, it can be covalently modified to introduce a UV-active or fluorescent tag, enabling sensitive detection.[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of a Dialkyl Phosphonate using Concentrated HCl

  • To the dialkyl phosphonate (1.0 eq.), add concentrated hydrochloric acid (35-37% in water, ≈12 M) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1 to 12 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the water and excess HCl under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual water.

  • The resulting phosphonic acid can be further purified by recrystallization or chromatography if necessary.[2]

Protocol 2: Purification of a Phosphonic Acid by Salt Formation with Dicyclohexylamine

  • Dissolve the crude phosphonic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Slowly add dicyclohexylamine (1.0 to 2.0 eq., depending on whether the mono- or di-salt is desired) to the solution while stirring.

  • Stir the mixture at room temperature for 30 minutes to 1 hour. The dicyclohexylammonium salt should precipitate.

  • If precipitation is slow, the solution can be cooled in an ice bath or stored in a refrigerator.

  • Collect the solid precipitate by filtration.

  • Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove impurities.

  • Dry the salt under vacuum.

Visualizations

Workflow for Phosphonate Purification Strategy

G A Crude Phosphonate Product B Purify Phosphonate Ester? A->B C Silica Gel Chromatography (Less Polar Eluent) B->C Yes E Purify Phosphonic Acid B->E No D Hydrolysis to Phosphonic Acid C->D D->E F Recrystallization E->F G Salt Formation & Crystallization E->G H Polar Chromatography (e.g., HILIC) E->H I Pure Phosphonic Acid F->I G->I H->I

Caption: Decision workflow for phosphonate purification.

Troubleshooting Logic for Sticky Phosphonate Products

G start Sticky/Oily Phosphonic Acid Product q1 Is the product solidifiable? start->q1 a1 Attempt Crystallization q1->a1 Yes a3 Try Salt Formation (e.g., with Dicyclohexylamine) q1->a3 No q2 Crystallization Successful? a1->q2 a2 Pure Solid Product q2->a2 Yes q2->a3 No a3->a1 a4 Consider Lyophilization (e.g., from tBuOH) a3->a4 a5 Purify via Chromatography (e.g., HILIC) a3->a5 a4->a1

Caption: Troubleshooting steps for non-crystalline phosphonates.

References

Preventing decomposition of diethyl oxalate during vacuum distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and purification of diethyl oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition during vacuum distillation and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying diethyl oxalate?

A1: Diethyl oxalate has a high boiling point at atmospheric pressure (185.7 °C).[1] Heating it to this temperature can cause thermal decomposition, leading to the formation of byproducts and a brownish discoloration of the product.[2][3] Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of decomposition.[1][2][3]

Q2: What are the primary causes of diethyl oxalate decomposition during distillation?

A2: The main factors contributing to the decomposition of diethyl oxalate during distillation are:

  • Excessive Heat: High temperatures can lead to thermal degradation.[2][3]

  • Presence of Moisture: Water can cause hydrolysis of the ester back to oxalic acid and ethanol.[3][4][5] Diethyl oxalate is known to be moisture-sensitive and can slowly decompose upon exposure to air.[4]

  • Acidic or Basic Impurities: Residual acid catalysts (e.g., sulfuric acid) or unreacted oxalic acid from the synthesis process can catalyze decomposition at elevated temperatures.[2] Similarly, basic residues can also promote decomposition.

Q3: What are the common impurities found in crude diethyl oxalate?

A3: Crude diethyl oxalate typically contains unreacted starting materials such as oxalic acid and ethanol, the acid catalyst used in its synthesis (like sulfuric acid), water, and any solvents used for azeotropic distillation (e.g., toluene or benzene).[2][3] Hydrolysis can also lead to the presence of oxalic acid and ethanol as impurities.[2]

Q4: How can I tell if my diethyl oxalate is decomposing during distillation?

A4: Signs of decomposition include a brownish tint in the distillation flask or the distillate, the formation of non-volatile residues, and pressure fluctuations during the distillation process.[2] The presence of acidic distillate can also indicate decomposition or incomplete removal of acidic impurities.[2]

Q5: How should I store purified diethyl oxalate to maintain its purity?

A5: To ensure stability, diethyl oxalate should be stored in a tightly sealed container to protect it from atmospheric moisture.[5] It is best kept in a cool, dry place. For long-term storage or for use in highly moisture-sensitive applications, storing it under an inert atmosphere, such as nitrogen or argon, is recommended.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the vacuum distillation of diethyl oxalate.

Observed Issue Potential Cause Recommended Solution
Product has a brownish tint Decomposition of the product due to excessive heat.[2]Lower the distillation temperature by applying a higher vacuum (lower pressure). Ensure the heating mantle is not set too high and that there is smooth boiling.
Presence of acidic impurities catalyzing decomposition.[2]Before distillation, thoroughly wash the crude diethyl oxalate with a saturated sodium bicarbonate or dilute sodium carbonate solution until the aqueous layer is no longer acidic.[1][2]
Difficulty achieving a high vacuum Leaks in the distillation apparatus.[2]Check all glass joints and connections for a proper seal. Ensure vacuum grease is applied correctly and there are no cracks in the glassware.[2]
Presence of volatile impurities.[2]Ensure that any solvents used in the reaction or workup (e.g., toluene) have been completely removed before distilling the diethyl oxalate.[2]
Product is cloudy or wet Incomplete drying before distillation.[2]Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow sufficient contact time and consider a second drying step with fresh agent if the product remains cloudy.[2]
Distillate is acidic (pH test) Incomplete removal of the acid catalyst or unreacted oxalic acid.[2]Thoroughly wash the crude product with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[1][2]

Quantitative Data

Boiling Point of Diethyl Oxalate at Various Pressures

Reducing the pressure is the most effective way to lower the boiling point of diethyl oxalate and prevent thermal decomposition.

Pressure (mmHg)Pressure (kPa)Boiling Point (°C)
760101.3185.7
10013.3130.8
456.0103
253.3106-107
212.898-101
202.796.8
10.1347

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Pre-Distillation Treatment of Crude Diethyl Oxalate

Objective: To remove acidic impurities and water from crude diethyl oxalate before vacuum distillation.

Materials:

  • Crude diethyl oxalate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate or potassium carbonate

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place the crude diethyl oxalate in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and gently shake, venting the funnel frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Separate and discard the aqueous layer.

  • Transfer the diethyl oxalate to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous sodium sulfate or potassium carbonate to act as a drying agent.

  • Swirl the flask gently and allow the mixture to stand for at least 30 minutes, or until the liquid is clear.

  • Filter the dried diethyl oxalate to remove the drying agent. The filtrate is now ready for vacuum distillation.[1]

Protocol 2: Vacuum Distillation of Diethyl Oxalate

Objective: To purify diethyl oxalate by separating it from non-volatile impurities and decomposition products.

Equipment:

  • Round-bottom flask (distilling flask)

  • Short path distillation head with a condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump with a trap

  • Manometer or vacuum gauge

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.

  • Place the dried diethyl oxalate into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Begin circulating cold water through the condenser.

  • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

  • Once the desired vacuum is achieved and stable, begin gently heating the distillation flask with the heating mantle.

  • Collect any initial low-boiling fractions, which may contain residual solvents, in a separate receiving flask.

  • As the vapor temperature approaches the expected boiling point of diethyl oxalate at the applied pressure (refer to the data table), switch to a clean receiving flask to collect the purified product.

  • Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.

  • Once the majority of the diethyl oxalate has distilled, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.

  • Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Decomposition Pathways and Prevention Workflow

The following diagram illustrates the primary causes of diethyl oxalate decomposition and the workflow to prevent it.

Diethyl Oxalate Decomposition and Prevention Workflow cluster_causes Causes of Decomposition cluster_prevention Prevention Steps cluster_outcome Desired Outcome Heat Excessive Heat Vacuum Vacuum Distillation Heat->Vacuum Mitigate with PureDEO Pure Diethyl Oxalate Moisture Moisture (Hydrolysis) Dry Drying (e.g., Anhydrous Na2SO4) Moisture->Dry Remove Impurities Acidic/Basic Impurities Neutralize Neutralization Wash (e.g., NaHCO3 solution) Impurities->Neutralize Remove Neutralize->Dry Dry->Vacuum Vacuum->PureDEO Yields

Caption: Workflow for preventing diethyl oxalate decomposition.

Troubleshooting Logic for Discolored Distillate

This diagram outlines the logical steps to troubleshoot a brownish discoloration of the diethyl oxalate distillate.

Troubleshooting Discolored Diethyl Oxalate Distillate Start Start: Distillate is Brownish CheckTemp Is distillation pot temperature too high? Start->CheckTemp CheckPurity Was the crude material properly neutralized and dried? CheckTemp->CheckPurity No LowerTemp Action: Increase vacuum and reduce heat. CheckTemp->LowerTemp Yes Repurify Action: Re-wash with NaHCO3 and re-dry crude material. CheckPurity->Repurify No Failure Issue Persists: Consider other contaminants. CheckPurity->Failure Yes Success Outcome: Pure, colorless diethyl oxalate. LowerTemp->Success Repurify->Success

Caption: Troubleshooting guide for discolored diethyl oxalate.

References

Technical Support Center: Managing Diethyl Oxalate Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of diethyl oxalate in chemical reactions. Find answers to frequently asked questions and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is diethyl oxalate and why is it considered moisture-sensitive?

A1: Diethyl oxalate is a diester of oxalic acid and ethanol, widely used as a reagent in organic synthesis.[1] It is classified as moisture-sensitive because it reacts with water in a process called hydrolysis.[1][2] This reaction breaks down diethyl oxalate into ethanol and oxalic acid.[1][3] The presence of these impurities can interfere with desired reactions, lead to the formation of byproducts, and ultimately result in lower yields or complete experimental failure.[1][4]

Q2: How does water contamination affect my reactions with diethyl oxalate?

A2: Water contamination leads to the hydrolysis of diethyl oxalate, which can have several negative impacts on your reaction.[1][2] The generated oxalic acid and ethanol can react with starting materials or intermediates, leading to unexpected byproducts.[1] In base-catalyzed reactions, such as the Claisen condensation, water can quench the base, reducing its effectiveness and lowering the yield.[4] The presence of these impurities can also complicate product purification.

Q3: What are the visible signs of diethyl oxalate degradation from moisture?

A3: Diethyl oxalate is a colorless, oily liquid.[1][5] While initial moisture exposure may not cause immediate visual changes, prolonged contact can lead to the formation of solid oxalic acid, which may appear as a precipitate in the liquid.[1] If you observe any solid formation or cloudiness in your diethyl oxalate, it is a strong indicator of degradation.

Q4: How should I properly store diethyl oxalate to prevent moisture contamination?

A4: To maintain the integrity of diethyl oxalate, it should be stored in a tightly sealed container to protect it from atmospheric moisture.[2] The storage area should be cool and dry. For long-term storage or for use in highly sensitive reactions, storing under an inert atmosphere, such as argon or nitrogen, is recommended.[1][6]

Q5: My reaction using diethyl oxalate resulted in a low yield. What are the likely causes related to moisture?

A5: Low yields in reactions involving diethyl oxalate are frequently traced back to moisture contamination.[1][4] This could be due to:

  • Contaminated Diethyl Oxalate: The starting material may have been compromised by moisture before use.

  • Wet Solvents or Reagents: Using solvents or other reagents that have not been properly dried can introduce water into the reaction.

  • Improper Glassware Preparation: Glassware that has not been thoroughly dried is a common source of moisture.

  • Atmospheric Moisture: Failure to maintain an inert atmosphere during the reaction can allow moisture from the air to enter the system.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using diethyl oxalate.

Symptom / Observation Potential Cause Related to Moisture Recommended Solution & Preventative Action
Low or no yield of the desired product. The diethyl oxalate was contaminated with water, leading to hydrolysis and the presence of oxalic acid and ethanol.[1]Solution: Attempt to salvage the reaction by adding fresh, dry diethyl oxalate. Prevention: Always use a fresh, unopened bottle of diethyl oxalate or purify it before use. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).[1][2]
Formation of unexpected byproducts. Hydrolysis products (oxalic acid or ethanol) are reacting with your starting materials or intermediates.[1]Solution: Isolate and characterize the byproducts to confirm their identity. This can help diagnose the specific side reaction occurring. Prevention: Verify the purity of your diethyl oxalate using analytical methods like HPLC or NMR before the reaction.[1] Adhere to stringent anhydrous reaction techniques.
Inconsistent reaction results between batches. There is a variable and uncontrolled amount of moisture being introduced into the reaction setup.[1][2]Solution: Review and standardize all experimental procedures. Prevention: Implement a rigorous and consistent protocol for drying all glassware, solvents, and reagents. Always use an inert atmosphere for reactions involving diethyl oxalate.[2]
A white precipitate forms in the reaction mixture. Significant hydrolysis of diethyl oxalate has occurred, leading to the formation of oxalic acid, which has low solubility in many organic solvents.[1]Solution: The reaction is likely compromised. Attempt to isolate the desired product from the mixture, though yields may be very low. Prevention: Discard any diethyl oxalate that shows signs of precipitation before use. Obtain a fresh supply and ensure proper storage and handling.

Experimental Protocols

Protocol 1: Drying Diethyl Oxalate by Vacuum Distillation

This method is effective for removing water and other non-volatile impurities from diethyl oxalate.

Methodology:

  • Pre-treatment: Wash the diethyl oxalate with a dilute sodium carbonate solution to remove acidic impurities, followed by washing with water.[7]

  • Drying: Dry the washed diethyl oxalate over an anhydrous drying agent, such as anhydrous potassium carbonate or sodium sulfate.[7]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Distillation: Heat the dried diethyl oxalate under reduced pressure. The boiling point of diethyl oxalate will be significantly lower than its atmospheric boiling point of 185 °C.[8]

  • Collection: Collect the purified diethyl oxalate in a receiver flask that has been dried and flushed with an inert gas.

  • Storage: Store the purified diethyl oxalate under an inert atmosphere in a tightly sealed container.

Protocol 2: Setting Up a Moisture-Sensitive Reaction with Diethyl Oxalate

This protocol outlines the fundamental steps for creating a water-free environment for your reaction.

Methodology:

  • Glassware Preparation: Thoroughly dry all glassware (e.g., flasks, condensers, dropping funnels) in an oven at >100°C for several hours and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).[1]

  • Inert Atmosphere: Assemble the glassware while flushing with a dry inert gas. Maintain a positive pressure of the inert gas throughout the experiment, often by using a bubbler.

  • Reagent and Solvent Handling: Use anhydrous solvents and reagents. Transfer all liquids using dry syringes or cannulas through a septum.[1] Ensure the septum on the diethyl oxalate container provides a good seal.

  • Reaction Execution: Maintain the inert atmosphere during all steps of the reaction, including reagent addition, heating, and cooling.[1]

  • Work-up: Quench the reaction using appropriate anhydrous techniques if necessary before exposing it to atmospheric moisture.[1]

Visual Guides

Hydrolysis_of_Diethyl_Oxalate DEO Diethyl Oxalate Products Hydrolysis Products DEO->Products reacts with Water Water (H₂O) Water->Products Ethanol Ethanol Products->Ethanol OxalicAcid Oxalic Acid Products->OxalicAcid

Caption: Hydrolysis of Diethyl Oxalate.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts CheckMoisture Suspect Moisture Contamination? Start->CheckMoisture CheckDEO Check Diethyl Oxalate Purity (e.g., visual, NMR) CheckMoisture->CheckDEO Yes OtherParams Investigate Other Reaction Parameters CheckMoisture->OtherParams No PurifyDEO Action: Purify or Use Fresh DEO CheckDEO->PurifyDEO CheckAnhydrous Review Anhydrous Technique ImproveTechnique Action: Re-dry Glassware, Use Dry Solvents, Inert Gas CheckAnhydrous->ImproveTechnique PurifyDEO->CheckAnhydrous Success Reaction Successful ImproveTechnique->Success Handling_Workflow Storage Store Diethyl Oxalate Tightly sealed container Under inert gas (Ar/N₂) Cool, dry place Preparation Reaction Setup Oven-dried glassware Assemble under inert gas Storage->Preparation Transfer Reagent Transfer Use dry syringes/cannula Through septum Preparation->Transfer Execution Reaction Maintain positive pressure of inert gas Transfer->Execution

References

Technical Support Center: Optimizing Base Selection for Reactions Involving Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for reactions involving diethyl oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of diethyl oxalate in base-mediated reactions?

A1: Diethyl oxalate is a versatile reagent commonly used as an electrophile in various condensation reactions.[1] Due to the absence of α-hydrogens, it cannot form an enolate and thus does not undergo self-condensation, which simplifies the product mixture.[1] This makes it an excellent reactant for Claisen and mixed Claisen-type condensations with enolizable esters or ketones to synthesize β-keto esters or β-diketones, respectively. It is also utilized in Knoevenagel and Dieckmann condensations.[2][3]

Q2: Which bases are typically recommended for Claisen-type condensations with diethyl oxalate?

A2: The choice of base is critical for the success of the reaction. For Claisen condensations with other ethyl esters, sodium ethoxide (NaOEt) is the most common and recommended base.[4][5] Using an alkoxide that matches the alcohol portion of the reacting ester prevents transesterification, a common side reaction.[6][4] For reactions involving ketones, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete conversion of the ketone to its enolate and to avoid competing aldol reactions.[7][8]

Q3: Can I use hydroxide bases like NaOH or KOH?

A3: It is generally not advisable to use hydroxide bases such as NaOH or KOH. These bases can cause saponification (hydrolysis) of the diethyl oxalate or the desired ester product, leading to the formation of carboxylate salts and reducing the overall yield.[6]

Q4: What are the most common side reactions to be aware of when using diethyl oxalate?

A4: Several side reactions can occur, leading to reduced yields and product impurities. These include:

  • Self-condensation of the enolizable partner: The enolate of the ketone or ester can react with itself.[6]

  • Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester.[6][5]

  • Saponification: Hydrolysis of the ester functionalities by hydroxide bases.[6]

  • O-acylation: The enolate can attack the carbonyl carbon of diethyl oxalate through its oxygen atom, forming an enol ether.[6]

  • Aldol condensation: A competing reaction when a ketone is used as the enolate source.[6]

  • Reactions with amine impurities: Primary and secondary amines can react with diethyl oxalate to form oxamides or oxamic esters.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired β-Dicarbonyl Product

  • Question: My Claisen condensation reaction using diethyl oxalate is giving a low yield. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors.[4] A primary consideration is the choice and stoichiometry of the base. A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[4][9] The presence of moisture is another critical factor, as it can hydrolyze diethyl oxalate and quench the base.[4] Ensure all reagents and solvents are anhydrous.[4] Suboptimal reaction temperatures can also negatively impact the yield; if the temperature is too low, the reaction may be incomplete, while excessively high temperatures can promote side reactions or product decomposition.[4]

Potential CauseRecommended Solution
Inappropriate Base Selection Use an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for diethyl oxalate) to prevent transesterification.[4] For ketones, consider a stronger, non-nucleophilic base like LDA.[7]
Insufficient Base Use at least a full stoichiometric equivalent of the base to ensure the final deprotonation step that drives the equilibrium forward.[4][9]
Presence of Moisture Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[4]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle reflux.[4]
Self-Condensation of Reactant Slowly add the enolizable ester or ketone to a mixture of the base and diethyl oxalate. Using an excess of diethyl oxalate can also favor the desired reaction.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproducts in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. Identifying the byproduct can help in diagnosing the issue.

Observed ByproductPotential CauseRecommended Solution
Self-condensation Product High concentration of the enolate of the starting material.Slowly add the enolizable reactant to the reaction mixture containing the base and diethyl oxalate. Consider pre-forming the enolate with a strong base like LDA, especially for ketones.
Transesterification Products Mismatch between the alkoxide base and the ester.Use an alkoxide base corresponding to the alcohol of the ester (e.g., sodium ethoxide with ethyl esters).[5]
Saponification Products Use of hydroxide bases or presence of water.Use an alkoxide base and ensure anhydrous conditions.[4]
O-acylation Product Kinetically controlled conditions.Allow the reaction to reach thermodynamic equilibrium through longer reaction times or gentle heating. The choice of solvent can also influence the C- vs. O-acylation ratio.
Aldol Condensation Product Use of a ketone as the enolate source.The Claisen condensation is often favored by allowing the reaction to proceed for a sufficient time, as the final deprotonation step drives the equilibrium.

Experimental Protocols

Protocol 1: Claisen Condensation of Diethyl Oxalate with an Ester (e.g., Ethyl Acetate)

This protocol is a general procedure for the synthesis of a β-keto ester.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Anhydrous ethyl acetate

  • Anhydrous diethyl oxalate

  • 33% Acetic acid solution

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling.

  • Reaction Mixture: Once all the sodium has dissolved, add anhydrous diethyl ether.

  • Addition of Reactants: Slowly add a mixture of anhydrous ethyl acetate and anhydrous diethyl oxalate to the sodium ethoxide solution with stirring.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding a cold 33% acetic acid solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with water and then with a 10% sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[4]

Protocol 2: Condensation of Diethyl Oxalate with a Ketone (e.g., Acetone)

This protocol describes the synthesis of an α,γ-dicarbonyl ester.[10]

Materials:

  • Sodium ethoxide

  • Absolute ethanol

  • Anhydrous acetone

  • Anhydrous diethyl oxalate

  • Benzene

  • Sulfuric acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide in absolute ethanol in a suitable reaction vessel.

  • Addition of Reactants: Add a mixture of anhydrous acetone and anhydrous diethyl oxalate to the sodium ethoxide solution. The temperature may rise.

  • Reaction: Stir the mixture, which may become thick, for approximately one hour after the addition is complete.

  • Isolation of Sodium Salt: Filter the resulting yellow sodium salt by suction and wash it with absolute ethanol.

  • Acidification and Extraction: Suspend the sodium salt in a mixture of water and ice, and acidify with sulfuric acid. Extract the product with benzene.

  • Purification: Distill the benzene from the extracts and purify the residue by vacuum distillation.[10]

Data Presentation

Table 1: Comparison of Bases in Claisen-type Condensations with Diethyl Oxalate

ReactantBaseSolventTemperatureTimeYieldReference(s)
Ethyl AcetateSodium EthoxideEthanol/EtherRoom Temp30 minHigh (not specified)[1]
AcetoneSodium EthoxideEthanol40°C1 hr61-66%[10]
AcetoneSodium MethoxideNot specifiedNot specifiedNot specifiedExcellent (not specified)[10]
Ethyl StearateSodium EthoxideEthanol50-60°C2-3 hrs68.5-71%[11]
Ethyl CyanoacetateSodium EthoxideEthanol/EtherRoom Temp30 minNot specified[1][2]

Visualizations

experimental_workflow_claisen cluster_prep Base Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt Mixture Reaction Mixture NaOEt->Mixture Add to Reactants Diethyl Oxalate + Enolizable Ester/Ketone Reactants->Mixture Product_Salt Product (Sodium Salt) Mixture->Product_Salt Stir at RT Acid Acidic Work-up Product_Salt->Acid Neutralize Extraction Extraction Acid->Extraction Purification Purification Extraction->Purification Final_Product Pure Product Purification->Final_Product troubleshooting_logic Start Low Yield or Side Products Observed Check_Base Is the base appropriate? (e.g., NaOEt for ethyl esters) Start->Check_Base Check_Moisture Are conditions anhydrous? Check_Base->Check_Moisture Yes Solution_Base Change to appropriate base (e.g., matching alkoxide or LDA) Check_Base->Solution_Base No Check_Stoichiometry Is base stoichiometry >= 1 equivalent? Check_Moisture->Check_Stoichiometry Yes Solution_Moisture Use anhydrous reagents and dry glassware Check_Moisture->Solution_Moisture No Check_Addition Was the enolizable reactant added slowly? Check_Stoichiometry->Check_Addition Yes Solution_Stoichiometry Use at least 1 full equivalent of base Check_Stoichiometry->Solution_Stoichiometry No Solution_Addition Optimize addition rate or use excess diethyl oxalate Check_Addition->Solution_Addition No End Reaction Optimized Check_Addition->End Yes Solution_Base->End Solution_Moisture->End Solution_Stoichiometry->End Solution_Addition->End

References

Validation & Comparative

A Comparative Spectroscopic Guide to Diethyl (aminomethyl)phosphonate Oxalate and its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise characterization of small molecules is fundamental to ensuring efficacy, safety, and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of novel compounds. This guide provides a comprehensive ¹H and ¹³C NMR analysis of Diethyl (aminomethyl)phosphonate oxalate, a key building block in medicinal chemistry.

To provide a robust comparative framework, this guide contrasts the spectroscopic data of the target molecule with its close structural analog, Diethyl (2-aminoethyl)phosphonate. This comparison offers valuable insights into the influence of subtle structural modifications on the NMR spectra, aiding researchers in the unambiguous identification and characterization of their synthesized compounds.

Comparative NMR Data Analysis

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for Diethyl (aminomethyl)phosphonate and its comparator, Diethyl (2-aminoethyl)phosphonate. The data for the oxalate salt of Diethyl (aminomethyl)phosphonate is predicted based on the expected electronic effects of the oxalate counter-ion.

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Diethyl (aminomethyl)phosphonate -CH₃ (Ethyl)~1.3Triplet6H~7.0
(Predicted)-O-CH₂- (Ethyl)~4.1Quintet4H~7.0
P-CH₂-N~2.9Doublet2H~12.0
Diethyl (2-aminoethyl)phosphonate -CH₃ (Ethyl)~1.3Triplet6H~7.1
(Experimental)-O-CH₂- (Ethyl)~4.1Multiplet4H-
P-CH₂-~2.1Multiplet2H-
-CH₂-N~3.0Multiplet2H-
Diethyl (aminomethyl)phosphonate oxalate -CH₃ (Ethyl)~1.3Triplet6H~7.0
(Predicted)-O-CH₂- (Ethyl)~4.1Quintet4H~7.0
P-CH₂-N⁺H₃~3.2Doublet2H~12.0
Oxalic Acid~8.1 (variable)Singlet2H-

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ) ppm
Diethyl (aminomethyl)phosphonate -CH₃ (Ethyl)~16.5
(Predicted)-O-CH₂- (Ethyl)~62.5
P-CH₂-N~35.0 (d, ¹JPC)
Diethyl (2-aminoethyl)phosphonate -CH₃ (Ethyl)16.4
(Experimental)[1]-O-CH₂- (Ethyl)62.3
P-CH₂-28.5 (d, ¹JPC)
-CH₂-N38.7
Diethyl (aminomethyl)phosphonate oxalate -CH₃ (Ethyl)~16.5
(Predicted)-O-CH₂- (Ethyl)~62.5
P-CH₂-N⁺H₃~35.0 (d, ¹JPC)
Oxalic Acid (C=O)~160.0

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds similar to Diethyl (aminomethyl)phosphonate oxalate is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Transfer the clear solution into a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference compound for aqueous solutions, for accurate chemical shift referencing.

¹H NMR Spectroscopy - Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy - Acquisition Parameters:

  • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field strength NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative ratios of different protons.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and NMR Correlation

The following diagrams illustrate the chemical structure of Diethyl (aminomethyl)phosphonate oxalate and the logical workflow for its NMR analysis.

G cluster_0 Diethyl (aminomethyl)phosphonate Oxalate IMG IMG G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H and 13C Spectra) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectrum E Structure Elucidation D->E Assign Signals

References

Mass spectrometry fragmentation pattern of Diethyl (aminomethyl)phosphonate oxalate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Mass Spectrometry Fragmentation of Diethyl (aminomethyl)phosphonate Oxalate for Researchers

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of compounds is crucial for identification and structural elucidation. This guide provides a detailed comparison of the predicted fragmentation pattern of Diethyl (aminomethyl)phosphonate oxalate with related aminophosphonate compounds, supported by established fragmentation principles.

Unraveling the Fragmentation Pathway

Under electrospray ionization (ESI), the oxalate salt will readily dissociate, and the diethyl (aminomethyl)phosphonate will likely be observed as its protonated molecule [M+H]+ in positive ion mode. Subsequent fragmentation via collision-induced dissociation (CID) is anticipated to involve neutral losses of ethylene from the ethyl esters and cleavage of the C-P bond.

Comparative Fragmentation Analysis

To provide a clear comparison, the predicted fragmentation of Diethyl (aminomethyl)phosphonate is contrasted with the known fragmentation of Aminomethylphosphonic acid (AMPA), a structurally related primary metabolite of glyphosate.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure Comparison with AMPA Fragmentation
168.10 [M+H]+140.0728 (C2H4)[M+H - C2H4]+AMPA also exhibits sequential losses of water and formaldehyde.
168.10 [M+H]+112.0456 (2 x C2H4)[M+H - 2C2H4]+This pathway is specific to the diethyl ester.
168.10 [M+H]+94.0374 (C2H5OH + C2H4)[M+H - C2H5OH - C2H4]+
168.10 [M+H]+30.03138 (C4H11O3P)[CH2NH2]+Formation of the iminium ion is a common pathway for α-aminophosphonates.[3]

Note: The m/z values are predicted based on the chemical formula of Diethyl (aminomethyl)phosphonate (C5H14NO3P, Exact Mass: 167.07).

Experimental Protocols for Mass Spectrometry Analysis

To acquire mass spectrometry data for compounds like Diethyl (aminomethyl)phosphonate oxalate, the following protocol can be employed:

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/Hr

  • Desolvation Gas Flow: 600 L/Hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to observe precursor and fragment ions.

Visualizing the Fragmentation Pathway

The logical flow of the predicted fragmentation of Diethyl (aminomethyl)phosphonate can be visualized using the following diagram:

Fragmentation_Pathway cluster_main Predicted ESI-MS/MS Fragmentation of Diethyl (aminomethyl)phosphonate Precursor [M+H]+ m/z = 168.10 Fragment1 [M+H - C2H4]+ m/z = 140.07 Precursor->Fragment1 - C2H4 Fragment3 [CH2NH2]+ m/z = 30.03 Precursor->Fragment3 - C4H11O3P Fragment2 [M+H - 2C2H4]+ m/z = 112.04 Fragment1->Fragment2 - C2H4

Caption: Predicted fragmentation pathway of protonated Diethyl (aminomethyl)phosphonate.

Alternative Fragmentation Mechanisms

It is important to consider alternative fragmentation pathways that may occur. For instance, α-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines.[4] This could lead to the formation of specific fragment ions that would be diagnostic for the aminomethyl group. Studies on related aminomethylphosphonic acid have also highlighted fragmentation mechanisms involving a five-membered transition state between the amine and phosphonate groups in negative ion mode.[1][2] While this guide focuses on positive ion mode, analysis in negative ion mode could provide complementary structural information.

References

A Comparative Guide to the Infrared Spectroscopy Analysis of Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy serves as a powerful tool for the structural elucidation and quality control of synthesized compounds. This guide provides a comparative analysis of the IR spectrum of diethyl (aminomethyl)phosphonate oxalate, offering insights into its characteristic vibrational frequencies and how they compare to its free base counterpart. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Comparison of Key Infrared Vibrational Frequencies

The infrared spectrum of diethyl (aminomethyl)phosphonate oxalate is characterized by the vibrational modes of its constituent functional groups: the phosphonate group, the ethyl esters, the aminomethyl group (as an ammonium salt), and the oxalate counter-ion. For a meaningful comparison, the table below summarizes the expected characteristic infrared absorption bands for diethyl (aminomethyl)phosphonate oxalate and its corresponding free base, diethyl (aminomethyl)phosphonate. The data is compiled from established spectroscopic databases and literature precedents for similar functional groups.

Functional GroupVibrational ModeDiethyl (aminomethyl)phosphonate Oxalate (Expected, cm⁻¹)Diethyl (aminomethyl)phosphonate (Free Base) (Expected, cm⁻¹)Notes
Phosphonate Group P=O Stretch~1225~1250The phosphoryl stretch is a strong, characteristic band. Hydrogen bonding in the oxalate salt may cause a shift to a lower wavenumber compared to the free base.[1]
P-O-C Stretch (asym/sym)1100 - 9501100 - 950These are typically strong and broad absorptions.[1]
Amine/Ammonium Group N-H Stretch (as -NH₃⁺)3200 - 2800 (broad)3400 - 3250 (N-H stretch, -NH₂)In the oxalate salt, the amine is protonated, leading to broad ammonium stretching bands. The free base would show characteristic primary amine stretches.[2][3]
N-H Bend (as -NH₃⁺)~1630 - 1550~1650 - 1580 (N-H bend, -NH₂)The bending vibration of the ammonium group in the salt appears in a similar region to the free amine but is often broader.
Oxalate Group C=O Stretch (asym)~1720N/AStrong absorption characteristic of the carboxylic acid carbonyl in the oxalate.
C=O Stretch (sym)~1600N/AAnother strong band for the oxalate counter-ion.[4][5][6]
O-H StretchBroad, underlying N-H stretchesN/AThe O-H of the oxalic acid will contribute to the broad absorption in the high-wavenumber region.
Alkyl Groups (CH₂, CH₃) C-H Stretch3000 - 28503000 - 2850Aliphatic C-H stretching vibrations are expected in this region for both compounds.[7]
C-H Bend~1470, ~1390~1470, ~1390Characteristic bending vibrations for ethyl groups.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and analytical methodology. Below are detailed protocols for two common solid-state FTIR analysis techniques suitable for diethyl (aminomethyl)phosphonate oxalate.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet-forming die

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[8]

  • Diethyl (aminomethyl)phosphonate oxalate sample

  • Spatula and weighing paper

Procedure:

  • Weigh approximately 1-2 mg of the diethyl (aminomethyl)phosphonate oxalate sample.[9]

  • Weigh approximately 100-200 mg of dry, infrared-grade KBr.[9]

  • In the agate mortar, gently grind the KBr to a fine powder.

  • Add the sample to the KBr in the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.[8] This step should be performed relatively quickly to minimize moisture absorption from the atmosphere.[9]

  • Transfer a portion of the mixture to the pellet-forming die.

  • Place the die in the hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a transparent or translucent pellet.[10][11]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[12]

  • Diethyl (aminomethyl)phosphonate oxalate sample

  • Spatula

Procedure:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the diethyl (aminomethyl)phosphonate oxalate powder onto the ATR crystal, ensuring the crystal surface is completely covered.[13]

  • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[13]

  • Acquire the infrared spectrum over the desired wavenumber range.

  • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown solid sample, such as diethyl (aminomethyl)phosphonate oxalate, using infrared spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Obtain Solid Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Application prep_choice->atr Reflectance background Acquire Background Spectrum kbr->background atr->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction, ATR Correction) sample_spec->process peak_pick Peak Picking & Integration process->peak_pick interpretation Spectral Interpretation (Functional Group Analysis) peak_pick->interpretation comparison Comparison with Reference/Alternative interpretation->comparison report Generate Report comparison->report

References

A Comparative Guide to HPLC Purity Assessment of Diethyl (aminomethyl)phosphonate Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Diethyl (aminomethyl)phosphonate oxalate, a versatile building block in the synthesis of various biologically active compounds, requires robust analytical methods for its purity assessment. Due to its polar nature and lack of a strong chromophore, direct analysis by conventional reversed-phase high-performance liquid chromatography (HPLC) is challenging. This guide provides a comprehensive comparison of three suitable HPLC-based methodologies for the purity determination of diethyl (aminomethyl)phosphonate oxalate: Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization.

Comparison of HPLC Methods

The selection of an appropriate HPLC method for the purity assessment of diethyl (aminomethyl)phosphonate oxalate depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key characteristics of the three compared methods.

FeatureIon-Pair Reversed-Phase HPLC (IP-RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)HPLC with Pre-column Derivatization
Principle An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the ionized analyte, enabling retention on a non-polar stationary phase (e.g., C18).Partitioning of the polar analyte between a polar stationary phase (e.g., silica, amide) and a partially aqueous mobile phase with a high organic solvent concentration.Covalent modification of the primary amine of the analyte with a labeling agent to introduce a chromophore or fluorophore, enhancing detection and altering chromatographic properties.
Primary Application Purity analysis and quantification of ionic and ionizable compounds that are poorly retained in conventional RPLC.Ideal for highly polar and hydrophilic compounds that are not retained on reversed-phase columns.Trace-level quantification and analysis of compounds lacking a native chromophore or fluorophore.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol, zwitterionic)Typically non-polar (e.g., C18) for the resulting derivative.
Detection UV (direct or indirect), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)CAD, ELSD, MSUV-Vis, Fluorescence, MS
Advantages - Utilizes common and robust C18 columns. - Good for separating a range of polar and non-polar impurities.- Excellent retention for very polar analytes without ion-pairing reagents. - Mobile phases are often more compatible with MS detection.- High sensitivity and selectivity. - Can be tailored for specific detectors.
Disadvantages - Ion-pairing reagents can be aggressive to the column and HPLC system. - Method development can be complex. - Suppression of MS signal is common with non-volatile ion-pairing reagents.- Column equilibration can be slow. - Sensitive to the water content of the mobile phase and sample solvent. - May have lower loading capacity.- Derivatization reaction adds an extra step to sample preparation. - Reagent stability and reaction by-products can be a concern. - May not be suitable for all impurities.

Experimental Protocols

Detailed experimental protocols for each of the discussed HPLC methods are provided below. These are starting points and may require optimization for specific applications and instrumentation.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC)

This method is suitable for the simultaneous analysis of diethyl (aminomethyl)phosphonate and its potential ionic impurities, as well as the oxalate counter-ion.

Experimental Workflow

IP_RPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Mobile Phase A Injection Inject sample onto C18 column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase A (Aqueous with Ion-Pair Reagent) and B (Organic) Separation Gradient elution MobilePhasePrep->Separation Injection->Separation Detection Detect using UV/CAD/ELSD Separation->Detection Integration Integrate peaks Detection->Integration Quantification Calculate purity Integration->Quantification

Caption: Workflow for IP-RPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Tetrabutylammonium hydroxide, adjusted to pH 6.5 with phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (for oxalate and any UV-active impurities) or CAD/ELSD (for universal detection)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining the highly polar diethyl (aminomethyl)phosphonate without the need for ion-pairing reagents.

Experimental Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in high organic solvent (e.g., 90% Acetonitrile) Injection Inject sample onto HILIC column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase A (Aqueous buffer) and B (Organic) Separation Gradient elution (increasing aqueous content) MobilePhasePrep->Separation Injection->Separation Detection Detect using CAD/ELSD/MS Separation->Detection Integration Integrate peaks Detection->Integration Quantification Calculate purity Integration->Quantification

Caption: Workflow for HILIC analysis.

Chromatographic Conditions:

ParameterCondition
Column Amide or Silica-based HILIC, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection CAD, ELSD, or Mass Spectrometry (MS)
Method 3: HPLC with Pre-column Derivatization

This method is ideal for achieving high sensitivity, especially when trace-level impurities need to be quantified. The primary amine of diethyl (aminomethyl)phosphonate is derivatized with a fluorescent tag.

Experimental Workflow

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis SampleSolution Prepare sample solution ReagentAddition Add borate buffer and OPA/FMOC reagent SampleSolution->ReagentAddition Reaction Incubate at room temperature ReagentAddition->Reaction Injection Inject derivatized sample onto C18 column Reaction->Injection Separation Gradient elution Injection->Separation Detection Detect using Fluorescence/UV Separation->Detection Integration Integrate peaks Detection->Integration Quantification Calculate purity Integration->Quantification

A Comparative Analysis of the Biological Activity of Diethyl (aminomethyl)phosphonate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Diethyl (aminomethyl)phosphonate and its structurally related analogs. The information presented herein is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in tabular format, offers detailed experimental protocols for the cited biological assays, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction to Aminophosphonates

α-Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of natural α-amino acids, where a phosphonate group replaces the carboxylic acid moiety. This structural modification imparts unique physicochemical and biological properties, making them a subject of significant interest in medicinal chemistry.[1] These compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and herbicidal effects.[1][2] The biological potential of α-aminophosphonates often stems from their ability to act as enzyme inhibitors, mimicking the transition state of substrate hydrolysis or competing with natural amino acid substrates.[1][3]

Comparative Biological Activity

While specific biological activity data for Diethyl (aminomethyl)phosphonate oxalate is not extensively detailed in the reviewed literature, a wealth of information is available for its parent compound, Diethyl (aminomethyl)phosphonate, and its various analogs. The primary areas of demonstrated biological activity for this class of compounds are antimicrobial, anticancer, and herbicidal actions.

Antimicrobial Activity

Aminophosphonate derivatives have shown considerable efficacy against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of their antimicrobial action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.

Table 1: Comparative Antibacterial Activity of Aminophosphonate Analogs

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureus Streptococcus pyogenes Pseudomonas aeruginosa
AM2 Significant ActivitySignificant ActivitySignificant Activity
TC 17.5 mm (inhibition zone)-Good Activity
Alafosfalin Active--

Table 2: Comparative Antifungal Activity of Aminophosphonate Analogs

Compound/AnalogAspergillus niger Candida albicans Penicillium notatum MIC (μg/mL) Reference
AM2 ActiveActive--
Compound 9b, 9c, 9f, 9g, 9h, 10k, 10l -Active-0.25 - 32[5]
Product No --35.5 mm (inhibition zone)-[6]
Anticancer Activity

Several studies have explored the potential of aminophosphonate analogs as anticancer agents.[7][8][9] Their proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 3: Comparative Anticancer Activity of Phosphonate Analogs

Compound/AnalogCell LineActivityMechanism of ActionReference
Phosphonate analogs of sulforaphane (P-ITCs) LoVo, LoVo/DX (colon cancer)High antiproliferative activityG2/M cell cycle arrest, apoptosis[7][8]
Compound 7b MCF-7 (breast cancer)94.32% inhibition-[9]
Compound 4c MCF-7 (breast cancer)92.45% inhibition-[9]
Herbicidal Activity

The herbicidal properties of aminophosphonates are well-documented, with glyphosate, a phosphonate derivative, being one of the most widely used herbicides.[10] These compounds typically function by inhibiting enzymes crucial for amino acid synthesis in plants, such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[10]

Table 4: Herbicidal Activity of Aminophosphonate Analogs

Compound/AnalogTarget WeedEffectMechanism of ActionReference
Uracil-containing α-aminophosphonates -Potential herbicidal activity-[11]
Isopropyl amide derivative of glyphosate Parthenium hysterophorusDecreased chlorophyll contentInhibition of EPSPS[10]
2-Aminoethylphosphonic acid Lowland weedsConsiderable herbicidal activity-[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the test compounds.

  • Microbial Culture Preparation: Bacterial and fungal strains are grown in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[6]

2. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

In Vitro Anticancer Activity Assay

1. Sulforhodamine B (SRB) Assay

This assay is used to determine cell viability and the antiproliferative activity of test compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Data Analysis: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7]

Herbicidal Activity Assay

1. Post-Emergence Herbicidal Effect on Weeds

This assay evaluates the herbicidal effect of compounds on whole plants.

  • Plant Cultivation: The target weed species are grown in pots under controlled environmental conditions.

  • Compound Application: The test compounds are formulated as solutions and sprayed onto the foliage of the plants at different concentrations.

  • Observation: The plants are observed over a period of time for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Data Collection: Parameters such as chlorophyll content can be measured to quantify the herbicidal effect. For chlorophyll measurement, leaf samples are collected, and pigments are extracted using a solvent like acetone. The absorbance of the extract is measured at specific wavelengths to determine the concentrations of chlorophyll a and b.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of aminophosphonates.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Microbial Culture inoculate Inoculate Agar Plate prep_culture->inoculate prep_compound Prepare Compound Solutions add_compound Add Compound to Wells prep_compound->add_compound inoculate->add_compound incubate Incubate Plates add_compound->incubate measure_zones Measure Inhibition Zones incubate->measure_zones determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway_apoptosis phosphonate Aminophosphonate Analog cell_cycle Cell Cycle Progression phosphonate->cell_cycle inhibits apoptosis Apoptosis phosphonate->apoptosis induces g2m_arrest G2/M Arrest cell_cycle->g2m_arrest caspases Caspase Activation apoptosis->caspases cell_death Cell Death caspases->cell_death

Caption: Proposed Anticancer Mechanism of Aminophosphonates.

herbicidal_mechanism shikimate_pathway Shikimate Pathway Key metabolic pathway in plants epsps EPSP Synthase Essential enzyme shikimate_pathway->epsps aromatic_amino_acids Aromatic Amino Acids (Trp, Phe, Tyr) epsps->aromatic_amino_acids aminophosphonate Aminophosphonate Herbicide (e.g., Glyphosate) aminophosphonate->epsps inhibits protein_synthesis Protein Synthesis aromatic_amino_acids->protein_synthesis plant_death Plant Death protein_synthesis->plant_death

Caption: Herbicidal Mechanism of Action via EPSPS Inhibition.

References

A Comparative Guide to the Synthesis of Di-ethyl (aminomethyl)phosphonate oxalate and Other Alkyl Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance as structural analogues of α-amino acids. Their tetrahedral phosphonate moiety, replacing the planar carboxyl group of amino acids, imparts unique biochemical properties, making them potent enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents.[1] This guide provides a comparative analysis of the synthesis of Diethyl (aminomethyl)phosphonate oxalate and other common alkyl aminophosphonates, namely those derived from dimethyl and dibutyl phosphites. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of their synthetic performance.

Comparative Synthesis Data

The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction, a one-pot three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite.[2][3] The choice of the dialkyl phosphite directly influences the nature of the resulting alkyl aminophosphonate. The following tables summarize quantitative data from various studies on the synthesis of (aminomethyl)phosphonates using different alkyl phosphites. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the published literature. Therefore, the data presented is a collation from different sources, and reaction conditions should be considered when making comparisons.

Table 1: Synthesis of Alkyl (Aminomethyl)phosphonates via the Kabachnik-Fields Reaction

Alkyl PhosphonateCarbonyl SourceAmine SourceCatalystSolventReaction TimeYield (%)Reference
Diethyl (aminomethyl)phosphonate ParaformaldehydeBenzylamineNone (Microwave-assisted)AcetonitrileNot SpecifiedHigh Yields[4]
Dimethyl (aminomethyl)phosphonate Paraformaldehyde(S)-α-PhenylethylamineNone (Microwave-assisted)Toluene1 hour61-97%[4]
Dibutyl (aminomethyl)phosphonate Substituted Benzaldehydes4-AminophenolNoneNot SpecifiedNot SpecifiedHigh Yields[5]

Table 2: Physicochemical Properties of Selected Dialkyl (Aminomethyl)phosphonates

PropertyDiethyl (aminomethyl)phosphonateDimethyl (aminomethyl)phosphonate
Molecular Formula C5H14NO3PC3H10NO3P
Molecular Weight 167.14 g/mol 139.09 g/mol
Boiling Point 228.2±23.0 °C at 760 mmHgNot available
Form LiquidNot available

The Role of Oxalic Acid: Diethyl (aminomethyl)phosphonate oxalate

Diethyl (aminomethyl)phosphonate is often supplied and used as its oxalate salt.[6][7][8] The formation of the oxalate salt serves two primary purposes. Firstly, it facilitates the isolation and purification of the aminophosphonate, which can be challenging to handle as a free amine. The oxalate salt is typically a stable, crystalline solid, making it easier to weigh and store.[7] Secondly, oxalic acid can itself act as a catalyst in the Kabachnik-Fields reaction, promoting the formation of the α-aminophosphonate.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of alkyl aminophosphonates based on the Kabachnik-Fields reaction.

Protocol 1: General Microwave-Assisted Synthesis of Alkyl (Aminomethyl)phosphonates[4]

Materials:

  • Primary or secondary amine (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Dialkyl phosphite (e.g., diethyl phosphite, dimethyl phosphite) (2.0 eq)

  • Solvent (e.g., Acetonitrile, Toluene)

Procedure:

  • In a microwave-safe vessel, combine the amine, paraformaldehyde, and dialkyl phosphite in the appropriate solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography, to yield the pure alkyl (aminomethyl)phosphonate.

Protocol 2: Catalyst-Free Synthesis of Dibutyl α-Aminophosphonates[5]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Dibutyl phosphite (1.0 eq)

Procedure:

  • A mixture of the substituted benzaldehyde, 4-aminophenol, and dibutyl phosphite is prepared in a reaction vessel.

  • The reaction is carried out under catalyst-free conditions, typically with heating.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, which may involve extraction and washing.

  • The crude product is purified by recrystallization or column chromatography to afford the pure dibutyl α-aminophosphonate.

Visualizing the Synthesis and Workflow

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_synthesis Kabachnik-Fields Reaction cluster_product Product Amine Amine (R1-NH2) Reaction One-Pot Condensation Amine->Reaction Carbonyl Carbonyl (R2-CHO) Carbonyl->Reaction Phosphite Dialkyl Phosphite ((RO)2P(O)H) Phosphite->Reaction Aminophosphonate α-Aminophosphonate Reaction->Aminophosphonate Formation of N-C-P bond

Caption: General scheme of the Kabachnik-Fields reaction.

G start Start: Select Alkyl Phosphonate reactants Prepare Reactants: - Amine - Carbonyl - Dialkyl Phosphite start->reactants reaction Perform Kabachnik-Fields Reaction (e.g., Microwave-assisted) reactants->reaction workup Reaction Work-up: - Solvent Removal - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Characterization: - NMR - IR - Mass Spectrometry purification->analysis end End: Pure Alkyl Aminophosphonate analysis->end

Caption: Experimental workflow for aminophosphonate synthesis.

G cluster_applications Potential Applications DEAMP Diethyl (aminomethyl)phosphonate Synthesis Synthetic Utility DEAMP->Synthesis Higher lipophilicity DMAMP Dimethyl (aminomethyl)phosphonate DMAMP->Synthesis Lower steric hindrance DBAMP Dibutyl (aminomethyl)phosphonate DBAMP->Synthesis Increased lipophilicity, potential for altered solubility DrugDev Drug Development Synthesis->DrugDev Agrochem Agrochemicals Synthesis->Agrochem Catalysis Catalysis Synthesis->Catalysis

Caption: Logical relationship of alkyl aminophosphonates in synthesis.

Conclusion

The choice of alkyl group in the dialkyl phosphite precursor has a significant impact on the physicochemical properties of the resulting α-aminophosphonate, which in turn can influence its performance in subsequent synthetic steps and its biological activity. Diethyl (aminomethyl)phosphonate, often handled as its stable oxalate salt, offers a balance of reactivity and handling properties. Dimethyl esters, being less sterically hindered, may exhibit different reaction kinetics, while dibutyl esters provide increased lipophilicity. The selection of the appropriate alkyl aminophosphonate should be guided by the specific requirements of the target molecule and the desired physicochemical properties. The provided protocols and comparative data serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.

References

Efficacy of Diethyl (aminomethyl)phosphonate oxalate as an enzyme inhibitor compared to other phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their potential as potent and selective enzyme inhibitors. Their structural similarity to the transition states of various enzymatic reactions makes them effective mimics that can interact with enzyme active sites. This guide provides a comparative overview of the efficacy of different phosphonate derivatives as inhibitors of key enzyme classes, including serine proteases, metallo-β-lactamases, and acetylcholinesterase.

It is important to note that a comprehensive search of the scientific literature did not yield specific enzyme inhibition data (such as IC50 or Ki values) for Diethyl (aminomethyl)phosphonate oxalate . Therefore, this guide focuses on the available quantitative data for other structurally and functionally related phosphonate compounds to provide a valuable comparative context for researchers in the field.

Comparative Efficacy of Phosphonate Inhibitors

The inhibitory potential of phosphonates is highly dependent on their specific chemical structure and the target enzyme. The following tables summarize the inhibitory activities of various phosphonate derivatives against three major classes of enzymes.

Table 1: Inhibition of Serine Proteases by Aminophosphonate Derivatives

Diaryl esters of α-aminophosphonates are known to be effective irreversible inhibitors of serine proteases.[1] Their mechanism of action involves the formation of a stable covalent bond with the catalytic serine residue in the enzyme's active site.[2]

Compound ClassTarget EnzymeInhibition MetricValueReference
Diaryl α-aminophosphonatesSerine Proteasesk_inact/K_I (M⁻¹s⁻¹)Varies based on structure[2]
(Aminomethyl)benzylphosphonatesAcetylcholinesteraseIC50 (µM)Varies with substitutions[2]
Table 2: Inhibition of Metallo-β-Lactamases by Phosphonate Derivatives

Phosphonates have emerged as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. They can act as transition-state analogues, coordinating with the zinc ions in the MBL active site.[3][4]

Compound ClassTarget EnzymeInhibition MetricValue (µM)Reference
6-Phosphonomethylpyridine-2-carboxylatesIMP-1, VIM-2, NDM-1, L1IC500.3 - 7.2[3]
6-Phosphonomethylpyridine-2-carboxylatesIMP-1, VIM-2, NDM-1, L1Ki0.03 - 1.5[3]
α-AminophosphonatesNDM-1, VIM-2IC504.1 - 506[5]
MercaptophosphonatesVIM-4, CphA, L1Ki0.4 - >400[3]
Table 3: Inhibition of Acetylcholinesterase by Phosphonate and Organophosphorus Compounds

The inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, is a critical therapeutic strategy. Various phosphonates and other organophosphorus compounds have been evaluated for their anti-AChE activity.[6]

Compound ClassTarget EnzymeInhibition MetricValue (µM)Reference
ThiophosphatesAcetylcholinesterase (AChE)IC509.61 - 53.74[7]
ThiophosphatesButyrylcholinesterase (BChE)IC505.96 - 23.35[7]
Organophosphorus PesticidesRed Blood Cell AChEIC500.12 - 4.0[6]
Nereistoxin Derivatives with PhosphonateHuman AChEIC50 / KiVaries[8]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for the key enzyme inhibition assays discussed in this guide.

Serine Protease Inhibition Assay

Objective: To determine the rate of inactivation (k_inact/K_I) of a serine protease by an irreversible aminophosphonate inhibitor.[2]

Materials:

  • Purified serine protease (e.g., chymotrypsin, elastase)

  • Fluorogenic or chromogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES)

  • Aminophosphonate inhibitor stock solution

  • 96-well microplate

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare various concentrations of the aminophosphonate inhibitor.

  • In a 96-well plate, add the assay buffer, serine protease solution, and inhibitor solution (or buffer for control).

  • Incubate the plate at a controlled temperature for different time intervals to allow for the inactivation reaction to proceed.

  • Initiate the enzymatic reaction by adding the specific fluorogenic or chromogenic substrate.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Determine the initial velocity of the reaction for each inhibitor concentration and incubation time.

  • Plot the natural logarithm of the remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).

  • Plot the k_obs values against the inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation (k_inact/K_I).

Metallo-β-Lactamase (MBL) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a phosphonate inhibitor against an MBL.[9][10]

Materials:

  • Purified MBL (e.g., NDM-1, VIM-2)

  • Chromogenic or fluorogenic cephalosporin substrate (e.g., nitrocefin, CENTA, or umbelliferone-derived cephalosporins)

  • Assay buffer (e.g., HEPES buffer containing ZnCl₂)

  • Phosphonate inhibitor stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the phosphonate inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, MBL solution, and inhibitor solution (or buffer for control).

  • Pre-incubate the plate at a controlled temperature for a specified time to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the chromogenic or fluorogenic substrate.

  • Monitor the hydrolysis of the substrate by measuring the increase in absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of a phosphonate inhibitor against AChE.[11][12]

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Phosphonate inhibitor stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the phosphonate inhibitor in the phosphate buffer.

  • In a 96-well plate, add the following to each well: phosphate buffer, AChE solution, DTNB solution, and inhibitor solution (or buffer for control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm kinetically over a set period (e.g., 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G General Mechanism of Serine Protease Inhibition by Diaryl α-Aminophosphonates cluster_0 Enzyme Active Site cluster_1 Inhibitor Ser-OH Serine Hydroxyl (Nucleophile) Covalent Adduct Stable Phosphonyl-Enzyme Adduct (Inactive Enzyme) Ser-OH->Covalent Adduct Forms His Histidine His->Ser-OH Proton Transfer Asp Aspartate Asp->His Inhibitor Diaryl α-Aminophosphonate Inhibitor->Ser-OH Nucleophilic Attack

Caption: Mechanism of serine protease inhibition.

G General Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Assay in Microplate (Control and Test Wells) Prepare_Reagents->Assay_Setup Pre-incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre-incubation Initiate_Reaction Initiate Reaction with Substrate Pre-incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, Fluorescence) Initiate_Reaction->Monitor_Reaction Data_Analysis Calculate % Inhibition Monitor_Reaction->Data_Analysis Determine_IC50 Determine IC50/Ki Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an enzyme inhibition assay.

References

A Comparative Guide to the Synthesis of Quinoxaline-2,3-diones from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the synthesis of quinoxaline-2,3-diones, a critical scaffold in medicinal chemistry, from diethyl oxalate and o-phenylenediamine. We present a comparative analysis of various synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal protocol for their specific needs.

Quinoxaline-2,3-diones are a significant class of heterocyclic compounds with diverse pharmacological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor and demonstrating antimicrobial and anticancer properties.[1] The most common and direct route to these compounds is the cyclocondensation reaction between an o-phenylenediamine and diethyl oxalate or oxalic acid.[1]

Comparative Analysis of Synthetic Methods

The synthesis of quinoxaline-2,3-diones from o-phenylenediamine and an oxalate source can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction time, yield, and environmental impact. Below is a summary of key quantitative data for the most common approaches.

Method Reagents Conditions Reaction Time Yield (%) Reference
Conventional Heating o-Phenylenediamine, Oxalic Acid Dihydrate, conc. HClReflux in water20 min98%[2]
Reduced Pressure 1,2-Phenylenediamine, Diethyl Oxalate80 °C, ca. 20 mbar, overnightOvernightHigh (not specified)[2][3]
Microwave-Assisted o-Phenylenediamine, Oxalic Acid Dihydrate400 W, 1 mL water3 minHigh (not specified)[4]
Solvent-Free Grinding o-Phenylenediamine, Oxalic Acid DihydrateRoom temperature5-20 minHigh (not specified)[2][5]

Reaction Mechanism and Workflow

The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of one amino group of the o-phenylenediamine on a carbonyl carbon of diethyl oxalate. This is followed by intramolecular cyclization and the elimination of two molecules of ethanol to form the stable quinoxaline-2,3-dione ring system.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products o_phenylenediamine o-Phenylenediamine mixing Mixing & Heating o_phenylenediamine->mixing diethyl_oxalate Diethyl Oxalate diethyl_oxalate->mixing cyclization Intramolecular Cyclization mixing->cyclization elimination Elimination of 2x Ethanol cyclization->elimination quinoxaline_dione Quinoxaline-2,3-dione elimination->quinoxaline_dione ethanol Ethanol elimination->ethanol

Caption: Reaction mechanism for the synthesis of quinoxaline-2,3-dione.

A general experimental workflow for the synthesis is illustrated below. The specific conditions for heating, solvent, and purification will vary depending on the chosen protocol.

G start Mix o-phenylenediamine and diethyl oxalate react Apply Reaction Conditions (Heat, Microwave, etc.) start->react cool Cool Reaction Mixture react->cool filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry characterize Characterize Product (MP, IR, NMR, MS) dry->characterize

Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Conventional Heating with Oxalic Acid [2]

  • Materials:

    • o-Phenylenediamine (0.204 mol, 22 g)

    • Oxalic acid dihydrate (0.238 mol, 30 g)

    • Concentrated Hydrochloric Acid (4.5 ml)

    • Water (100 ml)

    • Ice

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, suspend o-phenylenediamine in water.

    • Add oxalic acid dihydrate and concentrated hydrochloric acid to the suspension.

    • Heat the mixture under reflux for 20 minutes.

    • After the reaction is complete, cool the mixture by adding ice.

    • Filter the resulting solid precipitate and wash thoroughly with water.

    • Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.

Protocol 2: Synthesis using Diethyl Oxalate under Reduced Pressure [2][3]

  • Materials:

    • 1,2-Phenylenediamine (0.27 mol, 29.2 g)

    • Diethyl oxalate (100 ml)

    • Diethyl ether for washing

  • Procedure:

    • Dissolve the 1,2-phenylenediamine in diethyl oxalate in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Heat the mixture in an oil bath at 80 °C under reduced pressure (ca. 20 mbar) overnight with stirring.

    • A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.

    • Filter the solid product and wash it several times with diethyl ether.

    • Dry the purified product under vacuum. Further purification is often not necessary.[3]

Protocol 3: Microwave-Assisted Synthesis [4]

  • Materials:

    • o-Phenylenediamine (0.01 mol, 1.08 g)

    • Oxalic acid dihydrate (0.01 mol, 1.26 g)

    • Water (1 ml)

  • Procedure:

    • In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine and oxalic acid dihydrate.

    • Add 1 ml of water and mix to form a paste.

    • Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.

    • Allow the solution to cool to room temperature, which will cause the product to crystallize.

    • Recrystallize from water to obtain the pure product.

Protocol 4: Solvent-Free Synthesis by Grinding [2][5]

  • Materials:

    • o-Phenylenediamine (1 mmol, 0.108 g)

    • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Procedure:

    • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.

    • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture turns into a melt.[5]

    • Continue to grind the mixture occasionally for 5-20 minutes.

    • The solidified product is then purified by recrystallization from water or a water/ethanol mixture.

Alternative Synthetic Routes

While the condensation of o-phenylenediamines with diethyl oxalate or oxalic acid is the most prevalent method, several other strategies exist for the synthesis of quinoxaline derivatives. These include:

  • Condensation with α-dicarbonyl compounds: A facile and widely used method for synthesizing quinoxalines and their alkyl-substituted derivatives.[6]

  • Reaction with α-ketoacids: Can be used to produce quinoxalinone derivatives.[6]

  • Intramolecular cyclization of N-substituted aromatic o-diamines. [6]

  • Visible-light-promoted oxidation of quinoxalin-2(1H)-ones: A modern, metal-free approach.[7]

These alternative routes can be advantageous when specific substitutions on the quinoxaline ring are desired or when seeking to avoid certain reaction conditions.

Troubleshooting and Optimization

Common issues in the synthesis of quinoxaline-2,3-diones include low yields and the formation of side products.

  • Low Yields: Can be caused by incomplete reactions, suboptimal reagent ratios, or impure starting materials.[4] Increasing reaction time or temperature, ensuring accurate stoichiometry, and using high-purity reactants can improve yields.[4]

  • Side Products: The most common side product is a benzimidazole derivative, which can form if the o-phenylenediamine reacts with a monocarboxylic acid impurity.[2] Using pure reagents is crucial to prevent this. Incomplete cyclization can also lead to the formation of N-(2-aminophenyl)oxalamic acid.[2]

Purification: Recrystallization is the most common and effective method for purifying quinoxaline-2,3-diones.[1] Dissolving the crude product in 5% NaOH and reprecipitating with dilute HCl is also a viable strategy.[1][8] It is advisable to avoid silica gel chromatography as these compounds can be unstable on silica gel.[1]

References

A Comparative Guide to Catalysts for α-Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of α-aminophosphonates, vital structural analogs of α-amino acids, is a cornerstone of medicinal chemistry and drug discovery. The most prevalent method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite. The efficiency, selectivity, and environmental footprint of this reaction are profoundly influenced by the choice of catalyst. This guide offers a comparative analysis of various catalytic systems, supported by experimental data and detailed protocols, to assist researchers in catalyst selection and methods development.

Performance Comparison of Catalysts

The effectiveness of various catalysts is often evaluated using a model reaction, such as the condensation of an aldehyde, an amine, and a dialkyl phosphite. The following table summarizes the performance of representative catalysts from different classes under various conditions. Lewis acids and organocatalysts, in particular, have demonstrated high efficacy.[1]

Catalyst ClassCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Lewis Acids Mg(ClO₄)₂10Acetonitrile8030 minHigh (e.g., 85%)[2][3]
LiClO₄10AcetonitrileRoom Temp10 h73[4]
ZnCl₂/PPh₃--Room Temp24 h75-84[1][5]
In(III) complexes-NeatRoom Temp-86-98[1][5]
Cerium Chloride-Solvent-free--87-95[5]
SnCl₂Catalytic amountSolvent-free--Good to High[6]
Brønsted Acids p-Toluenesulfonic acid (PTSA)Catalytic amountWater / Solvent-freeRoom Temp-Good[1][5][7]
Phenylboronic acid-Solvent-free50-Good[1]
Diphenylphosphinic acid1-5Ethanol25-500.5-2 hUp to 90[8]
Organocatalysts Thiourea Derivatives----Good to Excellent[1]
Quinine-derived salts5Toluene-7072 h84[1][9]
Heterogeneous Iodine (on Silica gel)-Solvent-free (MW)--Variable[5]
"Green" Catalysts Orange Peel Powder10 wt%EthanolReflux1-2 hHigh
Catalyst-Free None (Microwave)N/ASolvent-free80-10020-30 min80-94[10]
Catalyst-Free NoneN/ASolvent-freeRoom Temp-Good[11][12]

Note: Direct comparison can be challenging as starting materials and reaction conditions are not always identical across studies. This table provides a general overview of relative performance.

Experimental Protocols

Detailed methodologies for key experiments are provided below for representative catalysts.

Protocol 1: Lewis Acid Catalyzed Synthesis using Mg(ClO₄)₂

This protocol describes a highly efficient, solvent-free synthesis of α-aminophosphonates.[2][3][13]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl or Trialkyl phosphite (1.0 mmol)

  • Magnesium Perchlorate, Mg(ClO₄)₂ (10 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the aldehyde/ketone (1.0 mmol), amine (1.0 mmol), phosphite (1.0 mmol), and Mg(ClO₄)₂ (0.1 mmol).

  • Stir the mixture at room temperature or heat to 80°C. Reactions are typically complete within 30 minutes to 6 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure α-aminophosphonate.[14]

Protocol 2: "Green" Synthesis using a Natural Catalyst

This protocol utilizes orange peel powder as an efficient, natural, and heterogeneous catalyst.[15]

Materials:

  • Aromatic Aldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Dimethyl phosphite (1.2 mmol)

  • Orange Peel Powder (OPP) (10 wt%)

  • Ethanol

  • Ice-cold water

Procedure:

  • Combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in a flask with ethanol.

  • Reflux the mixture for the appropriate time (typically 1-2 hours), monitoring the reaction by TLC.

  • After completion, evaporate the ethanol from the reaction mixture.

  • Pour the residue into ice-cold water and filter the resulting solid.

  • Purify the solid product by recrystallization from ethanol.[15]

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis

This protocol offers an environmentally friendly and rapid method for synthesizing α-aminophosphonates without any catalyst.[10][14]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (1.0 mmol)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short duration (e.g., 20-30 minutes).[10]

  • After cooling, purify the product directly by column chromatography on silica gel.[14]

Visualized Workflow and Reaction Pathway

The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction follows a well-defined workflow. The mechanistic pathway generally proceeds through an imine intermediate, which is then attacked by the phosphite.

Kabachnik_Fields_Workflow cluster_reagents Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification A Amine Mix Mix & Stir (Solvent / Neat) (Heat / MW / RT) A->Mix B Aldehyde / Ketone B->Mix C Phosphite C->Mix Cat Catalyst Cat->Mix Imine Imine Intermediate Formation Mix->Imine Step 1 Product α-Aminophosphonate Formation Imine->Product Step 2 (+ Phosphite) Workup Quench & Extract Product->Workup Dry Dry & Concentrate Workup->Dry Purify Purification (Chromatography / Recrystallization) Dry->Purify Final Pure α-Aminophosphonate Purify->Final

Caption: General experimental workflow and pathway for the Kabachnik-Fields reaction.

The reaction mechanism can depend on the specific reactants and conditions, but two primary pathways are proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[14] However, recent studies suggest the imine pathway is the more common route.[14] Some catalysts, like Mg(ClO₄)₂, may facilitate a true three-component reaction where no intermediate is observed, suggesting the simultaneous involvement of all three reactants in the transition state.[2][13]

References

A Researcher's Guide to Spectroscopic Purity Confirmation of Diethyl Oxalate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development and scientific research, the purity of chemical reagents is paramount. Diethyl oxalate, a versatile diester, serves as a crucial building block in the synthesis of a wide array of compounds, including pharmaceuticals and dyes.[1] Ensuring its purity is a critical step to guarantee the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of diethyl oxalate, complete with experimental data and detailed protocols.

The primary analytical techniques for assessing the purity of diethyl oxalate and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2][3] Each method provides unique structural information that, when combined, offers a definitive confirmation of a sample's identity and purity.

Spectroscopic Data for Purity Assessment

A comparison of the spectroscopic data of pure diethyl oxalate with that of potential impurities is the cornerstone of purity analysis. Common impurities can include residual solvents like ethanol and toluene, or unreacted starting materials such as oxalic acid.[1]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Diethyl Oxalate 4.34 Quartet (q) 4H -OCH₂CH₃
1.38 Triplet (t) 6H -OCH₂CH₃
Ethanol3.72Quartet (q)2H-CH₂OH
1.25Triplet (t)3H-CH₂CH₃
1.32 (variable)Singlet (s)1H-OH
Toluene7.28 - 7.17Multiplet (m)5HAr-H
2.36Singlet (s)3H-CH₃
Water1.56 (variable)Singlet (s)2HH₂O

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1][2]

CompoundChemical Shift (δ, ppm)Assignment
Diethyl Oxalate 157.5 - 157.6 C=O
63.2 -OCH₂CH₃
13.9 - 14.0 -OCH₂CH₃
Ethanol58.7-CH₂OH
18.3-CH₂CH₃
Toluene137.9Ar-C
129.2Ar-CH
128.4Ar-CH
125.5Ar-CH
21.5-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundAbsorption Band (cm⁻¹)Functional Group
Diethyl Oxalate 1775-1733 C=O (ester) stretching [4]
~1200 C-O (ester) stretching
Ethanol3400-3200 (broad)O-H stretching
Water3550-3200 (broad)O-H stretching
Oxalic Acid3200-2500 (very broad)O-H (carboxylic acid) stretching
~1700C=O (carboxylic acid) stretching

Table 4: Mass Spectrometry (MS) Data

CompoundTechniqueKey m/z valuesNotes
Diethyl Oxalate EI-MS 146 (M⁺), 101, 74, 73, 45, 29 Molecular ion and characteristic fragments [2][5]

Experimental Protocols

Accurate and reproducible data acquisition is essential for reliable purity assessment. The following are generalized protocols for the key spectroscopic techniques.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Accurately weigh 10-20 mg of the diethyl oxalate sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1][2] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Transfer : Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.[2]

  • ¹H NMR Data Acquisition :

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity through shimming.[1]

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1] A relaxation delay of at least 5 seconds is recommended for accurate integration.[1]

  • ¹³C NMR Data Acquisition :

    • Tune the spectrometer to the ¹³C frequency.

    • Use a standard proton-decoupled pulse program.

    • Acquire a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing :

    • Apply a Fourier transform to the raw data.

    • Phase the spectrum and perform baseline correction.[1]

    • Reference the spectrum to TMS (0.00 ppm for ¹H) or the solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).[1]

    • Integrate all signals to determine the relative ratios of different species.[1]

Protocol 2: IR Spectroscopy (Liquid Film)[2]
  • Sample Preparation : Place a drop of the neat diethyl oxalate liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum : Place the sample holder with the salt plates into the FTIR spectrometer and acquire the sample spectrum.

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the diethyl oxalate sample in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

  • Data Acquisition : Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragment ions.

  • Data Analysis : Identify the molecular ion peak and compare the fragmentation pattern to a reference spectrum for diethyl oxalate.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of a diethyl oxalate derivative using the spectroscopic methods described.

Purity_Assessment_Workflow cluster_start cluster_prep cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison cluster_end start Sample of Diethyl Oxalate Derivative prep Sample Preparation (Dissolution in appropriate solvent) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_data Chemical Shifts, Integration, Coupling Constants nmr->nmr_data ir_data Characteristic Absorption Bands ir->ir_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data comparison Compare with Reference Spectra and Impurity Data nmr_data->comparison ir_data->comparison ms_data->comparison pure Purity Confirmed comparison->pure Data Match impure Impurity Detected (Requires further purification) comparison->impure Discrepancy Found

Caption: Workflow for purity assessment of diethyl oxalate derivatives.

By following this structured approach and comparing the acquired spectroscopic data with established reference values, researchers can confidently determine the purity of their diethyl oxalate derivatives, ensuring the reliability and success of their subsequent synthetic endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for Diethyl (aminomethyl)phosphonate oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for the safe disposal of Diethyl (aminomethyl)phosphonate oxalate. It is imperative to consult the specific Safety Data Sheet (SDS) for this chemical and adhere to all local, state, and federal regulations. This guide is intended for use by trained laboratory personnel.

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Diethyl (aminomethyl)phosphonate oxalate is a chemical that requires careful handling due to its irritant properties. Adherence to established protocols is essential to protect personnel and the environment.[1]

Hazard Data Summary

Before handling Diethyl (aminomethyl)phosphonate oxalate, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard CategoryGHS Hazard StatementPrecautionary Statement
Skin Irritation H315: Causes skin irritation[1][2][3]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: wash with plenty of water.[1]
Eye Irritation H319: Causes serious eye irritation[1][2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritation[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the general steps for the safe disposal of Diethyl (aminomethyl)phosphonate oxalate.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle Diethyl (aminomethyl)phosphonate oxalate in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield[1]

    • A lab coat

2. Waste Classification and Segregation:

  • Based on its hazard profile, Diethyl (aminomethyl)phosphonate oxalate waste should be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless compatibility has been verified.[5]

  • Keep solid and liquid waste forms separate.

3. Waste Collection and Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are often a suitable choice.[6]

  • The container must be in good condition, with a secure, tight-fitting lid.

  • For liquid waste, do not fill the container to more than 90% of its capacity to allow for vapor expansion.[4]

4. Labeling of Waste Containers:

  • Properly label the waste container immediately upon the first addition of waste.[5]

  • The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Diethyl (aminomethyl)phosphonate oxalate" (do not use abbreviations)

    • The approximate quantity of waste

    • The date of waste generation

    • The name and contact information of the generating laboratory or personnel

5. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible chemicals are not stored in close proximity.

6. Final Disposal:

  • Disposal of Diethyl (aminomethyl)phosphonate oxalate must be conducted through a licensed hazardous waste disposal company.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Diethyl (aminomethyl)phosphonate oxalate.

DisposalWorkflow start Start: Diethyl (aminomethyl)phosphonate oxalate for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select a Labeled, Compatible, and Sealed Waste Container classify->container collect Collect Waste in Designated Container container->collect storage Store in a Designated Hazardous Waste Area collect->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for Diethyl (aminomethyl)phosphonate oxalate.

References

Essential Safety and Logistics for Handling Diethyl (aminomethyl)phosphonate oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling Diethyl (aminomethyl)phosphonate oxalate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Diethyl (aminomethyl)phosphonate oxalate is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[1][2][3]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.To avoid accidental ingestion and contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling Diethyl (aminomethyl)phosphonate oxalate is essential to minimize risk. The following workflow outlines the key steps.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE storage->don_ppe weigh Weigh in a Ventilated Enclosure don_ppe->weigh prepare Prepare Solution in a Fume Hood weigh->prepare use Use in Experiment prepare->use decontaminate Decontaminate Glassware use->decontaminate collect_waste Collect Waste in a Labeled, Sealed Container decontaminate->collect_waste dispose Dispose via Approved Hazardous Waste Vendor collect_waste->dispose

Figure 1: Standard Operating Procedure for Diethyl (aminomethyl)phosphonate oxalate.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

  • Personal Protective Equipment: Before handling, put on all required PPE as detailed in Table 1.

  • Weighing and Aliquoting: If weighing the solid, do so in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.

  • Solution Preparation: Prepare solutions in a certified chemical fume hood.

  • Experimental Use: Conduct all experimental work involving this chemical within a fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Collection: Collect all waste, including contaminated PPE and disposable labware, in a clearly labeled, sealed container for hazardous waste.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, regional, and national regulations.[2] Do not dispose of it down the drain.[2]

Emergency Plan: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

cluster_spill Spill Response cluster_exposure Personal Exposure Response evacuate Evacuate Immediate Area notify Notify Lab Supervisor and Safety Officer evacuate->notify absorb Cover with Inert Absorbent Material notify->absorb collect Collect and Place in a Sealed Container for Disposal absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate remove Remove Contaminated Clothing skin Skin Contact: Wash with Plenty of Water remove->skin eyes Eye Contact: Rinse Cautiously with Water for Several Minutes remove->eyes seek_medical Seek Immediate Medical Attention skin->seek_medical eyes->seek_medical inhalation Inhalation: Move to Fresh Air inhalation->seek_medical

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.